1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
Description
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Properties
IUPAC Name |
1-(2-tert-butylsulfanylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-9(13)10-7-5-6-8-11(10)14-12(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVZGWDTMHUFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one, a valuable ketone intermediate in the development of novel pharmaceutical agents and specialty chemicals. Two primary synthetic strategies are explored: a highly regioselective Nucleophilic Aromatic Substitution (SNAr) pathway and a classical Friedel-Crafts acylation approach. This document furnishes detailed, step-by-step experimental protocols, mechanistic insights, and a critical analysis of the factors governing reaction outcomes. The causality behind experimental choices, safety considerations for hazardous reagents, and expected analytical characterization data are discussed to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.
Introduction and Strategic Overview
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is an ortho-substituted aromatic ketone featuring a sterically demanding tert-butylsulfanyl group. This structural motif is of significant interest in medicinal chemistry, where the introduction of a bulky, lipophilic sulfur-containing moiety can modulate the pharmacological profile of a lead compound by influencing its metabolic stability and receptor binding affinity. The synthesis of this target molecule, however, presents a regiochemical challenge: the selective introduction of an acetyl group at the position ortho to the tert-butylsulfanyl substituent.
This guide will detail two plausible synthetic routes, with a primary recommendation for the Nucleophilic Aromatic Substitution (SNAr) approach due to its superior control over regioselectivity. A Friedel-Crafts acylation will also be discussed as a potential, albeit less efficient, alternative.
Diagram: Overall Synthetic Strategies
Caption: Comparative overview of the recommended SNAr and alternative Friedel-Crafts synthetic routes.
Recommended Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway offers a direct and highly regioselective route to the target molecule. This strategy involves the reaction of an activated aryl halide, 2-fluoroacetophenone, with a potent sulfur nucleophile, sodium tert-butylthiolate. The electron-withdrawing acetyl group in the ortho position sufficiently activates the aromatic ring for nucleophilic attack, facilitating the displacement of the fluoride leaving group.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The tert-butylthiolate anion attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing acetyl group. In the subsequent, typically rapid, step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the desired product.
Diagram: SNAr Reaction Mechanism
Caption: The addition-elimination mechanism of the SNAr reaction.
Experimental Protocols
This synthesis is a two-part procedure, commencing with the preparation of the sodium tert-butylthiolate nucleophile, followed by the SNAr reaction.
Part A: Preparation of Sodium tert-butylthiolate
This protocol is adapted from a general procedure for the formation of thiolates.[1]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tert-butyl mercaptan (2-methyl-2-propanethiol)
-
Anhydrous Tetrahydrofuran (THF)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert gas (Argon or Nitrogen) supply
-
Ice bath
Safety Precautions:
-
Sodium hydride is a highly flammable and water-reactive solid. Handle under an inert atmosphere and away from any moisture.[2][3] Use appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves.[4]
-
Tert-butyl mercaptan is a volatile liquid with a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
Procedure:
-
Under an inert atmosphere, charge a three-necked flask with sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and carefully decant the hexane.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyl mercaptan (1.0 equivalent) in anhydrous THF to the stirred suspension via a dropping funnel. Hydrogen gas will be evolved.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the thiolate. The resulting suspension of sodium tert-butylthiolate is used directly in the next step.
Part B: Synthesis of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
This protocol is based on general methodologies for SNAr reactions with 2-fluoro-aromatic compounds.[5]
Materials:
-
Sodium tert-butylthiolate suspension in THF (from Part A)
-
2-Fluoroacetophenone
-
Anhydrous Dimethylformamide (DMF) (optional, as a co-solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Reaction flask from Part A
-
Magnetic stirrer
-
Inert gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the freshly prepared suspension of sodium tert-butylthiolate in THF, add a solution of 2-fluoroacetophenone (1.0 equivalent) in anhydrous THF (or DMF for improved solubility) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one as the final product.
Alternative Synthetic Pathway: Friedel-Crafts Acylation
While a classical approach, the Friedel-Crafts acylation of tert-butyl phenyl sulfide with acetyl chloride presents a significant challenge in achieving the desired ortho-regioselectivity. The tert-butylsulfanyl group is an ortho-, para-director; however, the steric bulk of the tert-butyl group strongly favors acylation at the para-position.[6]
Mechanistic Considerations and Regioselectivity
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acetyl chloride to form a highly electrophilic acylium ion. The electron-rich aromatic ring of tert-butyl phenyl sulfide then attacks the acylium ion. The tert-butylsulfanyl group, being an electron-donating group, activates the ortho and para positions towards electrophilic attack. However, the large steric hindrance imposed by the tert-butyl group significantly disfavors the approach of the electrophile to the ortho positions, leading to the para-substituted product as the major isomer.[6] Achieving a synthetically useful yield of the ortho-isomer would likely require extensive optimization of reaction conditions (e.g., choice of Lewis acid, solvent, temperature) and a challenging chromatographic separation of the resulting isomers.
Diagram: Friedel-Crafts Acylation and Regioselectivity
Caption: The influence of steric hindrance on the regioselectivity of the Friedel-Crafts acylation.
Characterization of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
The structural confirmation of the synthesized product should be performed using standard analytical techniques.
Table 1: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the ortho, meta, and para positions relative to the acetyl group, a singlet for the acetyl methyl protons, and a singlet for the tert-butyl protons. The chemical shifts of the aromatic protons will be indicative of the ortho-substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (quaternary and protonated), the acetyl methyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching of the ketone, and characteristic bands for C-H and C-S stretching, as well as aromatic C=C stretching.[7] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product, along with characteristic fragmentation patterns. |
Note: Specific chemical shifts and coupling constants would need to be determined experimentally and compared with predicted values or data from closely related structures.[6][8][9]
Conclusion and Outlook
This technical guide has outlined two synthetic approaches for the preparation of 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one. The Nucleophilic Aromatic Substitution (SNAr) of 2-fluoroacetophenone with sodium tert-butylthiolate is presented as the superior method due to its predictable and high regioselectivity, offering a direct route to the desired ortho-substituted product. While the Friedel-Crafts acylation of tert-butyl phenyl sulfide is a conceptually straightforward alternative, it is hampered by poor regioselectivity arising from the steric hindrance of the tert-butyl group, which favors the formation of the para-isomer. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers with the necessary information to successfully synthesize this valuable building block for applications in drug discovery and materials science.
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The Royal Society of Chemistry. Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]
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Chemical properties of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one (CAS No. 929083-19-2). While specific experimental data for this compound is sparse in peer-reviewed literature, this document synthesizes information from chemical supplier databases and extrapolates from established principles of organic chemistry to offer a detailed profile for researchers, scientists, and professionals in drug development. The guide covers physicochemical and predicted spectroscopic properties, outlines a robust synthetic methodology, explores the chemical reactivity of its key functional groups—the aryl ketone and the tert-butyl thioether—and discusses its potential applications as a synthetic intermediate.
Introduction
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is an aromatic ketone containing an ortho-positioned tert-butyl thioether group. This unique substitution pattern, combining a sterically hindered yet nucleophilic sulfur atom adjacent to an electrophilic carbonyl center, makes it a molecule of interest for synthetic and medicinal chemistry. The thioether moiety is a common feature in pharmaceuticals, and its oxidation to sulfoxides or sulfones can modulate a compound's solubility, metabolic stability, and biological activity. The acetophenone framework serves as a versatile handle for a wide array of chemical transformations. This guide aims to provide a foundational understanding of this compound, enabling its effective use in research and development settings.
Physicochemical and Spectroscopic Properties
Compound Identity and Properties
A summary of the key identifiers and calculated properties for 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one is presented below.
| Property | Value | Source |
| IUPAC Name | 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one | - |
| CAS Number | 929083-19-2 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₆OS | [1] |
| Molecular Weight | 208.32 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | - |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF, acetone); Insoluble in water. | [5] |
Predicted Spectroscopic Profile
The following spectroscopic data are predicted based on the analysis of the compound's functional groups.
-
¹H NMR (Proton NMR): In a solvent like CDCl₃, the following proton signals are expected:
-
δ ~7.6-7.8 ppm (d, 1H): Aromatic proton ortho to the acetyl group.
-
δ ~7.2-7.5 ppm (m, 3H): Remaining aromatic protons.
-
δ ~2.6 ppm (s, 3H): Methyl protons of the acetyl group (CH₃-C=O).
-
δ ~1.3 ppm (s, 9H): Methyl protons of the tert-butyl group (-S-C(CH₃)₃). The large singlet is highly characteristic.
-
-
¹³C NMR (Carbon-13 NMR):
-
δ ~198-202 ppm: Carbonyl carbon (C=O).
-
δ ~130-145 ppm: Aromatic carbons, including the two quaternary carbons attached to the sulfur and acetyl groups.
-
δ ~124-128 ppm: Aromatic C-H carbons.
-
δ ~48 ppm: Quaternary carbon of the tert-butyl group (-C (CH₃)₃).
-
δ ~31 ppm: Methyl carbons of the tert-butyl group.
-
δ ~29 ppm: Methyl carbon of the acetyl group.
-
-
IR (Infrared) Spectroscopy:
-
~3060 cm⁻¹: Aromatic C-H stretch.
-
~2970 cm⁻¹: Aliphatic C-H stretch (from tert-butyl and acetyl methyl groups).
-
~1680 cm⁻¹: Strong C=O stretch, characteristic of an aryl ketone.
-
~1590, 1470 cm⁻¹: Aromatic C=C stretches.
-
~680-760 cm⁻¹: C-S stretch (typically weak).
-
-
Mass Spectrometry (MS):
-
[M]⁺•: Expected molecular ion peak at m/z = 208.3.
-
Fragmentation: Key fragments would likely include the loss of the tert-butyl group ([M-57]⁺) to give a fragment at m/z = 151, and the loss of the acetyl group ([M-43]⁺) at m/z = 165.
-
Synthesis and Purification
While specific literature detailing the synthesis of 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one is not prominent, a reliable route can be designed based on modern cross-coupling methodologies for C-S bond formation.[6] A common and effective approach is the palladium- or copper-catalyzed coupling of an aryl halide with a thiol.
Proposed Synthetic Route: Palladium-Catalyzed Thioetherification
The reaction involves the coupling of commercially available 2'-bromoacetophenone with tert-butylthiol in the presence of a palladium catalyst, a phosphine ligand, and a base.
Reaction Scheme:
Caption: Proposed synthesis via Pd-catalyzed cross-coupling.
Experimental Protocol (Hypothetical)
-
Vessel Preparation: To a dry, oven-baked Schlenk flask, add cesium carbonate (Cs₂CO₃, 1.5 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and Xantphos (2-4 mol%).
-
Inert Atmosphere: Seal the flask, and purge with dry argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir the mixture for 5 minutes. Add 2'-bromoacetophenone (1.0 equivalent) followed by tert-butylthiol (1.1-1.2 equivalents).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one.
Chemical Reactivity and Stability
The reactivity of this molecule is dictated by its three primary functional components: the ketone, the thioether, and the aromatic ring.
Caption: Key reactive sites on the molecule.
Reactivity at the Thioether Sulfur
The sulfur atom is nucleophilic and susceptible to oxidation. This is often the most facile transformation for this class of compounds.
-
Oxidation to Sulfoxide: Treatment with mild oxidizing agents, such as one equivalent of hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), will selectively oxidize the thioether to the corresponding sulfoxide. This introduces a chiral center at the sulfur atom.
-
Oxidation to Sulfone: Using stronger oxidizing conditions or an excess of the oxidant (e.g., >2 equivalents of m-CPBA) will further oxidize the sulfoxide to the sulfone.[7][8] The resulting sulfone is a key functional group in many pharmaceutical agents.
Reactivity at the Ketone Carbonyl
The ketone group can undergo a variety of standard transformations:
-
Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.
-
Enolization and Alpha-Functionalization: In the presence of a base, the ketone can be deprotonated at the alpha-carbon (the acetyl methyl group) to form an enolate. This enolate can then react with various electrophiles, allowing for halogenation, alkylation, or aldol condensation reactions.
-
Reductive Amination: The ketone can be converted to an amine via reaction with an amine (e.g., ammonia or a primary amine) and a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Reactivity of the Aromatic Ring
The aromatic ring can undergo electrophilic aromatic substitution (EAS). The existing substituents will direct incoming electrophiles. The acetyl group is a deactivating, meta-directing group, while the tert-butylsulfanyl group is an activating, ortho-, para-directing group. The steric bulk of the tert-butyl group and the acetyl group will heavily influence the regiochemical outcome, likely favoring substitution at the position para to the thioether.
Applications in Research and Drug Development
While no specific biological activities for 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one have been reported, its structure makes it a valuable intermediate for the synthesis of more complex molecules.
-
Scaffold for Medicinal Chemistry: The molecule can serve as a starting point for building libraries of compounds. For example, the oxidation of the thioether to the sulfone, followed by modifications at the ketone, could generate analogs of known anti-inflammatory drugs or other therapeutic agents.[9]
-
Intermediate for Heterocycle Synthesis: The ortho-relationship between the ketone and the thioether (or its oxidized derivatives) can be exploited for the synthesis of fused heterocyclic systems, such as benzothiophenes or benzothiazines, which are privileged structures in drug discovery.[10]
-
Building Block in Materials Science: Aryl ketones and thioethers are sometimes incorporated into polymers or organic materials for specific electronic or photophysical properties.
Safety and Handling
No specific toxicity data is available for this compound. However, based on structurally similar compounds, it should be handled with standard laboratory precautions.
-
Hazards: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
Conclusion
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is a multifunctional chemical building block with significant potential for synthetic applications. Its key features—an oxidizable thioether and a versatile ketone—provide two distinct handles for chemical modification. Although detailed experimental characterization is not widely published, its properties and reactivity can be reliably predicted from fundamental chemical principles. This guide provides a solid theoretical framework to support its use in the design and synthesis of novel molecules for drug discovery and materials science.
References
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Organic Syntheses. Org. Synth. 2002, 79, 82. [Online] Available at: [Link]
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PMC. Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. [Online] Available at: [Link]
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Wordpress. Metal-catalyzed Approaches to Aryl Thioethers. [Online] Available at: [Link]
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MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Online] Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. [Online] Available at: [Link]
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ResearchGate. The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH 2. [Online] Available at: [Link]
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PMC. Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. [Online] Available at: [Link]
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ResearchGate. Tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. [Online] Available at: [Link]
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Spectroscopic Characterization of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is an organosulfur compound featuring a ketone and a thioether functional group on a benzene ring. The precise structural elucidation and confirmation of purity of this molecule are paramount for its application in research and development, particularly in medicinal chemistry and materials science where precise molecular architecture dictates function. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in established principles and supported by data from analogous structures. While a complete experimental dataset for the title compound is not publicly available, this document serves as an expert-led predictive analysis, offering a robust framework for its characterization.
The structural context, particularly the ortho-relationship between the acetyl and tert-butylsulfanyl groups, is expected to introduce unique spectroscopic signatures due to potential steric and electronic interactions. Understanding these nuances is critical for unambiguous identification and for predicting the molecule's chemical behavior.
Molecular Structure and Key Features
The molecular structure of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is presented below. The key structural features to be analyzed through spectroscopy are the aromatic ring substitution pattern, the carbonyl group of the ketone, and the tert-butyl group of the thioether.
Caption: Molecular structure of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer.
Predicted ¹H NMR Spectrum and Interpretation:
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the acetyl methyl protons, and the tert-butyl protons.
-
Aromatic Protons (δ 7.2-7.8 ppm): The four protons on the benzene ring will appear in the aromatic region. Due to the ortho-disubstitution, they will likely exhibit a complex splitting pattern. Based on data for other ortho-substituted acetophenones, we can predict the approximate chemical shifts. For instance, in 2-methoxyacetophenone, the aromatic protons appear between δ 6.96 and 7.75 ppm. The electron-donating nature of the sulfur atom and the electron-withdrawing nature of the acetyl group will influence the precise shifts. The proton ortho to the acetyl group is expected to be the most deshielded.
-
Acetyl Methyl Protons (δ ~2.6 ppm): The three protons of the methyl group of the acetyl moiety are expected to appear as a sharp singlet. In various substituted acetophenones, this signal typically appears around δ 2.5-2.6 ppm. For example, in 2-chloroacetophenone, the acetyl protons are observed at δ 2.64 ppm.[1]
-
Tert-butyl Protons (δ ~1.3 ppm): The nine equivalent protons of the tert-butyl group will give rise to a strong singlet. The chemical shift is anticipated to be in the aliphatic region, likely around δ 1.3 ppm, which is a characteristic value for a tert-butyl group attached to a sulfur atom.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled pulse sequence would be employed to obtain a spectrum with single lines for each unique carbon atom.
Predicted ¹³C NMR Spectrum and Interpretation:
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
-
Carbonyl Carbon (δ ~200 ppm): The carbonyl carbon of the ketone is the most deshielded and is expected to appear at a chemical shift of around 200 ppm. For comparison, the carbonyl carbon in 2-methoxyacetophenone appears at δ 199.8 ppm[1], while in acetophenone itself, it is around δ 197.0 ppm.[2]
-
Aromatic Carbons (δ 125-140 ppm): The six carbons of the benzene ring will resonate in this region. The carbon atom attached to the acetyl group and the carbon atom attached to the sulfur atom will be quaternary and are expected to have distinct chemical shifts. The remaining four aromatic CH carbons will also have unique signals. The specific shifts are influenced by the electronic effects of the substituents.
-
Tert-butyl Group Carbons (δ ~31 and ~45 ppm): The tert-butyl group will show two signals: one for the three equivalent methyl carbons and one for the quaternary carbon. The methyl carbons are expected around δ 31 ppm, and the quaternary carbon attached to the sulfur is anticipated around δ 45 ppm.
-
Acetyl Methyl Carbon (δ ~26-30 ppm): The methyl carbon of the acetyl group is expected to have a chemical shift in the range of δ 26-30 ppm. For instance, the acetyl methyl carbon in acetophenone is at δ 26.6 ppm.[2]
Infrared (IR) Spectroscopy
Experimental Protocol:
The IR spectrum can be obtained using an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer. A small amount of the neat sample (if liquid) or a solid sample pressed against the ATR crystal would be used.
Predicted IR Spectrum and Interpretation:
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch (around 1685 cm⁻¹): A strong, sharp absorption band corresponding to the carbonyl stretching vibration is expected. For aromatic ketones, this band typically appears in the range of 1685-1666 cm⁻¹.[3] The ortho-thioether substituent might slightly influence this position.
-
C-H Aromatic Stretch (above 3000 cm⁻¹): Weak to medium bands corresponding to the C-H stretching of the aromatic ring are expected just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch (below 3000 cm⁻¹): Stronger bands for the C-H stretching of the methyl and tert-butyl groups will appear just below 3000 cm⁻¹.
-
C-S Stretch (around 700-600 cm⁻¹): A weak absorption band for the C-S stretching vibration is expected in the fingerprint region.
Mass Spectrometry (MS)
Experimental Protocol:
A mass spectrum would be obtained using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF). The sample would be introduced into the ion source, typically after separation by gas chromatography (GC).
Predicted Mass Spectrum and Fragmentation Pattern:
The mass spectrum will show the molecular ion peak and several fragment ions, which are crucial for confirming the molecular weight and aspects of the structure.
-
Molecular Ion (M⁺) Peak: The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₂H₁₆OS), which is 208.32 g/mol . Organosulfur compounds often show a distinct molecular ion peak.[4]
-
Key Fragmentation Pathways:
-
α-Cleavage: The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. This would lead to two primary fragment ions:
-
Loss of the methyl group (•CH₃) to form a benzoyl-type cation at m/z 193.
-
Loss of the substituted phenyl group to form the acetyl cation at m/z 43.
-
-
Loss of the Tert-butyl Group: Cleavage of the C-S bond can result in the loss of a tert-butyl radical (•C(CH₃)₃), leading to a fragment at m/z 151.
-
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible, other rearrangements involving the ortho-substituents might occur.
-
Further Fragmentation: The initial fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the benzoyl-type cation.
-
Caption: Predicted major fragmentation pathways for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one in EI-MS.
Summary of Predicted Spectroscopic Data
| Spectroscopic Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Notes |
| ¹H NMR | Aromatic Protons | δ 7.2-7.8 ppm | Complex multiplet |
| Acetyl Methyl Protons | δ ~2.6 ppm | Singlet | |
| Tert-butyl Protons | δ ~1.3 ppm | Singlet | |
| ¹³C NMR | Carbonyl Carbon | δ ~200 ppm | |
| Aromatic Carbons | δ 125-140 ppm | Multiple signals | |
| Tert-butyl (CH₃)₃C-S | δ ~31 ppm | ||
| Tert-butyl (CH₃)₃C -S | δ ~45 ppm | ||
| Acetyl Methyl Carbon | δ ~26-30 ppm | ||
| IR Spectroscopy | C=O Stretch | ~1685 cm⁻¹ | Strong, sharp |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Weak to medium | |
| Aliphatic C-H Stretch | <3000 cm⁻¹ | Strong | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 208 | |
| Fragment Ion | m/z 193 | [M - CH₃]⁺ | |
| Fragment Ion | m/z 151 | [M - C(CH₃)₃]⁺ | |
| Fragment Ion | m/z 43 | [CH₃CO]⁺ |
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one. By leveraging established principles of NMR, IR, and mass spectrometry, and drawing comparisons with structurally similar compounds, a comprehensive characterization framework has been established. This information is intended to aid researchers in the positive identification, purity assessment, and further investigation of this compound and its derivatives. The provided step-by-step methodologies and interpretations serve as a valuable resource for scientists engaged in drug development and related fields, ensuring a high degree of scientific integrity and trustworthiness in their analytical endeavors.
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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IR Spectroscopy Tutorial: Ketones. UCLA Chemistry. [Link]
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1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. MDPI. [Link]
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An In-depth Technical Guide to 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one (CAS Number 929083-19-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, with CAS number 929083-19-2, is an aromatic ketone featuring a sterically hindered ortho-thioether substituent. This structural motif suggests its potential as a valuable intermediate in medicinal chemistry and drug discovery. While specific detailed experimental data for this compound is not extensively available in the public domain, this guide synthesizes information on analogous structures and relevant synthetic methodologies to provide a comprehensive technical overview. The core focus is on its plausible synthesis, physicochemical properties, and, most notably, its potential role as a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain therapeutics. This document aims to serve as a foundational resource for researchers interested in the exploration and application of this and related compounds.
Introduction
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is an organic compound characterized by an acetophenone core substituted at the ortho position with a tert-butylsulfanyl group. The presence of both a reactive ketone functionality and a bulky, lipophilic thioether group makes it an intriguing candidate for further chemical modification and biological evaluation. The strategic placement of the tert-butylsulfanyl group ortho to the acetyl group is anticipated to influence the molecule's conformation and electronic properties, which in turn could dictate its interaction with biological targets.
Molecular and Physicochemical Properties
A summary of the key physicochemical properties of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is presented in the table below. These values are calculated based on its chemical structure and are essential for predicting its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 929083-19-2 | Publicly available data |
| Molecular Formula | C₁₂H₁₆OS | Calculated |
| Molecular Weight | 208.32 g/mol | Calculated |
| Appearance | Expected to be a solid or oil | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents | Inferred from similar compounds |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of tert-butyl thioanisole with acetyl chloride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃).[1]
Figure 1: Proposed Friedel-Crafts acylation for the synthesis of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one.
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard Friedel-Crafts acylation procedures.[1] Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized with appropriate safety precautions.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Addition of Acylating Agent: The flask is cooled in an ice bath, and acetyl chloride is added dropwise via the dropping funnel while maintaining the temperature below 10 °C.
-
Addition of Substrate: Tert-butyl thioanisole is then added dropwise to the reaction mixture at a controlled rate to manage the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Expected Analytical Characterization
Confirmation of the structure and purity of the synthesized 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one would be achieved through standard analytical techniques. Although specific data is not available, the expected spectral characteristics are outlined below based on the analysis of similar structures.[5][6][7][8]
-
¹H NMR: The spectrum would be expected to show a singlet for the nine protons of the tert-butyl group, a singlet for the three protons of the acetyl group, and a multiplet pattern in the aromatic region corresponding to the four protons of the disubstituted benzene ring.[5][8]
-
¹³C NMR: The spectrum would display characteristic signals for the carbonyl carbon of the ketone, the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbon of the acetyl group, and the carbons of the aromatic ring.[7]
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone would be expected in the region of 1670-1690 cm⁻¹.[9][10][11]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (208.32 g/mol ).[12][13]
Potential Applications in Drug Discovery: A Focus on TRPV1 Antagonism
The structural features of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, particularly the substituted phenyl ring, are reminiscent of moieties found in compounds targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[14][15][16] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is a key player in the perception of pain and heat.[14] Antagonists of the TRPV1 receptor are being actively investigated as a promising new class of analgesics for the treatment of various pain conditions.[17][18]
The Role of the Phenyl Moiety in TRPV1 Antagonism
Several potent and selective TRPV1 antagonists feature a substituted phenyl group as a key pharmacophoric element.[14][16] This aromatic ring often engages in hydrophobic and van der Waals interactions within the ligand-binding pocket of the TRPV1 channel. The nature and position of substituents on the phenyl ring can significantly influence binding affinity and selectivity.
Figure 2: Conceptual diagram of the potential interaction of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one with the TRPV1 channel binding pocket.
Significance of the Ortho-tert-butylsulfanyl Group
The ortho-tert-butylsulfanyl substituent is of particular interest. The bulky tert-butyl group can provide steric hindrance, potentially locking the molecule into a specific conformation that is favorable for binding to the receptor. The sulfur atom can also participate in various non-covalent interactions. Furthermore, the lipophilicity of this group can enhance the overall drug-like properties of the molecule, such as its ability to cross cell membranes.
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is not publicly available. Therefore, it is crucial to handle this compound with the utmost care, assuming it to be hazardous until proven otherwise. General safety precautions for handling aromatic ketones and organosulfur compounds should be strictly followed.[19][20][21]
General Safety Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[21]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one represents a chemical entity with significant potential for applications in medicinal chemistry, particularly in the development of novel analgesics targeting the TRPV1 channel. While this guide provides a foundational understanding based on analogous structures and established synthetic principles, further experimental work is required to fully elucidate its properties.
Future research should focus on:
-
Developing and optimizing a robust synthetic protocol for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one.
-
Conducting a thorough analytical characterization to establish a definitive spectral and physical profile.
-
Performing in vitro and in vivo biological assays to confirm its activity as a TRPV1 antagonist and to evaluate its efficacy in pain models.
-
Investigating its structure-activity relationship (SAR) by synthesizing and testing related analogs.
-
Conducting comprehensive toxicological studies to determine its safety profile.
By addressing these research gaps, the scientific community can unlock the full potential of this and related compounds in the quest for new and effective therapeutic agents.
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1H NMR and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. - AWS. (n.d.). Retrieved from [Link]
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CPAChem. (2023, July 19). Safety data sheet. Retrieved from [Link]
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Gunthorpe, M. J., & Szallasi, A. (2008). TRPV1: A Target for Next Generation Analgesics. PMC. Retrieved from [Link]
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Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
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International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]
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LibreTexts Chemistry. (2021, August 11). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Retrieved from [Link]
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Doherty, E. M., Fotsch, C., & Grand-master, J. (2011). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. MDPI. Retrieved from [Link]
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Mass Spectrometry and Infrared Spectroscopy. (n.d.). Retrieved from [Link]
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Retrieved from [Link]
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Nash, M. S., McIntyre, P., Groarke, A., Lilley, E., Culshaw, A., Hallett, A., ... & Bevan, S. (2012). 7-tert-Butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one, a classic polymodal inhibitor of transient receptor potential vanilloid type 1 with a reduced liability for hyperthermia, is analgesic and ameliorates visceral hypersensitivity. The Journal of pharmacology and experimental therapeutics, 342(2), 389–399. Retrieved from [Link]
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Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024). MDPI. Retrieved from [Link]
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ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
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Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (n.d.). Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1,2-diphenyl-. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of t-butyl phenyl ketone. Retrieved from [Link]
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Piovan, L., Alves, M. F. M., Juliano, L., & Andrade, L. H. (n.d.). Figure S3 . Infrared spectrum of 1-(2-(butylselanyl)phenyl)ethanone ( 11 ). ResearchGate. Retrieved from [Link]
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Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. (2021). ResearchGate. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-[4-(phenylthio)phenyl]-. Retrieved from [Link]
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Synthesis, characterisation and biological activities of N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivatives. (2021). ResearchGate. Retrieved from [Link]
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ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. (n.d.). Retrieved from [Link]
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ALLGREEN. (n.d.). Customized 1-(2-(methylthio)phenyl)ethanone Cas No.1441-97-0. Retrieved from [Link]
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Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments. (2022). MDPI. Retrieved from [Link]
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Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
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Lead Sciences. (n.d.). 1-(3-(tert-Butyl)phenyl)ethanone. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, a compound of interest in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule remains elusive in publicly accessible literature, this guide constructs a robust theoretical and practical framework for its synthesis, characterization, and structural elucidation. By leveraging established principles of organic chemistry and drawing parallels with closely related analogs, we present a detailed exploration of its probable synthetic pathways, predicted spectroscopic characteristics, and key structural features. This document serves as a foundational resource for researchers working with ortho-thioether substituted acetophenones and aims to facilitate further investigation into their potential applications.
Introduction: The Significance of Ortho-Thioether Substituted Acetophenones
Aryl ketones, and specifically acetophenones, are a cornerstone of organic synthesis, serving as versatile intermediates in the construction of a vast array of more complex molecules. The introduction of a thioether linkage, particularly at the ortho position to the acetyl group, imparts unique electronic and steric properties to the aromatic ring. The sulfur atom can influence the reactivity of the carbonyl group and the aromatic system through its ability to participate in resonance and chelation with metal centers.
The tert-butyl group, with its significant steric bulk, provides a valuable tool for directing reactions and influencing the conformational preferences of the molecule. The combination of these functionalities in 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one makes it a potentially valuable building block in the synthesis of novel heterocyclic compounds and pharmacologically active agents. The thioether moiety can be further oxidized to sulfoxides and sulfones, expanding the synthetic utility and potential biological activity of its derivatives.
Synthetic Pathways and Mechanistic Considerations
The synthesis of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one presents a regioselectivity challenge. Standard electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation of tert-butyl phenyl sulfide, are likely to yield the para-substituted product as the major isomer due to the steric hindrance of the tert-butyl group and the electronic directing effects of the sulfide. Therefore, alternative strategies that ensure ortho-functionalization are required.
Directed Ortho-Metalation (DoM)
A highly effective and plausible route to 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is through a directed ortho-metalation (DoM) strategy. The thioether group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho-proton by a strong organolithium base.
Workflow for Directed Ortho-Metalation Synthesis:
Caption: Proposed synthetic workflow via directed ortho-metalation.
Experimental Protocol: A Proposed Synthesis via Ortho-Lithiation
-
Step 1: Lithiation of Tert-butyl phenyl sulfide. To a solution of tert-butyl phenyl sulfide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cooled to -78 °C, a solution of a strong alkyllithium base (e.g., n-butyllithium or sec-butyllithium) is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the 2-(tert-butylsulfanyl)phenyllithium intermediate. The lithium atom is directed to the ortho position by the coordinating ability of the sulfur atom.[1][2][3][4]
-
Step 2: Acetylation. An acetylating agent, such as acetyl chloride or N,N-dimethylacetamide, is then added to the reaction mixture at -78 °C. The organolithium intermediate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
-
Step 3: Workup and Purification. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one.
Causality Behind Experimental Choices:
-
Inert Atmosphere and Anhydrous Conditions: Organolithium reagents are highly reactive towards oxygen and water. The use of an inert atmosphere and anhydrous solvents is crucial to prevent the quenching of the organolithium intermediate and ensure a high yield of the desired product.
-
Low Temperature: The lithiation and subsequent acetylation steps are performed at low temperatures (-78 °C) to minimize side reactions, such as the degradation of the organolithium reagent and potential reactions at other sites of the molecule.
-
Choice of Base: Sec-butyllithium is often more effective than n-butyllithium for the lithiation of less acidic protons due to its increased basicity and steric bulk, which can favor the desired deprotonation pathway.
-
Quenching Agent: A saturated aqueous solution of ammonium chloride is a mild proton source used to quench the reaction and neutralize any remaining organolithium species without causing hydrolysis of the desired ketone product.
Molecular Structure and Spectroscopic Characterization (Predicted)
In the absence of published experimental data, the structural features and spectroscopic properties of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one can be reliably predicted based on the analysis of its constituent functional groups and comparison with analogous compounds.
Predicted ¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to provide key information about the arrangement of protons in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| Aromatic Protons (4H) | 7.2 - 7.8 | Multiplet | The protons on the benzene ring will appear in the characteristic aromatic region. The ortho-substitution pattern will lead to a complex multiplet. | |
| Acetyl Protons (CH₃) | ~2.6 | Singlet | The three protons of the acetyl group are equivalent and will appear as a singlet. | |
| Tert-butyl Protons (C(CH₃)₃) | ~1.3 | Singlet | The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet, typically in the upfield region. |
Predicted ¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will reveal the number and electronic environment of the carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Carbonyl Carbon (C=O) | 198 - 202 | The carbonyl carbon of an aryl ketone typically resonates in this downfield region. |
| Aromatic Carbons (6C) | 125 - 140 | The six carbons of the benzene ring will appear in the aromatic region, with variations in chemical shift due to the substituents. |
| Quaternary Tert-butyl Carbon | ~45 | The quaternary carbon of the tert-butyl group. |
| Tert-butyl Methyl Carbons | ~31 | The three equivalent methyl carbons of the tert-butyl group. |
| Acetyl Methyl Carbon | ~29 | The methyl carbon of the acetyl group. |
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for identifying the key functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| C=O (Aryl Ketone) | 1680 - 1695 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-S | 600 - 800 | Stretching |
Predicted Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one (C₁₂H₁₆OS) is 208.32 g/mol .
-
Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 208.
-
Key Fragmentation Peaks:
-
[M - C₄H₉]⁺: Loss of the tert-butyl group (m/z = 151).
-
[M - COCH₃]⁺: Loss of the acetyl group (m/z = 165).
-
[C₄H₉]⁺: A peak corresponding to the tert-butyl cation (m/z = 57).
-
Potential Applications in Drug Discovery and Development
While specific biological activities of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one have not been reported, its structural motifs are present in various pharmacologically active compounds.
-
Scaffold for Heterocycle Synthesis: The ortho-acetyl and thioether functionalities provide a reactive handle for the construction of various heterocyclic ring systems, such as benzothiophenes, which are known to exhibit a wide range of biological activities.
-
Precursor for Bioactive Molecules: The thioether can be oxidized to a sulfoxide or sulfone, which can modulate the electronic and steric properties of the molecule and potentially enhance its interaction with biological targets. Aryl ketones are also common precursors in the synthesis of chalcones and other compounds with anti-inflammatory, anti-cancer, and anti-microbial properties.
Conclusion
References
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- Xin, J., et al. (n.d.). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.
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An In-Depth Technical Guide to 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one: Synthesis, Characterization, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, a substituted acetophenone derivative with potential applications in medicinal chemistry and drug development. While specific literature on this exact molecule is limited, this guide consolidates information on related compounds and established synthetic methodologies to present a detailed theoretical and practical framework. We will explore plausible synthetic routes, predicted spectroscopic and physicochemical properties, and potential biological activities based on the broader class of aryl thioether ketones. This document aims to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel thioether-containing small molecules.
Introduction: The Significance of Aryl Thioether Ketones
Aryl ketones are a ubiquitous structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1] The carbonyl group can act as a hydrogen bond acceptor and its reactivity allows for further molecular elaboration. The incorporation of a thioether linkage, particularly an ortho-substituted one, introduces unique physicochemical properties. The sulfur atom can influence molecular conformation, lipophilicity, and metabolic stability. Furthermore, the thioether moiety itself can be a target for drug design, with its potential for oxidation to sulfoxides and sulfones offering a strategy for modulating activity or designing pro-drugs.[2] The tert-butyl group provides steric bulk, which can influence binding selectivity and reduce metabolic susceptibility. The combination of these features in 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one makes it an intriguing scaffold for medicinal chemistry exploration.
Synthetic Strategies: A Proposed Multi-Step Approach
While a direct, one-pot synthesis of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one has not been extensively documented in publicly available literature, a plausible and robust multi-step synthetic pathway can be proposed based on established organometallic and oxidation reactions. The following section outlines a detailed, step-by-step protocol.
Overall Synthetic Workflow
The proposed synthesis commences with the preparation of a suitable aryl precursor, followed by the introduction of the acetyl group via an organometallic intermediate, and concludes with an oxidation step to yield the target ketone.
Caption: Proposed synthetic workflow for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one.
Step 1: Synthesis of 2-Bromophenyl tert-butyl sulfide
This initial step involves the nucleophilic substitution of a thiol with an alkyl halide.
-
Reaction:
-
Detailed Protocol:
-
To a solution of 2-bromothiophenol (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide or potassium carbonate (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding thiolate.
-
Add tert-butyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-bromophenyl tert-butyl sulfide.
-
Step 2: Synthesis of 1-[2-(Tert-butylsulfanyl)phenyl]ethanol
This key step utilizes an ortho-lithiation reaction to generate a nucleophilic aryl species, which then reacts with an electrophile.[3]
-
Reaction:
-
Detailed Protocol:
-
Dissolve 2-bromophenyl tert-butyl sulfide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution. Maintain the temperature below -70 °C during the addition.
-
Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
-
Add freshly distilled acetaldehyde (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude alcohol by flash column chromatography.
-
Step 3: Oxidation to 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
The final step involves the oxidation of the secondary alcohol to the target ketone. Several mild oxidation reagents can be employed.[4][5][6]
-
Reaction:
-
Detailed Protocol (using Pyridinium Chlorochromate - PCC):
-
Suspend pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM) in a flask equipped with a magnetic stirrer.
-
To this suspension, add a solution of 1-[2-(tert-butylsulfanyl)phenyl]ethanol (1.0 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the final product, 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one.
-
Physicochemical and Spectroscopic Characterization (Predicted)
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₂H₁₆OS |
| Molecular Weight | 208.32 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone); insoluble in water |
| CAS Number | 929083-19-2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl group, and the tert-butyl group. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-7.8 ppm. The acetyl methyl protons should present as a singlet around δ 2.5-2.7 ppm. The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately δ 1.3-1.5 ppm.[7][8][9]
-
¹³C NMR: The carbon NMR spectrum will be characterized by a carbonyl carbon signal in the downfield region, typically around δ 195-205 ppm.[10][11] The aromatic carbons will resonate in the δ 125-140 ppm range. The acetyl methyl carbon should appear around δ 25-30 ppm, and the quaternary and methyl carbons of the tert-butyl group are expected around δ 45-50 ppm and δ 30-35 ppm, respectively.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For an acetophenone with an ortho-thioether substituent, this band is expected in the region of 1680-1695 cm⁻¹.[2][12][13][14][15] Other characteristic absorptions will include C-H stretching vibrations from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic groups (below 3000 cm⁻¹), and C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 208 should be observable. A prominent fragment ion is expected at m/z = 193, corresponding to the loss of a methyl radical (•CH₃). Another significant fragmentation pathway would involve the loss of the tert-butyl group, leading to a fragment at m/z = 151. Cleavage of the acetyl group would result in a fragment at m/z = 165.[16][17][18]
Potential Applications in Drug Development
While the biological activity of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one has not been specifically reported, the structural motifs present suggest several potential therapeutic applications.
Caption: Potential therapeutic applications of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one.
Antimicrobial Activity
Thiophene and thioether derivatives are known to possess a broad spectrum of antimicrobial activities.[19][20][21][22][23] The sulfur atom can interact with biological targets and disrupt microbial processes. The lipophilic nature of the tert-butyl group and the phenyl ring may facilitate membrane permeability, enhancing its potential as an antibacterial or antifungal agent.
Anticancer Activity
Numerous acetophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][24][25][26] The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways. The presence of the thioether could also contribute to cytotoxicity through mechanisms such as the depletion of cellular glutathione.[24]
Enzyme Inhibition
The acetophenone scaffold is present in various enzyme inhibitors. For instance, certain derivatives have been shown to inhibit carboxylesterases and other enzymes involved in inflammatory pathways.[25][27][28] The specific substitution pattern of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one could confer selectivity for particular enzyme active sites.
Conclusion
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one represents a structurally interesting molecule with unexplored potential in medicinal chemistry. This guide has provided a plausible synthetic route, predicted its key physicochemical and spectroscopic properties, and outlined potential areas for biological investigation. The combination of an aryl ketone, a thioether linkage, and a bulky tert-butyl group makes this compound a promising starting point for the design and development of novel therapeutic agents. Further experimental validation of the proposed synthesis and a thorough biological evaluation are warranted to fully elucidate the potential of this and related compounds.
References
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Biodegradable Polyglycerols Combining Antioxidant Activity and Sulfation-Induced Complement Inhibition. (2025). Biomacromolecules.[2]
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An In-depth Technical Guide to 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, a specialized chemical intermediate. While a detailed historical record of a singular "discovery" is not prominent in scientific literature, this document elucidates the logical and established synthetic pathways that represent its creation in a laboratory setting. This guide will detail these synthetic methodologies, supported by analogous well-documented reactions, and explore the compound's physicochemical properties and potential applications, particularly as a building block in medicinal chemistry and drug discovery.
Introduction and Physicochemical Properties
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, also known as 2-acetylphenyl tert-butyl sulfide, is an aromatic ketone and thioether. Its structure is characterized by an acetyl group positioned ortho to a tert-butylsulfanyl group on a benzene ring. The presence of these functional groups suggests its utility as a versatile intermediate in organic synthesis.
Table 1: Physicochemical Properties of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
| Property | Value |
| CAS Number | 929083-19-2 |
| Molecular Formula | C₁₂H₁₆OS |
| Molecular Weight | 208.32 g/mol |
| SMILES | CC(=O)C1=CC=CC=C1SC(C)(C)C |
The Genesis of a Molecule: Plausible Synthetic Methodologies
The "discovery" of a novel chemical entity in the modern era is intrinsically linked to its first successful synthesis. For 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, several established and reliable synthetic strategies can be postulated for its initial preparation.
Nucleophilic Aromatic Substitution: A Direct Approach
One of the most direct and logical routes to this molecule involves the nucleophilic aromatic substitution (SNA) of an ortho-haloacetophenone with a tert-butylthiolate salt. This method is predicated on the activation of the aryl halide by the electron-withdrawing acetyl group, facilitating the displacement of the halide by the sulfur nucleophile.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
-
Preparation of Sodium tert-butylthiolate: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add tert-butylthiol (1.0 equivalent) dropwise. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Substitution Reaction: To the freshly prepared sodium tert-butylthiolate solution, add a solution of 2-fluoroacetophenone (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
Reaction Monitoring and Work-up: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: Nucleophilic aromatic substitution pathway.
Friedel-Crafts Acylation: An Alternative Pathway
The Friedel-Crafts acylation of tert-butyl phenyl sulfide with an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) presents another viable synthetic route.[1][2][3][4] A primary consideration for this method is the regioselectivity, as the tert-butylsulfanyl group is an ortho-, para-director. This will necessitate the separation of the desired ortho isomer from the para-substituted byproduct.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C.
-
Addition of Reagents: Slowly add acetyl chloride (1.1 equivalents) to the suspension. Then, add tert-butyl phenyl sulfide (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to stir at 0 °C for one hour and then warm to room temperature. Monitor the reaction by TLC.
-
Work-up and Isomer Separation: Carefully quench the reaction by pouring it over crushed ice. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting mixture of ortho and para isomers can be separated by column chromatography.
Caption: Friedel-Crafts acylation pathway.
Directed Ortho-Metalation: A Regioselective Approach
For a more regioselective synthesis, a directed ortho-metalation strategy can be employed. The tert-butylsulfanyl group can direct the metalation (lithiation or magnesiation) to the ortho position. The resulting organometallic intermediate can then be quenched with an acetylating agent.
Experimental Protocol: Synthesis via Directed Ortho-Metalation
-
Metalation: In a flame-dried flask under an inert atmosphere, dissolve tert-butyl phenyl sulfide (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium (1.1 equivalents) dropwise and stir the mixture at this temperature for 2 hours.
-
Acetylation: Add N,N-dimethylacetamide (1.2 equivalents) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.
Caption: Directed ortho-metalation pathway.
Potential Applications in Drug Discovery and Organic Synthesis
The chemical architecture of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one makes it a valuable scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery.
-
Scaffold for Heterocycle Synthesis: The ortho-acetyl and tert-butylsulfanyl groups can participate in various cyclization reactions to form a range of sulfur-containing heterocycles, which are prevalent in many biologically active compounds.
-
Modification of Functional Groups: The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or serve as a handle for carbon-carbon bond formation through reactions like the Wittig or aldol reactions. The sulfide can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the electronic and steric properties of the molecule.
-
Fragment-Based Drug Design: This molecule can serve as a fragment in fragment-based drug discovery campaigns, where small molecules are screened and then elaborated to develop potent and selective drug candidates.
While no widespread applications of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one are currently documented in major publications, its structural motifs are present in various patented compounds, suggesting its use as an intermediate in proprietary drug development programs.
Conclusion
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is a chemical compound whose "discovery" is best understood through the lens of synthetic organic chemistry. The absence of a prominent historical narrative underscores its likely role as a specialized building block rather than a standalone molecule of major renown. The synthetic pathways detailed in this guide, based on fundamental and well-established organic reactions, provide a robust framework for its preparation. Its structural features position it as a valuable intermediate for the synthesis of complex organic molecules, with potential applications in the development of novel therapeutics. This technical guide serves as a foundational resource for researchers and scientists interested in the synthesis and utilization of this and structurally related compounds.
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Thermal decomposition of tert-butyl ortho-(phenylsulfanyl)- and ortho-(phenylsulfonyl)phenyliminoxyperacetates: The reactivity of thio-substituted iminyl radicals. Retrieved from [Link]
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ScholarWorks at WMU. (n.d.). Synthesis of Biologically Active Substituted Chalcones. Retrieved from [Link]
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Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Retrieved from [Link]
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- Clement, F., et al. (2021). Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science, 12(23), 8142-8148.
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A Friedel Crafts Reaction. (2022, August 17). YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
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An In-Depth Technical Guide to the Physical Characteristics of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the known and predicted physical characteristics of the chemical compound 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one . As a molecule of interest in synthetic chemistry and potentially in drug discovery, a thorough understanding of its physical properties is crucial for its synthesis, purification, handling, and formulation. This document consolidates available data, offers expert insights into the determination of its physical properties, and provides detailed experimental protocols.
Introduction and Molecular Identity
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, also known as 2-acetylphenyl tert-butyl sulfide, is an aromatic ketone containing a tert-butyl thioether substituent at the ortho position to the acetyl group. This unique substitution pattern is expected to influence its chemical reactivity and physical properties, such as steric hindrance around the carbonyl group and altered electronic effects on the phenyl ring.
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 929083-19-2 | [1][2] |
| Molecular Formula | C12H16OS | [1][2] |
| Molecular Weight | 208.32 g/mol | [1][2] |
The structural arrangement of this molecule, particularly the bulky tert-butyl group adjacent to the acetyl group, is a critical determinant of its physical state and intermolecular interactions.
Molecular Structure Visualization
The following diagram illustrates the two-dimensional structure of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, highlighting the spatial relationship between the functional groups.
Caption: 2D structure of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one.
Physical and Chemical Properties
| Property | Predicted/Estimated Value | Remarks and Comparative Analysis |
| Physical State | Likely a liquid or low-melting solid at room temperature. | The presence of the flexible thioether linkage and the non-planar arrangement of the tert-butyl group may disrupt crystal packing, favoring a liquid state. For comparison, the related compound 1-[4-(tert-Butyl)phenyl]ethan-1-one is a clear, almost colorless liquid.[3] |
| Color | Colorless to pale yellow. | Aromatic ketones are often in this color range. |
| Odor | A mild, characteristic odor is expected. | Many substituted acetophenones possess distinct odors.[3] |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | The boiling point of the isomeric 1-[4-(tert-Butyl)phenyl]ethan-1-one is reported as 71-72 °C at 0.09 torr.[3] Due to the ortho-substitution, the boiling point of the title compound may be slightly different. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) and insoluble in water. | The largely nonpolar structure suggests poor aqueous solubility, a common feature for similar aromatic compounds.[3] |
Experimental Protocols for Physical Characterization
To definitively determine the physical properties of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, the following standard experimental procedures would be employed. The causality behind these choices lies in their precision and established reliability in chemical research.
Determination of Melting Point
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range suggests high purity, while a broad range often indicates the presence of impurities.
Methodology (Capillary Method):
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting range.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. It is a key indicator of volatility.
Methodology (Distillation):
-
The compound is placed in a distillation flask.
-
The flask is heated, and the temperature of the vapor is monitored with a thermometer.
-
The temperature at which the liquid boils and its vapor condenses at a steady rate is recorded as the boiling point at the given atmospheric pressure. For high-boiling compounds, vacuum distillation is employed to prevent decomposition.
Solubility Assessment
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding solubility is critical for reaction setup, purification, and formulation.
Methodology (Visual Observation):
-
A small, measured amount of the compound is added to a test tube containing a specific volume of a solvent (e.g., water, ethanol, acetone).
-
The mixture is agitated at a controlled temperature.
-
The solution is visually inspected for the disappearance of the solid or the formation of a single liquid phase to qualitatively assess solubility. Quantitative measurements can be performed using techniques like UV-Vis spectroscopy or HPLC.
Workflow for Physical Characterization
Caption: Experimental workflow for determining key physical properties.
Spectroscopic Data Analysis
While experimental spectra for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one are not widely published, we can predict the key features that would be observed in its NMR and IR spectra based on its chemical structure.
-
¹H NMR: The spectrum would be expected to show a singlet for the acetyl methyl protons, a singlet for the tert-butyl protons, and a complex multiplet pattern for the aromatic protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating thioether group and the electron-withdrawing acetyl group.
-
¹³C NMR: The spectrum would display characteristic signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl and acetyl groups, and the aromatic carbons.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ketone would be prominent, typically in the region of 1680-1700 cm⁻¹. C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule would also be observed.
Conclusion
This technical guide has synthesized the available information on the physical characteristics of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one. While a gap in publicly available experimental data exists, this document provides a robust framework for researchers by offering predicted properties, outlining standard experimental methodologies for their determination, and anticipating key spectroscopic features. The unique structural attributes of this molecule warrant further experimental investigation to fully elucidate its physical and chemical behavior, which will be invaluable for its future applications in research and development.
References
Sources
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one molecular weight and formula
An In-depth Technical Guide to 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the chemical compound 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one. It covers its fundamental properties, a robust synthetic pathway, and its potential applications as a chemical intermediate.
Core Molecular Attributes
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, also known as 2'-(tert-butylthio)acetophenone, is an aromatic ketone featuring a sterically bulky tert-butylthio group positioned ortho to an acetyl substituent. This specific arrangement imparts unique chemical characteristics relevant for advanced organic synthesis.
Molecular Formula and Weight
The fundamental properties of the molecule are summarized below.
| Property | Value |
| Chemical Formula | C₁₂H₁₆OS |
| Molecular Weight | 208.32 g/mol |
| IUPAC Name | 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one |
| CAS Number | 929083-19-2 |
Synthesis and Mechanism
The synthesis of 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one is not widely documented in commercial catalogs, necessitating a strategic synthetic approach. The most effective and regioselective method is through Directed ortho-Lithiation (DoM) . This powerful technique utilizes a directing metalating group (DMG) to selectively deprotonate the adjacent ortho-position on an aromatic ring.
The sulfur atom in the tert-butylsulfanyl group is an effective DMG. It coordinates to the lithium atom of an organolithium base, facilitating the abstraction of a proton from the C2 position of the phenyl ring.[1]
Causality of Experimental Design
The choice of a DoM strategy is deliberate. Standard electrophilic substitution reactions, such as Friedel-Crafts acylation of tert-butyl phenyl sulfide, would yield a mixture of ortho and para isomers, with the para product being major due to steric hindrance.[2][3] DoM overcomes this limitation by ensuring the electrophile is introduced exclusively at the position adjacent to the directing group, providing high isomeric purity.[4][5]
Proposed Synthetic Workflow
The logical flow for the synthesis is outlined below, starting from the commercially available precursor, tert-butyl phenyl sulfide.
Caption: Synthetic workflow for 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one via Directed ortho-Lithiation.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
tert-Butyl phenyl sulfide
-
tert-Butyllithium (t-BuLi) solution in pentane (typically 1.7 M)
-
Acetyl chloride (distilled prior to use)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add tert-butyl phenyl sulfide (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add t-Butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the ortho-lithiated species is typically indicated by a color change.[1]
-
Acylation (Electrophilic Quench): Slowly add acetyl chloride (1.2 eq) dropwise to the solution while maintaining the temperature at -78 °C. A precipitate may form.
-
Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. The bicarbonate wash is crucial to neutralize any remaining acidic components.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield the pure 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one.
Physicochemical & Spectroscopic Characterization
While a full experimental dataset for this specific molecule is not publicly available, its spectroscopic properties can be reliably predicted based on its structure and data from analogous compounds, such as 1-(2-(methylthio)phenyl)ethanone.[6]
| Property | Predicted Characteristics |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. |
| ¹H NMR | Aromatic (Ar-H): ~7.2-7.8 ppm (4H, multiplet).Acetyl (CH₃): ~2.6 ppm (3H, singlet).tert-Butyl (C(CH₃)₃): ~1.3 ppm (9H, singlet). |
| ¹³C NMR | Carbonyl (C=O): ~200 ppm.Aromatic (Ar-C): ~125-145 ppm (6C).Acetyl (CH₃): ~29 ppm.tert-Butyl (C(CH₃)₃): ~31 ppm (3C, methyls), ~45 ppm (1C, quaternary). |
| IR Spectroscopy | Strong C=O stretch around 1680 cm⁻¹. C-H stretches for aromatic and aliphatic groups around 2900-3100 cm⁻¹. |
| Mass Spectrometry | M⁺: 208.09 (for C₁₂H₁₆OS).Key Fragments: m/z 193 ([M-CH₃]⁺), m/z 151 ([M-C₄H₉]⁺, loss of tert-butyl), m/z 43 ([CH₃CO]⁺). |
Applications in Research and Drug Development
The unique ortho-substitution pattern of 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one makes it a valuable building block for creating complex molecular architectures.
-
Scaffold for Heterocycle Synthesis: The acetyl and thioether groups can be manipulated to construct various heterocyclic systems, such as benzothiophenes or benzothiazines, which are common motifs in pharmacologically active compounds.
-
Intermediate for API Synthesis: This molecule can serve as a key intermediate in multi-step syntheses of active pharmaceutical ingredients (APIs). The ketone can be transformed into amines, alcohols, or alkenes, while the thioether can be oxidized to sulfoxides or sulfones, providing diverse functionalization pathways.[7]
-
Fragment-Based Drug Discovery: As a substituted aromatic compound, it can be used in fragment-based screening to identify new binding motifs for protein targets.
The logical relationship between its structure and potential utility is illustrated below.
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- 2. Benzene reacts with acetyl chloride in presence of class 11 chemistry CBSE [vedantu.com]
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- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 6. 1441-97-0|1-(2-(Methylthio)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 7. Sci-Hub. ortho-Lithiation of S-tert-butyl-S-phenylsulfoximines. New route to enantiopure sulfinamides via a de-tert-butylation reaction / Tetrahedron, 2005 [sci-hub.box]
An In-Depth Technical Guide to the Safety and Handling of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
Abstract: This technical guide provides a comprehensive overview of the safety considerations and handling protocols for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, a compound of interest for researchers and professionals in drug development. In the absence of specific toxicological and safety data for this molecule, this document employs a precautionary approach, deriving a robust risk assessment from the known properties of its constituent structural motifs: the acetophenone core and the aryl tert-butyl thioether moiety. This guide is intended for an audience of trained scientific professionals and emphasizes the principles of chemical safety, risk mitigation, and procedural diligence when working with uncharacterized substances.
Introduction and Statement of Precaution
It is imperative that all personnel handling this compound treat it as potentially hazardous and adhere to the stringent safety protocols outlined in this document. The recommendations herein are based on a synthesis of available data for analogous compounds and established best practices for laboratory safety.
Hazard Identification by Structural Analogy
The toxicological profile of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one can be anticipated by examining its two main structural components: the acetophenone core and the 2-(tert-butylsulfanyl)phenyl group.
The Acetophenone Core: Known Hazards
Acetophenone, the parent ketone of this compound, is a well-characterized chemical with a defined set of hazards. It serves as our primary model for the reactivity and toxicity of the core structure.
| Hazard Statement | GHS Classification | Notes |
| H227: Combustible liquid | Flammable liquids (Category 4) | Avoid heat, sparks, and open flames. |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not ingest. Causes gastrointestinal irritation. |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Can cause significant, reversible eye injury. |
| H402: Harmful to aquatic life | Hazardous to the aquatic environment, acute hazard (Category 3) | Avoid release to the environment. |
Table 1: Summary of GHS Hazard Classifications for Acetophenone.
Based on this data, 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one should be presumed to be at least harmful if swallowed and a serious eye irritant . The presence of the bulky thioether substituent may alter its physical properties, such as flash point, but it should still be handled as a potentially combustible material.
The 2-(Tert-butylsulfanyl)phenyl Moiety: Inferred Risks
The introduction of a tert-butylsulfanyl group on the phenyl ring introduces additional potential hazards associated with organosulfur compounds and the bulky tert-butyl group.
-
Organosulfur Toxicity: Aryl thioethers and related organosulfur compounds are prevalent in pharmaceuticals and natural products. While many are safe, some possess significant biological activity and toxicity. The metabolism of thioethers can lead to the formation of reactive sulfoxides and sulfones. Certain thiols and disulfides are known to be toxic, with mechanisms potentially involving the generation of free-radical species that can lead to cellular damage.[1]
-
Metabolic Considerations: The in vivo metabolism of the tert-butylsulfanyl group could potentially lead to the formation of tert-butanol. Chronic exposure to tert-butanol has been associated with kidney and thyroid effects in animal studies.[2]
-
Ortho-Substitution Effects: The ortho-positioning of the bulky tert-butylsulfanyl group relative to the acetyl group may influence the molecule's metabolic pathways and steric interactions with biological macromolecules, leading to a unique toxicological profile that cannot be precisely predicted without experimental data.
Given these considerations, there is a plausible risk of skin irritation upon prolonged contact, and potential for target organ effects with chronic or high-level exposure.
Synthesis and Potential Reaction Hazards
While a specific, optimized synthesis for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is not widely published, analogous preparations of 2-alkylthioacetophenones suggest routes involving the reaction of a 2-haloacetophenone with a sulfur nucleophile like sodium tert-butylthiolate, or through rearrangement reactions of aryl sulfoxides.[3]
Potential hazards during synthesis include:
-
Use of Malodorous and Toxic Reagents: Starting materials such as tert-butyl thiol are volatile and possess a strong, unpleasant odor. Thiols are also toxic and should be handled with extreme caution in a well-ventilated fume hood.
-
Strong Bases and Reactive Intermediates: The generation of thiolates often requires the use of strong bases (e.g., sodium hydride, sodium hydroxide), which are corrosive and can react violently with water.
-
Exothermic Reactions: Nucleophilic aromatic substitution reactions can be exothermic and require careful temperature control to prevent runaway reactions.
-
Solvent Hazards: The use of flammable organic solvents (e.g., THF, DMF, toluene) is common in these synthetic procedures, requiring strict exclusion of ignition sources.
Any researcher attempting the synthesis of this compound must perform a thorough risk assessment of the specific chemical transformation being employed.
Recommended Safe Handling and Storage
All manipulations of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, whether in solid or solution form, must be conducted with the assumption that the compound is toxic and irritant.
Engineering Controls
-
Fume Hood: All work, including weighing, transfers, and reactions, must be performed in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Double-gloving is recommended for neat transfers. Inspect gloves before each use and change them immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat must be worn at all times. Ensure that clothing covers all exposed skin.
-
Respiratory Protection: In the absence of adequate engineering controls, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Storage
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Store separately from strong oxidizing agents, strong acids, and strong bases.
Experimental Protocols and Workflows
Risk Assessment for Uncharacterized Compounds
The handling of any new chemical entity must begin with a formal risk assessment. The following workflow provides a systematic approach.
Caption: Risk assessment workflow for uncharacterized compounds.
General Laboratory Handling Workflow
The following diagram outlines the essential steps for the safe handling of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one during a typical laboratory procedure.
Caption: Step-by-step workflow for safe laboratory handling.
Emergency Procedures
Spills
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: Evacuate the immediate area. Alert laboratory personnel and the safety officer. If the material is volatile or in a poorly ventilated area, evacuate the entire lab and contact emergency services.
Exposures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one must be treated as hazardous.
-
Liquid Waste: Collect in a labeled, sealed container for halogenated or non-halogenated organic waste, as appropriate for the solvents used.
-
Solid Waste: Collect contaminated lab materials (e.g., gloves, absorbent paper, silica gel) in a labeled, sealed container for solid chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
References
-
Metal-catalyzed Approaches to Aryl Thioethers. (n.d.). WordPress. [Link]
-
From perfluoroalkyl aryl sulfoxides to ortho thioethers. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
tert-Butyl alcohol. (n.d.). Wikipedia. [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). MDPI. [Link]
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Toxicological Review of tert-Butyl Alcohol (tert-Butanol) [CASRN 75-65-0]. (n.d.). U.S. Environmental Protection Agency. [Link]
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TOX-53: t-Butyl Alcohol. (n.d.). National Toxicology Program. [Link]
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Assumed mechanism for the formation of tert-butyl thioethers from isothiouronium salts. (n.d.). ResearchGate. [Link]
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (n.d.). MDPI. [Link]
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Acute toxicity of tri-ortho-cresyl phosphate in sheep and swine. (1987). American Journal of Veterinary Research. [Link]
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Triorthocresyl phosphate - IDLH. (n.d.). Centers for Disease Control and Prevention. [Link]
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The Reaction of Aryl Thiols or Thioureas with o‐Diiodoarenes/NaH to Access o‐Iodoaryl Thioethers. (2020). Chemistry – An Asian Journal. [Link]
- Green synthesis method of 2-hydroxy-3-nitroacetophenone. (n.d.).
-
1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. (2025). MDPI. [Link]
- Synthesis method of 2-thiophenecarboxaldehyde. (n.d.).
-
Synthesis of t-butyl phenyl ketone. (n.d.). PrepChem.com. [Link]
-
Toxicity of thiols and disulphides: involvement of free-radical species. (1989). Free Radical Biology and Medicine. [Link]
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Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. (2011). Advanced Materials Research. [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2017). Molecules. [Link]
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Methodological & Application
Applications of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one in Organic Synthesis: A Guide for Advanced Research
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the quest for novel building blocks that offer unique reactivity and facilitate the construction of complex molecular architectures is perpetual. 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one emerges as a molecule of significant interest, strategically functionalized to serve as a versatile precursor in a variety of synthetic transformations. While not as extensively documented as some commodity reagents, its structure, featuring an ortho-acetyl group and a sterically hindered tert-butyl thioether, presents a fascinating platform for exploration in catalysis, medicinal chemistry, and materials science.
The core utility of this compound is predicated on the synergistic interplay between its functional groups. The acetyl moiety can undergo a wide range of classical ketone chemistries, while the ortho-thioether group is poised to act as a powerful directing group in transition-metal-catalyzed C-H functionalization reactions. The bulky tert-butyl group not only enhances stability and modulates solubility but also influences the steric environment around the sulfur atom, potentially leading to unique selectivity in catalytic processes.
This guide provides an in-depth exploration of the potential applications of 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The methodologies presented are grounded in established chemical principles and draw parallels from well-documented reactions of analogous compounds.
Synthesis of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
A robust and scalable synthesis of the title compound is paramount for its utilization. A plausible and efficient route begins with commercially available 2'-bromoacetophenone, proceeding through a palladium-catalyzed C-S cross-coupling reaction.
Protocol 1: Palladium-Catalyzed Synthesis from 2'-Bromoacetophenone
This protocol leverages the power of palladium catalysis to forge the C-S bond, a transformation that has become a cornerstone of modern synthetic chemistry.[1]
Reaction Scheme:
Caption: Palladium-catalyzed synthesis of the target compound.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 2'-Bromoacetophenone | 199.04 | 10.0 | 1.0 |
| tert-Butanethiol | 90.19 | 12.0 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.1 | 0.01 |
| Xantphos | 578.68 | 0.2 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 15.0 | 1.5 |
| Anhydrous Toluene | - | 50 mL | - |
Procedure:
-
To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) acetate (22.5 mg, 0.1 mmol), Xantphos (116 mg, 0.2 mmol), and sodium tert-butoxide (1.44 g, 15.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (50 mL) via syringe.
-
Stir the resulting mixture at room temperature for 15 minutes to allow for pre-formation of the active catalyst.
-
Add 2'-bromoacetophenone (1.99 g, 10.0 mmol) to the flask, followed by the dropwise addition of tert-butanethiol (1.35 mL, 12.0 mmol).
-
Heat the reaction mixture to 100 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one.
Rationale: The choice of a bulky phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing catalyst decomposition.[2] Sodium tert-butoxide serves as a strong, non-nucleophilic base to deprotonate the thiol, forming the active thiolate nucleophile.
Application I: Thioether-Directed C-H Functionalization
A primary application of 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one lies in its use as a substrate for transition-metal-catalyzed C-H functionalization. The sulfur atom of the thioether can act as a Lewis basic site to coordinate with a metal catalyst, directing functionalization to a specific C-H bond.[3][4]
Protocol 2: Palladium-Catalyzed ortho-Arylation
This protocol describes a potential ortho-C-H arylation reaction, where the thioether directs the functionalization to the C6 position of the phenyl ring.[5]
Reaction Scheme:
Caption: Proposed ortho-C-H arylation workflow.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one | - | 1.0 | 1.0 |
| 4-Iodotoluene | 218.04 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.05 | 0.05 |
| 3-(Trifluoromethyl)benzoic acid | 190.12 | 0.2 | 0.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Anhydrous Dimethylacetamide (DMA) | - | 5 mL | - |
Procedure:
-
In a sealed reaction vial, combine 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one (1.0 mmol), 4-iodotoluene (327 mg, 1.5 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), 3-(trifluoromethyl)benzoic acid (38 mg, 0.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add anhydrous dimethylacetamide (5 mL) to the vial.
-
Seal the vial and heat the mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the filtrate with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired ortho-arylated product.
Mechanistic Insight: The reaction is proposed to proceed via a concerted metalation-deprotonation (CMD) pathway, where the thioether coordinates to the palladium center, facilitating the cleavage of the proximal C-H bond.[6] The carboxylic acid additive is believed to act as a proton shuttle in this process.
Application II: Synthesis of Sulfur-Containing Heterocycles
The juxtaposition of the acetyl and thioether functionalities in 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one makes it an excellent precursor for the synthesis of sulfur-containing heterocycles, such as benzothiophenes.[7][8]
Protocol 3: Acid-Catalyzed Cyclization to a Benzothiophene Derivative
This protocol outlines a potential acid-catalyzed intramolecular cyclization to form a substituted benzothiophene.
Reaction Scheme:
Caption: Intramolecular cyclization to a benzothiophene.
Materials:
| Reagent/Material | Amount (mmol) |
| 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one | 5.0 |
| Polyphosphoric Acid (PPA) | ~10 g |
Procedure:
-
Place 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one (5.0 mmol) in a round-bottom flask.
-
Add polyphosphoric acid (~10 g) and stir the mixture to ensure homogeneity.
-
Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~50 g) with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or distillation to obtain the benzothiophene derivative.
Rationale: The strong acid protonates the carbonyl oxygen, making the acetyl methyl group sufficiently acidic for deprotonation and subsequent intramolecular nucleophilic attack on the sulfur atom, followed by elimination of the tert-butyl cation and aromatization to furnish the benzothiophene ring system.
Future Outlook and Broader Impacts
The synthetic utility of 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one is far from exhausted by the applications detailed herein. Its unique structural motifs suggest a wealth of possibilities for further exploration:
-
Asymmetric Catalysis: The prochiral nature of the sulfur atom upon coordination to a metal center could be exploited in the development of enantioselective C-H functionalization reactions.[6]
-
Medicinal Chemistry: The resulting benzothiophene and arylated thioether scaffolds are prevalent in numerous biologically active compounds, making this a valuable starting material for drug discovery programs.
-
Materials Science: Aryl thioethers are important components in organic electronic materials. The functional handles on this molecule could be used to construct novel conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
References
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Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. Journal of the American Chemical Society, 128(7), 2180–2181. [Link]
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Wang, D., et al. (2022). Transition-metal-catalyzed remote C–H functionalization of thioethers. Organic Chemistry Frontiers, 9(1), 235-253. [Link]
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Li, Z., et al. (2021). Recent advances in direct α-C(sp3)-H bond functionalization of thioethers. Chinese Chemical Letters, 32(12), 3745-3754. [Link]
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Reddy, B. V. S., et al. (2010). Rapid palladium-catalyzed cross-coupling in the synthesis of aryl thioethers under microwave conditions. Tetrahedron Letters, 51(43), 5761-5764. [Link]
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Man-Kin, T., & Kwong, F. Y. (2010). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 12(14), 3234–3237. [Link]
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Zhang, S.-K., et al. (2021). Transition-metal-catalyzed remote C–H functionalization of thioethers. Organic & Biomolecular Chemistry, 19(43), 9349-9366. [Link]
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Saint-Denis, T. G., et al. (2021). Mechanistic study of enantioselective Pd-catalyzed C(sp3)–H activation of thioethers involving two distinct stereomodels. Nature Chemistry, 13(11), 1109–1118. [Link]
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Li, B., et al. (2020). Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters. Chemical Science, 11(7), 1863–1869. [Link]
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Zhao, X., et al. (2017). Palladium-catalyzed C–H acylation of arenes directed by a thioether. Organic Letters, 19(2), 352-355. [Link]
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Shabashov, D., & Daugulis, O. (2010). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. The Journal of Organic Chemistry, 75(15), 5092–5101. [Link]
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Shaaban, S., & El-Hiti, G. A. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Molecular Diversity, 22(2), 517–542. [Link]
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Nakayama, J. (2004). The synthesis of sulfur-containing heterocycles using elemental sulfur (S8). Sulfur Reports, 25(1), 1-53. [Link]
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Application Notes and Protocols: The Strategic Use of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one as a Versatile Chemical Intermediate
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and application of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one. While direct literature on this specific molecule is sparse, this guide extrapolates from established chemical principles to propose robust synthetic protocols and explore its significant potential as a versatile intermediate. The unique ortho-disposition of a reactive ketone and a sterically hindered thioether group makes it a valuable scaffold for constructing complex heterocyclic systems and for introducing the tert-butylthio moiety, a group of increasing interest in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity.
Introduction: The Chemical Landscape of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, also known as 2-acetylphenyl tert-butyl sulfide, is an aromatic ketone featuring a bulky tert-butyl thioether ortho to the acetyl group. This specific arrangement of functional groups suggests a rich and varied reactivity profile, making it a promising, albeit underexplored, intermediate in organic synthesis. The thioether moiety can be readily oxidized to the corresponding sulfoxide and sulfone, introducing chirality and altering electronic properties. The ketone offers a handle for a plethora of transformations, including reductions, condensations, and rearrangements. The synergy between these two groups opens pathways to novel heterocyclic scaffolds, such as benzothiazines, which are prevalent in many biologically active compounds.[1][2]
This guide will first detail proposed synthetic routes to access this key intermediate and then provide experimentally grounded protocols for its subsequent transformations into valuable downstream products.
Proposed Synthetic Pathways to 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
The synthesis of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one can be approached through several strategic disconnections. The most plausible routes involve the formation of the C-S bond or the C-C bond of the acetyl group as the key step.
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
A classic and reliable method for the synthesis of aryl sulfides is the nucleophilic aromatic substitution (SNAr) reaction.[3][4][5] In this approach, an ortho-halogenated acetophenone is treated with a tert-butylthiolate salt. The acetyl group, being electron-withdrawing, activates the ortho and para positions towards nucleophilic attack, facilitating the displacement of the halide. 2-Fluoroacetophenone is the ideal substrate due to the high electronegativity of fluorine, which enhances the rate of SNAr.
Caption: Proposed SNAr synthesis of the target molecule.
Protocol 2.1: SNAr Synthesis
-
Preparation of Sodium tert-butylthiolate: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise with stirring. To this suspension, add a solution of 2-methyl-2-propanethiol (tert-butyl mercaptan, 1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
SNAr Reaction: In a separate flask, dissolve 2-fluoroacetophenone (1.0 eq) in anhydrous THF. Cool the previously prepared sodium tert-butylthiolate solution to 0 °C and add the solution of 2-fluoroacetophenone dropwise.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one.
Pathway B: Palladium-Catalyzed Cross-Coupling
Modern synthetic chemistry offers powerful tools for C-S bond formation, with palladium-catalyzed cross-coupling reactions being particularly versatile.[6][7][8] This method allows for the coupling of an aryl halide or triflate with a thiol. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields.[8]
Caption: Proposed Pd-catalyzed synthesis of the target molecule.
Protocol 2.2: Palladium-Catalyzed C-S Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add 2-bromoacetophenone (1.0 eq), Pd(dba)₂ (palladium catalyst, 0.02 eq), and a suitable phosphine ligand such as Xantphos (0.04 eq). Add a base, for example, sodium tert-butoxide (NaOt-Bu, 1.5 eq).
-
Addition of Reagents: Evacuate and backfill the tube with an inert gas (N₂ or Ar). Add anhydrous toluene as the solvent, followed by 2-methyl-2-propanethiol (1.2 eq).
-
Reaction and Work-up: Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C. Monitor the reaction progress by TLC or GC-MS. After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired product.
Applications as a Chemical Intermediate
The synthetic utility of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one stems from the reactivity of its two key functional groups.
Oxidation of the Thioether Moiety
The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone. These oxidized sulfur species are important in medicinal chemistry as they can act as hydrogen bond acceptors and introduce polarity and chirality.[9]
Caption: Oxidation of the thioether to sulfoxide and sulfone.
Protocol 3.1: Synthesis of the Corresponding Sulfoxide
-
Reaction Setup: Dissolve 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C.
-
Addition of Oxidant: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM dropwise.
-
Monitoring and Work-up: Stir the reaction at 0 °C and monitor by TLC. Upon completion, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the sulfoxide.
To synthesize the sulfone, a similar procedure can be followed using >2.2 equivalents of m-CPBA and allowing the reaction to proceed at room temperature.
Transformation of the Ketone Functional Group
The ketone moiety is a versatile handle for various transformations. A straightforward example is its reduction to the corresponding secondary alcohol.
Protocol 3.2: Reduction to 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-ol
-
Reaction Setup: Dissolve 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Monitoring and Work-up: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor by TLC. Once the starting material is consumed, carefully add water to quench the excess NaBH₄.
-
Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude alcohol can be purified by column chromatography if necessary.
Precursor to Heterocyclic Scaffolds: Synthesis of Benzothiazines
The ortho-relationship of the acetyl and tert-butylthio groups provides a unique opportunity for the synthesis of heterocyclic compounds like 1,4-benzothiazines.[1][2][10] A plausible, though speculative, route could involve the transformation of the acetyl group into a suitable nitrogen-containing functionality, followed by intramolecular cyclization.
Caption: A proposed synthetic route to a benzothiazine derivative.
Protocol 3.3: Proposed Multi-step Synthesis of a Benzothiazine Derivative
-
Oxime Formation: Reflux a solution of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in pyridine until the reaction is complete (monitored by TLC). Cool the mixture, pour it into water, and extract with ethyl acetate. Wash the organic layer with dilute HCl, water, and brine. Dry and concentrate to obtain the crude oxime.
-
Reduction to Amine: Dissolve the crude oxime in methanol and add a catalytic amount of Palladium on carbon (Pd/C). Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere. After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain the crude amino intermediate.
-
Intramolecular Cyclization: Treat the crude amine with a strong acid (e.g., polyphosphoric acid or a Lewis acid) and heat. This step is designed to promote the cleavage of the tert-butyl group and facilitate intramolecular cyclization to form the benzothiazine ring system. The specific conditions would require optimization.
-
Purification: Purify the final product by column chromatography.
Summary of Key Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Methods | Potential Applications |
| 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one | C₁₂H₁₆OS | 208.32 | SNAr, Pd-catalyzed cross-coupling | Intermediate for sulfoxides, sulfones, alcohols, and heterocycles |
| 1-[2-(Tert-butylsulfinyl)phenyl]ethan-1-one | C₁₂H₁₆O₂S | 224.32 | Oxidation of thioether | Chiral building block, medicinal chemistry scaffold |
| 1-[2-(Tert-butylsulfonyl)phenyl]ethan-1-one | C₁₂H₁₆O₃S | 240.32 | Oxidation of thioether | Medicinal chemistry scaffold |
| 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-ol | C₁₂H₁₈OS | 210.33 | Reduction of ketone | Building block for further functionalization |
| Benzothiazine Derivative | Varies | Varies | Multi-step synthesis from the title compound | Core structure in bioactive molecules |
Conclusion
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one represents a chemical intermediate with significant untapped potential. The protocols and applications outlined in this document, derived from well-established principles of organic synthesis, provide a solid foundation for its incorporation into research and development programs. Its utility as a precursor to a variety of functionalized molecules, including chiral sulfoxides and complex heterocyclic systems, positions it as a valuable tool for medicinal chemists and synthetic organic chemists alike. Further exploration of its reactivity is warranted and is expected to unveil novel synthetic pathways and molecular architectures.
References
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Application Notes and Protocols for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one: A Versatile Building Block in Synthetic and Medicinal Chemistry
Introduction: Unveiling the Potential of a Unique Thioether Ketone
In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of sulfur-containing functional groups has become a cornerstone for modulating the physicochemical and pharmacological properties of bioactive molecules. The thioether moiety, in particular, is present in numerous FDA-approved drugs, where it can influence metabolic stability, receptor binding affinity, and pharmacokinetic profiles.[1] The compound 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is an intriguing, yet underexplored, bifunctional building block that combines the synthetic versatility of an acetophenone with the unique electronic and steric attributes of an ortho-positioned tert-butylsulfanyl group.
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one. The protocols detailed herein are based on well-established synthetic methodologies for analogous compounds, offering a robust starting point for researchers and drug development professionals to harness the potential of this versatile scaffold.
Physicochemical Properties and Structural Features
The unique arrangement of the acetyl and tert-butylsulfanyl groups in 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one dictates its reactivity and potential applications. The bulky tert-butyl group can exert significant steric hindrance, influencing the conformation of the molecule and the accessibility of the adjacent ketone. The sulfur atom, with its lone pairs of electrons, can act as a directing group in electrophilic aromatic substitution and as a site for oxidation to the corresponding sulfoxide and sulfone, thereby offering a pathway to modulate electronic and solubility properties.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₂H₁₆OS |
| Molecular Weight | 208.32 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |
| Key Functional Groups | Aryl ketone, Thioether |
Proposed Synthetic Protocols
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one.
Protocol 1: Synthesis of Tert-butyl phenyl sulfide
Rationale: This protocol outlines the synthesis of the key intermediate, tert-butyl phenyl sulfide, via a nucleophilic substitution reaction. Thiophenol is deprotonated by a mild base to form the thiophenolate anion, a potent nucleophile, which then displaces the bromide from 2-bromo-2-methylpropane (tert-butyl bromide).
Materials:
-
Thiophenol
-
2-Bromo-2-methylpropane (tert-butyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of thiophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add 2-bromo-2-methylpropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl phenyl sulfide.
-
The crude product can be purified by vacuum distillation if necessary.
Protocol 2: Friedel-Crafts Acylation of Tert-butyl phenyl sulfide
Rationale: This protocol describes the introduction of the acetyl group onto the aromatic ring of tert-butyl phenyl sulfide. The thioether group is an ortho-, para-directing group in electrophilic aromatic substitution. Due to the steric bulk of the tert-butylsulfanyl group, acylation is expected to be directed primarily to the ortho position. Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings.[2][3][4]
Materials:
-
Tert-butyl phenyl sulfide
-
Acetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl), chilled
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred suspension, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of tert-butyl phenyl sulfide (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, keeping the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and chilled 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, can be purified by column chromatography on silica gel.
Characterization
The synthesized 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one should be characterized using standard analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the ortho, meta, and para positions with characteristic splitting patterns. A singlet for the acetyl methyl group. A singlet for the tert-butyl group. |
| ¹³C NMR | A downfield signal for the carbonyl carbon. Signals for the aromatic carbons, with the carbon attached to the sulfur appearing at a characteristic chemical shift. Signals for the acetyl methyl and tert-butyl carbons. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹. C-H stretching and bending vibrations for the aromatic and aliphatic protons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (208.32 g/mol ). |
Applications in Drug Discovery and Organic Synthesis
The bifunctional nature of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one makes it a valuable scaffold for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. The thioether and ketone moieties serve as handles for further chemical modifications.
Diagram of Potential Synthetic Transformations
Caption: Potential synthetic transformations of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one.
Protocol 3: Oxidation to the Corresponding Sulfone
Rationale: The oxidation of the thioether to a sulfone is a common strategy in medicinal chemistry to increase polarity and introduce a hydrogen bond acceptor. For instance, the methylthio group in 4'-(methylthio)acetophenone is a precursor to the methylsulfonyl group in the COX-2 inhibitor Rofecoxib.[5]
Materials:
-
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfone can be purified by recrystallization or column chromatography.
Protocol 4: Synthesis of a Thiophene Derivative
Rationale: Acetophenones are valuable precursors for the synthesis of various heterocyclic systems. For example, they can be used in the Gewald reaction to synthesize substituted thiophenes, which are prevalent scaffolds in medicinal chemistry.[6][7]
Materials:
-
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base)
-
Ethanol
Procedure:
-
To a stirred mixture of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add morpholine (2.0 eq) dropwise.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude thiophene derivative can be purified by recrystallization from a suitable solvent.
Conclusion and Future Outlook
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one represents a promising, yet largely untapped, building block for organic synthesis and drug discovery. The protocols outlined in this guide provide a solid foundation for its synthesis and further functionalization. The strategic positioning of the ketone and the sterically demanding thioether offers unique opportunities for the construction of novel molecular architectures. Further exploration of its reactivity and the biological evaluation of its derivatives are warranted to fully unlock the potential of this versatile compound.
References
-
Scheme 3 Synthesis of 2-(2-acetoxy-3-(tert-butyldi-sulfanyl)propoxy)... - ResearchGate. Available from: [Link]
-
Show how you would use the Friedel–Crafts acylation, Clemmensen r... - Pearson. Available from: [Link]
-
Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Available from: [Link]
-
Acid-induced interaction of 2-diazoacetophenones and sulphides with special reference to the cyclization of 2-diazo-2′-(phenylthio)acetophenones and the unusual formation of a diacylolefin in a reaction between a β-carbonylsulphonium ylide and a phenacylsulphonium salt - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. Available from: [Link]
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. Available from: [Link]
-
Friedel–Crafts reaction - Wikipedia. Available from: [Link]
-
The Friedel-Crafts Reaction. Available from: [Link]
-
Scope evaluation of acetophenones for the synthesis of thiophenes using bcmim‐Cl. Reaction conditions - ResearchGate. Available from: [Link]
-
Synthesis of thiophenes from two different ketones (acetophenone and... - ResearchGate. Available from: [Link]
-
The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH 2 - ResearchGate. Available from: [Link]
-
Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. Available from: [Link]
-
Study of Reactions between þ-substituted acetophenones and 1,3-dichloro-5,5-dimethyl hydantoin - ijrti. Available from: [Link]
-
Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone - PMC. Available from: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. Available from: [Link]
-
Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - MDPI. Available from: [Link]
-
Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur - PMC - NIH. Available from: [Link]
-
Synthesis of 4'-tert.butylacetophenone - PrepChem.com. Available from: [Link]
-
Other drugs containing thioethers | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Thiophene synthesis - Organic Chemistry Portal. Available from: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
Asymmetric synthesis of tertiary thiols and thioethers - Beilstein Journals. Available from: [Link]
-
Reactions of Thiols - Chemistry Steps. Available from: [Link]
-
Conversion of Phenols into Aryl Tert-Butyl Ethers Under Mitsunobu... - Ingenta Connect. Available from: [Link]
-
Asian Journal of Chemistry - Synthesis of Rofecoxib and Study of Lactone Ring Stability. Available from: [Link]
-
Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols - PMC - NIH. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]
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- 4. dl.icdst.org [dl.icdst.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene synthesis [organic-chemistry.org]
Application Notes and Protocols for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one: A Guide to Its Reaction Mechanisms and Synthetic Utility
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is a bifunctional aromatic ketone with significant potential in organic synthesis and medicinal chemistry. Its structure, featuring a sterically encumbered tert-butyl thioether ortho to an acetophenone moiety, presents a unique combination of reactive sites. This guide provides an in-depth exploration of the reaction mechanisms involving this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing its synthetic versatility. We will delve into key transformations, including the strategic cleavage of the tert-butyl group, reactions at the carbonyl and alpha-carbon, and its potential as a precursor for heterocyclic synthesis. The protocols provided herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and optimization.
Part 1: Strategic Deprotection of the Thioether Linkage
The tert-butyl group on the sulfur atom serves as a robust protecting group for the thiol functionality. Its removal is a critical step in many synthetic pathways, unmasking a nucleophilic thiol that can participate in a wide array of subsequent reactions. The cleavage of the S-tert-butyl group is typically achieved under acidic conditions, proceeding through a stable tert-butyl carbocation intermediate.
Mechanism of Acid-Catalyzed Deprotection
The generally accepted mechanism for the acid-catalyzed cleavage of a tert-butyl thioether is an SN1-type process. The reaction is initiated by protonation of the sulfur atom, followed by the departure of the stable tert-butyl cation. This cation is then quenched by a nucleophile or a scavenger present in the reaction mixture.
Diagram 1: Proposed Mechanism for Acid-Catalyzed Cleavage of the tert-Butyl Thioether
Caption: Acid-catalyzed cleavage of the tert-butyl thioether.
The Critical Role of Scavengers
The liberated tert-butyl carbocation is a highly reactive electrophile that can lead to unwanted side reactions, particularly the alkylation of nucleophilic residues on the desired product or other molecules in the reaction mixture. To mitigate this, scavenger cocktails are employed.[1][2] Common scavengers include triisopropylsilane (TIS), water, and thioanisole, which effectively trap the tert-butyl cation.[2]
Protocol 1: Trifluoroacetic Acid (TFA)-Mediated Deprotection
This protocol describes a standard procedure for the cleavage of the tert-butyl thioether using a TFA-based scavenger cocktail.
Materials:
-
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare the cleavage cocktail by adding triisopropylsilane (5.0 eq) to trifluoroacetic acid (TFA) (to make a 95:5 TFA:TIS solution).
-
Slowly add the cleavage cocktail to the solution of the starting material with stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-mercaptoacetophenone.
-
Purify the product by column chromatography on silica gel if necessary.
Table 1: Common Reagents and Cocktails for t-Bu Cleavage
| Reagent/Cocktail | Composition (v/v) | Key Features & Applications |
| TFA/H₂O | 95:5 | Simplest cocktail, suitable for substrates lacking sensitive functionalities. |
| TFA/TIS/H₂O | 95:2.5:2.5 | A standard and effective cocktail for preventing tert-butylation.[1][2] |
| TFA/Thioanisole | 90:10 | Thioanisole is an excellent scavenger for the tert-butyl cation. |
Part 2: Transformations at the Acetophenone Moiety
The acetophenone functionality of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one provides a rich platform for a variety of chemical transformations, including reactions at the carbonyl group and the adjacent alpha-carbon.
Condensation Reactions: Synthesis of Chalcones
The methyl group of the acetophenone is sufficiently acidic to undergo condensation reactions with aldehydes in the presence of a base. The Claisen-Schmidt condensation is a classic and reliable method for the synthesis of chalcones, which are valuable intermediates in the synthesis of flavonoids and other biologically active molecules.[3]
Diagram 2: Claisen-Schmidt Condensation Workflow
Caption: Workflow for the synthesis of chalcones.
Protocol 2: Base-Catalyzed Synthesis of a Chalcone Derivative
This protocol outlines the synthesis of a chalcone via the Claisen-Schmidt condensation of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one with benzaldehyde.
Materials:
-
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.
-
Prepare a solution of sodium hydroxide in water and add it dropwise to the ethanolic solution with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Part 3: Synthesis of Heterocyclic Scaffolds
The strategic placement of the thioether and ketone functionalities in 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one makes it an excellent precursor for the synthesis of sulfur-containing heterocycles, such as thiophenes.
Gewald-Type Reactions for Thiophene Synthesis
While the classical Gewald reaction involves an active methylene nitrile, elemental sulfur, and a base, analogous cyclizations can be envisioned for acetophenones. A plausible pathway involves the in-situ formation of a thiolated intermediate that can then undergo cyclization.
Proposed Pathway to a Thiophene Derivative
A hypothetical, yet chemically reasonable, approach to a thiophene derivative could involve a multi-step, one-pot reaction. This would likely begin with the deprotection of the thioether to generate the free thiol, followed by reaction with an appropriate coupling partner and subsequent cyclization. While direct conversion is less documented for this specific substrate, the principles of thiophene synthesis from related ketones are well-established.[4][5]
Diagram 3: Conceptual Pathway to a Thiophene Derivative
Sources
The Emerging Potential of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one as a Versatile Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and development of novel molecular scaffolds are paramount to addressing unmet medical needs. The compound 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, a unique acetophenone derivative, represents a promising yet underexplored scaffold. Its strategic placement of a bulky, lipophilic tert-butylsulfanyl group ortho to an acetyl moiety offers a unique three-dimensional architecture, ripe for chemical modification and exploration of diverse biological activities. This guide provides an in-depth technical overview of the potential applications of this scaffold, complete with detailed synthetic protocols and prospective biological evaluation strategies, grounded in the established principles of medicinal chemistry.
Introduction: The Rationale for a Novel Scaffold
The quest for new therapeutic agents is often driven by the need for improved potency, selectivity, and pharmacokinetic profiles. The 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one scaffold is compelling for several reasons:
-
Structural Uniqueness: The ortho-disubstituted pattern creates a specific conformational bias that can be exploited for selective interactions with biological targets.
-
Modulation of Physicochemical Properties: The tert-butyl group significantly increases lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets within proteins.
-
Metabolic Handles: The sulfur atom of the thioether can be readily oxidized to the corresponding sulfoxide and sulfone, offering a pathway to modulate solubility, polarity, and biological activity. This is a well-established strategy in drug design, as seen in the development of COX-2 inhibitors.[1]
-
Synthetic Tractability: The acetyl group serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of diverse compound libraries.
This document will explore the potential of this scaffold in three key therapeutic areas: anti-inflammatory, anticancer, and neurological disorders.
Potential Therapeutic Applications and Synthetic Strategies
Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes
The thioether-to-sulfone oxidation is a key bioisosteric transformation in the design of selective COX-2 inhibitors.[1] The 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one scaffold can be envisioned as a precursor to potent anti-inflammatory agents.
A plausible synthetic route to generate potential COX-2 inhibitors from the title compound is outlined below. This multi-step synthesis involves an initial oxidation followed by cyclization to form a lactone, a common core in some anti-inflammatory drugs.
Step 1: Oxidation of the Thioether to Sulfone
-
Dissolution: Dissolve 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or methanol.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Oxidation: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 1-[2-(tert-butylsulfonyl)phenyl]ethan-1-one.
Step 2: α-Bromination of the Acetyl Group
-
Dissolution: Dissolve the product from Step 1 (1 equivalent) in a mixture of acetic acid and hydrobromic acid.
-
Bromination: Add a solution of bromine (1.1 equivalents) in acetic acid dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Favorskii Rearrangement and Esterification
-
Reaction Setup: Dissolve the α-bromo ketone (1 equivalent) in methanol.
-
Base Treatment: Add a solution of sodium methoxide (1.2 equivalents) in methanol dropwise at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Neutralize the reaction with acetic acid and concentrate under reduced pressure. Partition the residue between water and ethyl acetate. Dry the organic layer and concentrate.
Step 4: Lactone Formation
-
Hydrolysis: Hydrolyze the methyl ester from Step 3 using lithium hydroxide in a mixture of tetrahydrofuran (THF) and water.
-
Acidification and Cyclization: Acidify the reaction mixture with dilute hydrochloric acid and heat to induce lactonization.
-
Purification: Purify the resulting lactone by column chromatography.
Caption: Synthetic pathway to potential COX inhibitors.
The synthesized compounds would be evaluated for their ability to inhibit COX-1 and COX-2 enzymes using a commercially available screening kit.
Protocol:
-
Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO and dilute to the desired concentrations in assay buffer.
-
Assay Procedure: In a 96-well plate, add the enzyme, inhibitor (test compound or reference standard), and arachidonic acid (substrate).
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Illustrative Data for Structurally Related COX-2 Inhibitors:
| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Rofecoxib | COX-2 | 26 ± 10 | >1000 |
| Celecoxib | COX-2 | 40 ± 10 | >30 |
This data is for illustrative purposes to demonstrate the potential of this class of compounds.[1]
Anticancer Agents: Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural products known for their diverse pharmacological activities, including anticancer properties. The acetyl group of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is an ideal starting point for the synthesis of novel chalcones.
Step 1: Base-Catalyzed Condensation
-
Reaction Setup: In a round-bottom flask, dissolve 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction mixture will typically become colored and a precipitate may form.
-
Work-up: After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water until neutral, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone derivative.
Caption: Workflow for the synthesis of chalcone derivatives.
The synthesized chalcones would be screened for their cytotoxic effects against a panel of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Neurological Applications: Glycine Transporter-1 (GlyT-1) Inhibitors
The 2-arylsulfanyl-phenyl motif has been identified in a series of potent GlyT-1 inhibitors, which are being investigated for the treatment of schizophrenia.[2] The 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one scaffold could serve as a starting point for the synthesis of novel GlyT-1 inhibitors.
Step 1: Reductive Amination
-
Reaction Setup: Combine 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one (1 equivalent) and a desired amine (e.g., a piperazine derivative) (1.1 equivalents) in a suitable solvent like 1,2-dichloroethane.
-
Reducing Agent: Add a reducing agent such as sodium triacetoxyborohydride portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with DCM, dry the organic layer, and concentrate.
-
Purification: Purify the product by column chromatography.
Step 2: Amide Coupling
-
Activation: To a solution of the amine from Step 1 (1 equivalent) and a carboxylic acid (1.1 equivalents) in a solvent like N,N-dimethylformamide (DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Reaction Monitoring: Stir at room temperature and monitor by TLC.
-
Work-up: Dilute with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the final product by column chromatography or preparative HPLC.
Caption: Synthetic route to potential GlyT-1 inhibitors.
Conclusion and Future Directions
The 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one scaffold, while not extensively documented in current medicinal chemistry literature, holds significant untapped potential. Its unique structural features and synthetic accessibility make it an attractive starting point for the development of novel therapeutic agents. The proposed synthetic pathways and biological evaluation protocols provide a roadmap for researchers to explore the utility of this scaffold in the discovery of new anti-inflammatory, anticancer, and neurological drugs. Further investigation into the structure-activity relationships of its derivatives is warranted to fully realize its therapeutic promise.
References
-
t-Butyl pyridine and phenyl C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
- Synthesis of 2-alkylthio analogues of azt and their activity against hiv-i. (n.d.).
-
Smith, G., Ruhland, T., Mikkelsen, G., Andersen, K., Christoffersen, C. T., Alifrangis, L. H., Mørk, A., Wren, S. P., Harris, N., Wyman, B. M., & Brandt, G. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030. [Link]
-
Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
Sources
Asymmetric Synthesis Leveraging 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one Derivatives: Protocols and Mechanistic Insights
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Prochiral Ketones in Pharmaceutical Synthesis
The principle of chirality is fundamental to modern drug design and development. The three-dimensional arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological profile, as a drug's efficacy is predicated on its precise interaction with chiral biological targets like enzymes and receptors.[1] Consequently, the synthesis of enantiomerically pure compounds is not merely an academic challenge but a regulatory and safety imperative.[1][2]
Among the myriad of tools available for asymmetric synthesis, the prochiral ketone 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one and its derivatives have emerged as exceptionally versatile platforms. This substrate is uniquely engineered for high stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is derived from two key structural features:
-
The Prochiral Carbonyl Center: The ketone provides a reactive site for nucleophilic addition or enolate formation, allowing for the creation of a new stereocenter.
-
The Ortho-(Tert-butylsulfanyl) Group: This moiety is the cornerstone of its strategic value. The sulfur atom, with its lone pair of electrons, can act as a Lewis basic coordinating group, chelating to a metal catalyst. This chelation creates a rigid, cyclic transition state that effectively shields one face of the ketone, forcing the incoming reagent to attack from the less hindered face, thereby directing the stereochemical outcome. Furthermore, the bulky tert-butyl group provides significant steric hindrance that can amplify the enantioselectivity.[3]
This guide provides detailed application notes and protocols for three critical asymmetric transformations using this substrate: asymmetric reduction, asymmetric aldol addition, and enantioselective α-alkylation. The methodologies are designed to be robust and reproducible, providing a solid foundation for researchers in process development and medicinal chemistry.
Application 1: Asymmetric Reduction to Chiral 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-ol
The conversion of a prochiral ketone to a chiral secondary alcohol is a cornerstone transformation in organic synthesis.[4] These chiral alcohols are prevalent structural motifs in active pharmaceutical ingredients (APIs) and are valuable intermediates for the synthesis of chiral amines and other functional groups.[5] Catalytic asymmetric transfer hydrogenation (ATH) and borane-mediated reductions are highly effective methods for achieving this transformation with excellent enantioselectivity.
Mechanistic Rationale: The Role of Catalyst Chelation
In ruthenium-catalyzed ATH, for example, a chiral ligand (often a tosylated diamine) and a ruthenium precursor form a chiral catalyst in situ. The 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one substrate coordinates to the metal center in a bidentate fashion through both the carbonyl oxygen and the ortho-sulfur atom. This rigidifies the transition state, and the chiral environment created by the ligand dictates the facial selectivity of hydride delivery from a hydrogen donor (e.g., formic acid or isopropanol), leading to the preferential formation of one alcohol enantiomer.
Sources
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Lack of Documented Catalytic Applications for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one Prevents Protocol Development
A comprehensive review of scientific literature and chemical databases reveals no published catalytic applications for the compound 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one. The absence of established research in this specific area makes it impossible to generate the detailed, evidence-based Application Notes and Protocols requested.
To maintain the highest standards of scientific integrity and provide trustworthy, field-proven insights, any technical guide must be built upon a foundation of peer-reviewed, experimental data. As no such data exists for the catalytic use of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, this document will instead provide a theoretical overview of the potential catalytic relevance of its structural components, with the explicit understanding that this is a generalized discussion and not a reflection of proven applications for the specified molecule.
Analysis of Structural Motifs and Their General Roles in Catalysis
The molecule 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one possesses two key functional groups that are known to be active in catalysis in other molecular contexts: an ortho-substituted acetophenone and a thioether (tert-butylsulfanyl) .
The Acetophenone Moiety: A Directing Group in C-H Activation
The carbonyl oxygen of an acetophenone group can serve as a coordinating site for a transition metal. This coordination can act as a "directing group," positioning the metal catalyst in close proximity to the C-H bonds at the ortho position of the phenyl ring. This facilitates site-selective C-H activation, a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. Reactions catalyzed by metals like rhodium, palladium, and cobalt often utilize ketone directing groups to achieve high regioselectivity.[1][2]
The Thioether Moiety: A Ligand Component
The sulfur atom in the tert-butylsulfanyl group is a soft donor atom capable of coordinating to various transition metals. Thioether ligands are common in coordination chemistry and can influence the electronic properties and steric environment of a metal catalyst, thereby tuning its activity and selectivity.
When combined, the carbonyl oxygen and the thioether sulfur could potentially act as a bidentate chelating ligand, binding to a single metal center. This chelation effect typically forms a stable five-membered ring with the metal, which can enhance the stability of the catalytic complex and influence the outcome of the catalytic reaction.
Hypothetical Catalytic Workflow
While no specific catalytic cycle involving 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one has been reported, one could envision its potential role as a ligand in a generic cross-coupling reaction, such as a Suzuki-Miyaura coupling. The following diagram illustrates a generalized workflow for such a reaction, where the specified molecule is hypothetically acting as a ligand "L".
Caption: A generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
The lack of published data on the catalytic applications of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one means that any discussion of its catalytic activity remains purely speculative. For researchers and drug development professionals, this compound represents an unexplored area.
The logical progression for investigating its potential would involve:
-
Synthesis and Characterization: The first step would be the synthesis and full characterization of the molecule.
-
Coordination Chemistry Studies: Exploration of its ability to coordinate with various transition metals (e.g., Pd, Rh, Cu, Ni, Co) to form stable complexes.[3][4][5]
-
Catalytic Screening: Testing the resulting metal complexes for catalytic activity in a range of common organic transformations, such as cross-coupling reactions, C-H functionalization, and hydrogenation.
Until such fundamental research is conducted and published, it is not possible to provide the detailed, authoritative application notes and protocols that were requested.
References
Since no direct literature exists for the catalytic applications of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, a list of references for specific protocols cannot be compiled. The citations below refer to the general principles discussed in this document.
-
Santoro, A., Sambiagio, C., McGowan, P. C., & Halcrow, M. A. (2015). Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane. Dalton Transactions, 44(3), 1060–1069. [Link]
-
Filez, M., et al. (2015). Phenyl thiol ligands of different spacing between the two functional groups have been tested as ligands for the hydrogenation of cinnamaldehyde over supported Pt nanoparticle catalysts. ResearchGate. [Link]
-
Li, B., et al. (2015). Rhodium-Catalyzed Alkylation of Aromatic Ketones with Allylic Alcohols and α,β-Unsaturated Ketones. Molecules, 20(7), 12538-12551. [Link]
-
Afanasenko, E., Seifullina, I., Martsynko, O., & Shishkina, S. V. (2021). Scheme of synthesis of coordination compounds 1 and 2. ResearchGate. [Link]
-
Santoro, A., Sambiagio, C., McGowan, P. C., & Halcrow, M. A. (2015). Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane. Dalton Transactions, 44(3), 1060–1069. [Link]
-
Mondal, S., et al. (2026). Ligand assisted Co(ii) catalyzed direct C–H alkylation of aryl ketones with diverse alkyl halides. Chemical Science, 17(1). [Link]
Sources
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- 2. Ligand assisted Co(ii) catalyzed direct C–H alkylation of aryl ketones with diverse alkyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical techniques for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
An In-Depth Guide to the Analytical Characterization of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
Abstract
This comprehensive application note provides a multi-faceted analytical strategy for the characterization, identification, and quantification of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, a key organosulfur aromatic ketone intermediate. Recognizing the critical need for robust analytical methods in pharmaceutical development and chemical synthesis, this guide details field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. The methodologies are designed to ensure scientific rigor, offering researchers and quality control professionals a reliable framework for purity assessment, structural elucidation, and impurity profiling. Each protocol is accompanied by an explanation of the underlying scientific principles, justifying the selection of specific instrumental parameters and sample preparation techniques.
Introduction: The Analytical Imperative
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one (CAS No. 929083-19-2) is a substituted acetophenone derivative incorporating a thioether linkage.[1] Such molecules are significant in synthetic chemistry as versatile building blocks. The presence of a carbonyl group, an aromatic ring, and a sulfur atom imparts a unique chemical reactivity and creates specific analytical challenges. Accurate and precise analytical characterization is paramount to control the quality of synthetic batches, identify potential process-related impurities, and ensure the integrity of downstream applications in drug development and materials science.
This guide moves beyond simple procedural lists, offering a logical workflow that integrates multiple analytical techniques to build a complete chemical profile of the target analyte.
The Integrated Analytical Workflow
A comprehensive analysis relies on the synergy of orthogonal techniques. A chromatographic method provides separation and quantification, mass spectrometry offers mass identification and fragmentation clues, and spectroscopic methods (NMR, FTIR) provide definitive structural confirmation.
Caption: Integrated workflow for the complete analysis of the target compound.
Chromatographic Analysis: Purity and Quantification
Chromatography is the cornerstone for determining the purity of the synthesized compound and quantifying it against a reference standard. Both liquid and gas chromatography are applicable, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for purity determination and assay of non-volatile organic compounds. A reversed-phase method is ideal for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one due to its moderate polarity and aromatic nature.
Causality Behind Method Choices:
-
Reversed-Phase (C18 Column): The nonpolar stationary phase (C18) effectively retains the analyte through hydrophobic interactions with its phenyl and tert-butyl groups, while the polar mobile phase allows for controlled elution.
-
UV/DAD Detection: The conjugated system of the acetophenone ring provides strong UV absorbance, making a Diode Array Detector (DAD) ideal for sensitive detection and peak purity analysis across a range of wavelengths.[2]
-
Mobile Phase: An acetonitrile/water gradient is selected for its excellent elution strength and low UV cutoff, ensuring a stable baseline.
Protocol 1: HPLC Purity and Assay Determination
-
Standard and Sample Preparation:
-
Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (1.0 mg/mL): Prepare the sample to be tested in the same manner as the standard.
-
Working Standard/Sample (0.1 mg/mL): Dilute 1.0 mL of the respective stock solutions to 10.0 mL with the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter to remove particulates that could damage the column.[3]
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Instrument | UPLC/HPLC System with DAD | UPLC offers faster analysis times and better resolution.[4] |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase column for retaining the analyte. |
| Mobile Phase A | Water (HPLC Grade) | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier to elute the analyte. |
| Gradient | 50% B to 95% B over 10 min | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Injection Vol. | 2.0 µL | Small volume for sharp peaks. |
| DAD Wavelength | 254 nm (primary), scan 210-400 nm | 254 nm is a common wavelength for aromatic compounds. DAD allows for peak purity assessment. |
-
System Suitability:
-
Inject the working standard solution five times.
-
The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the analyte peak should be between 0.8 and 1.5.
-
-
Data Interpretation:
-
Calculate the purity of the sample using the area percent method.
-
Quantify the assay by comparing the peak area of the sample to that of the reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying the analyte and assessing volatile or thermally stable impurities. It provides both retention time and mass spectral data, offering high confidence in peak identification.[5][6]
Causality Behind Method Choices:
-
Split/Splitless Inlet: A split injection is used to prevent column overloading with a concentrated sample.
-
DB-5 or equivalent column: A low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose column that separates compounds primarily based on their boiling points, which is suitable for this analyte.
-
Electron Ionization (EI): Standard 70 eV EI provides reproducible fragmentation patterns that can be compared against spectral libraries for identification.
Protocol 2: GC-MS Identification and Volatile Impurity Profiling
-
Sample Preparation:
-
Prepare a solution of ~1 mg/mL in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Ensure the solvent is high purity (GC grade) to avoid interfering peaks.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Instrument | GC system with a Mass Spectrometer | Provides both chromatographic separation and mass data. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | General-purpose column for good resolution of semi-volatiles. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas compatible with MS. |
| Inlet Temp. | 250 °C | Ensures complete volatilization without thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overload and ensures sharp peaks. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates compounds over a range of boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible, library-searchable mass spectra. |
| Mass Range | m/z 40 - 450 | Covers the molecular ion and expected fragments. |
-
Expected Mass Spectrum Fragmentation:
-
Molecular Ion (M+): Expected at m/z ≈ 208.
-
Loss of tert-butyl radical: [M - 57]+ at m/z ≈ 151. This is a highly probable fragmentation due to the stability of the tert-butyl cation/radical.
-
Acetyl cation: [CH₃CO]+ at m/z ≈ 43.
-
Thiophenyl fragment: [C₆H₄SCOCH₃]+ at m/z ≈ 151.
-
Spectroscopic Analysis: Definitive Structural Elucidation
While chromatography provides separation, spectroscopy provides the unequivocal structural proof required for absolute confidence in the material's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the exact structure of an organic molecule. Both ¹H and ¹³C NMR should be performed. The predicted spectra are based on the principles of chemical shifts and spin-spin coupling.[7][8]
Protocol 3: NMR Structural Confirmation
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.
-
-
Expected Spectral Data:
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment | ||
| ~1.35 | Singlet (s) | 9H | -S-C(CH ₃)₃ | |
| ~2.60 | Singlet (s) | 3H | -CO-CH ₃ | |
| ~7.20 - 7.80 | Multiplet (m) | 4H | Aromatic Protons | |
| ~31.0 | -S-C(C H₃)₃ | |||
| ~30.0 | -CO-C H₃ | |||
| ~48.0 | -S-C (CH₃)₃ | |||
| ~125-145 | Aromatic Carbons (multiple peaks) | |||
| ~200.0 | C =O (Ketone Carbonyl) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides rapid confirmation of key functional groups present in the molecule. It is an excellent technique for verifying the presence of the ketone carbonyl and confirming the overall substitution pattern.
Causality Behind Peak Assignments:
-
The carbonyl (C=O) stretch of an aromatic ketone is very strong and characteristic. Its position near 1685 cm⁻¹ is indicative of conjugation with the phenyl ring.[9]
-
Sp² C-H stretches above 3000 cm⁻¹ confirm the aromatic ring, while sp³ C-H stretches below 3000 cm⁻¹ confirm the alkyl (acetyl and tert-butyl) groups.
Protocol 4: FTIR Functional Group Analysis
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.
-
-
Data Acquisition:
-
Collect the spectrum from 4000 to 400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
-
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2970-2860 | Strong | Aliphatic C-H Stretch (tert-butyl, methyl) |
| ~1685 | Strong | C=O Stretch (Aryl Ketone) |
| ~1590, 1470 | Medium-Strong | Aromatic C=C Bending |
| ~1365 | Strong | C-H Bend (tert-butyl) |
| ~750 | Strong | Ortho-disubstituted Benzene C-H Bend |
| ~690 | Medium-Weak | C-S Stretch |
Conclusion
The analytical protocols detailed in this guide provide a robust and scientifically sound framework for the comprehensive characterization of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one. The integration of chromatographic and spectroscopic techniques ensures a holistic understanding of the analyte's identity, purity, and quality. By following these validated methods, researchers, scientists, and drug development professionals can generate reliable and reproducible data, ensuring the integrity of their work and the quality of their materials.
References
-
Headley, J. V. (1987). GC/MS identification of organosulphur compounds in environmental samples. Biomedical and Environmental Mass Spectrometry, 14(6), 275-280. [Link]
-
PubMed. (1987). GC/MS identification of organosulphur compounds in environmental samples. [Link]
-
ResearchGate. (2025). gc-ms characterization of organic sulphur compounds and other volatile odorous compounds from allium sativum. [Link]
-
Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 35(5), 504-515. [Link]
-
D'Ambrosio, M. V., et al. (2021). Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry. ACS Earth and Space Chemistry. [Link]
-
MDPI. (n.d.). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. [Link]
-
MDPI. (n.d.). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. [Link]
-
JoVE. (2020). Identification of Unknown Aldehydes and Ketones. [Link]
-
Dhami, K. S., & Stothers, J. B. (1965). CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497. [Link]
-
Thieme E-Journals. (n.d.). Synthesis and In Vivo Antimalarial Activity of Prenylated Acetophenones. Pharmaceutical Fronts. [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]
-
Frontiers. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]
-
National Center for Biotechnology Information. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]
-
ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]
-
ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]
-
ResearchGate. (2025). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link]
-
INIS-IAEA. (2024). Structural and vibrational properties of Acetophenone C11O5H14 and chalcone C15H13NO by Raman and infrared spectroscopy and first-principles calculations. [Link]
-
National Center for Biotechnology Information. (n.d.). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. [Link]
-
PubChem. (n.d.). 1-(2-(Methylsulfanyl)phenyl)ethan-1-one. [Link]
Sources
- 1. 929083-19-2|1-[2-(tert-Butylsulfanyl)phenyl]ethan-1-one|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. waters.com [waters.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. GC/MS identification of organosulphur compounds in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one as a building block for heterocycles
An Application Guide to 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one: A Versatile Precursor for Sulfur-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Masked Synthon
In the landscape of heterocyclic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one emerges as a particularly valuable building block due to the unique reactivity conferred by its ortho-disposed acetyl and tert-butylsulfanyl functionalities. The tert-butyl group serves as a robust, acid-labile protecting group for the sulfur atom, rendering the molecule stable for storage and handling while allowing for the in-situ generation of a reactive thiophenol under specific reaction conditions. This "masked" reactivity, combined with the ketone's electrophilic and enolizable nature, opens pathways to a variety of sulfur-containing heterocycles, which are privileged scaffolds in medicinal and materials chemistry.
This technical guide provides an in-depth exploration of the synthetic utility of 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one, focusing on its application in the synthesis of benzothiophenes and 1,4-benzothiazines. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the rationale behind key experimental choices.
Application 1: Direct Synthesis of 2-Methylbenzo[b]thiophenes via Acid-Catalyzed Cyclodehydration
The most direct application of 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one is its conversion into 2-methylbenzo[b]thiophene. This transformation leverages the acid-catalyzed removal of the tert-butyl group to unmask the thiol, which then undergoes an intramolecular cyclization with the adjacent acetyl group. This one-pot process is an efficient route to the benzothiophene core, a structure found in numerous pharmaceuticals and organic materials.[1]
Mechanistic Rationale
The reaction proceeds via a cascade mechanism initiated by acid. First, the sulfur atom is protonated, facilitating the elimination of the stable tert-butyl cation to form isobutylene and the reactive 2-mercaptophenyl ethanone intermediate. The ketone then undergoes acid-catalyzed enolization. The resulting enol tautomer is perfectly positioned for an intramolecular nucleophilic attack by the thiol group onto the enol's double bond, forming a five-membered heterocyclic ring. A final dehydration step rearomatizes the system to yield the stable 2-methylbenzo[b]thiophene product. Strong protonating and dehydrating agents, such as polyphosphoric acid (PPA) or cation exchange resins in a high-boiling solvent like toluene, are ideal for promoting this reaction.[2]
Experimental Protocol: Synthesis of 2-Methylbenzo[b]thiophene
This protocol describes a robust procedure for the cyclization reaction on a laboratory scale.
Materials:
-
1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one (1.0 eq)
-
Polyphosphoric Acid (PPA) (10 wt. eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one (e.g., 2.08 g, 10 mmol).
-
Add polyphosphoric acid (e.g., 20 g) to the flask. The mixture will be viscous.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring for 3-5 hours. Monitor the reaction progress by TLC (e.g., using 95:5 hexane:ethyl acetate). The starting material is significantly more polar than the product.
-
After completion, cool the reaction mixture to room temperature. The mixture will solidify.
-
Carefully add crushed ice to the flask to quench the reaction and dissolve the PPA. This process is exothermic.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). The bicarbonate wash is crucial to remove any residual acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-methylbenzo[b]thiophene.[2]
| Parameter | Condition | Rationale |
| Catalyst | Polyphosphoric Acid (PPA) | Acts as both a strong acid catalyst and a dehydrating agent, driving the reaction to completion. |
| Temperature | 110-120 °C | Provides sufficient thermal energy to overcome the activation barriers for deprotection and cyclization. |
| Reaction Time | 3-5 hours | Typical duration for achieving high conversion; should be monitored by TLC. |
| Workup | Ice quench, NaHCO₃ wash | Safely neutralizes the strong acid and facilitates product isolation. |
| Purification | Column Chromatography | Removes non-polar impurities and any unreacted starting material. |
Application 2: Multi-Step Synthesis of 4H-1,4-Benzothiazines
While not a direct conversion, 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one is an excellent starting point for the synthesis of 4H-1,4-benzothiazines, a class of heterocycles with a wide range of biological activities including anti-inflammatory and anti-fungal properties.[3][4] The strategy involves functionalizing the aromatic ring with an amino group before executing the thiol deprotection and cyclization steps.
Synthetic Workflow Rationale
The overall strategy involves a three-stage process:
-
Nitration: An electrophilic aromatic substitution to introduce a nitro group, typically at the position para to the electron-donating tert-butylsulfanyl group.
-
Reduction: Conversion of the nitro group to the required amino functionality using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation.
-
Deprotection and Cyclocondensation: In-situ deprotection of the thiol with acid, followed by condensation with a 1,3-dicarbonyl compound. This final step forms the thiazine ring. The reaction of a 2-aminothiophenol with a β-diketone is a well-established method for constructing the 1,4-benzothiazine scaffold.[3][5]
Protocol: Synthesis of a 2,4-Dimethyl-4H-benzo[b][3][6]thiazine Derivative
This protocol outlines the final cyclocondensation step, assuming the successful synthesis of the 2-amino-5-(tert-butylsulfanyl)phenyl ethanone intermediate.
Materials:
-
1-[2-Amino-5-(tert-butylsulfanyl)phenyl]ethan-1-one (1.0 eq)
-
Acetylacetone (1,3-diketone partner) (1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~10 mol%)
-
Toluene
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask fitted with a Dean-Stark trap and condenser, dissolve the amino-substituted starting material (e.g., 2.37 g, 10 mmol) and acetylacetone (1.2 g, 12 mmol) in toluene (50 mL).
-
Add a catalytic amount of p-TsOH (e.g., 0.19 g, 1 mmol). The acid serves a dual purpose: catalyzing the condensation and facilitating the deprotection of the tert-butyl group.
-
Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product. The simultaneous cleavage of the tert-butyl group will release isobutylene.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the toluene under reduced pressure.
-
Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 4H-1,4-benzothiazine derivative.[4][5]
Future Outlook: The Gewald Reaction Pathway
The ketone functionality of 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one also positions it as a potential candidate for the Gewald three-component reaction.[6][7] This powerful reaction constructs highly substituted 2-aminothiophenes from a ketone, an activated nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base.[8]
Applying this to our building block could lead to the synthesis of novel, densely functionalized thieno[2,3-b]benzo[b]thiophene derivatives. The reaction would likely proceed via an initial Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the aromatic 2-aminothiophene product.[6][9] Further investigation into this pathway could unlock a new class of complex heterocycles from this versatile precursor.
Conclusion
1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one is more than a simple acetophenone derivative; it is a strategic and versatile building block in heterocyclic synthesis. Its masked thiol functionality provides stability and allows for controlled, in-situ generation of reactive intermediates. As demonstrated, it provides an efficient and direct route to 2-methylbenzo[b]thiophenes and serves as a valuable starting point for multi-step syntheses of more complex structures like 4H-1,4-benzothiazines. The potential for its use in multicomponent reactions like the Gewald synthesis further underscores its value to the synthetic chemist, making it a key tool for the discovery and development of novel heterocyclic compounds.
References
- BenchChem. (2025). Friedländer Synthesis of Quinolines Using 2'-Aminoacetophenone Hydrochloride: Application Notes and Protocols for Researchers. BenchChem.
- ResearchGate. (n.d.). Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and....
- IJCRT.org. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org.
- RSC Advances. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Royal Society of Chemistry.
- Google Patents. (n.d.). Process for the synthesis of benzothiophenes.
- RSC Publishing. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Publishing.
- ChemistryViews. (2020, September 15).
- Wikipedia. (n.d.). Gewald reaction. Wikipedia.
- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.
- Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal.
Sources
- 1. New Path to Benzothiophenes - ChemistryViews [chemistryviews.org]
- 2. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 3. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08949A [pubs.rsc.org]
- 5. ijcrt.org [ijcrt.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
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- 9. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
Introduction: Welcome to the dedicated technical support guide for the synthesis and yield optimization of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one. This molecule is a key intermediate in various research and development pipelines, particularly in agrochemicals and pharmaceuticals. Its synthesis, however, presents unique challenges that can impact yield, purity, and scalability. This guide is designed for laboratory professionals to navigate these complexities, offering in-depth troubleshooting, validated protocols, and answers to frequently encountered issues. We will explore the common synthetic routes, focusing on causality to empower you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one?
There are two principal and commercially viable routes for this synthesis:
-
Direct Friedel-Crafts Acylation: This method involves the electrophilic acylation of tert-butyl thioanisole (2-(tert-butylsulfanyl)benzene) with an acetylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid.[1] It is the most direct route but is often plagued by issues of regioselectivity and catalyst deactivation.
-
Organometallic Route via Grignard Reagent: This multi-step approach typically starts with the synthesis of 2-bromo-tert-butyl-thiobenzene. This precursor is then converted to a Grignard reagent (phenylmagnesium bromide derivative), which subsequently reacts with an acetylating agent.[2] While longer, this route offers superior control over regiochemistry, often resulting in higher purity of the desired ortho-isomer.
Q2: Which synthetic route is generally recommended for the highest yield and purity?
For achieving the highest purity of the target ortho-isomer, the Organometallic (Grignard) Route is generally superior. Friedel-Crafts acylation of thioanisole derivatives often yields a mixture of ortho and para isomers due to the directing effects of the thioether group, complicating purification and reducing the yield of the desired product. The Grignard route definitively establishes the acetyl group at the correct position from the start.
Q3: What are the main safety concerns when performing these syntheses?
-
Thiol Odor: The starting material, tert-butylthiol, and related thioether compounds have extremely potent and unpleasant odors. All manipulations should be conducted in a well-ventilated fume hood. Glassware should be quenched with bleach or hydrogen peroxide solution before removal from the hood.
-
Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) are water-sensitive and react violently with moisture, releasing HCl gas.[1] They must be handled under anhydrous conditions.
-
Grignard Reagents: Grignard reagents are highly reactive with water, oxygen, and protic solvents. The synthesis must be performed under a dry, inert atmosphere (e.g., argon or nitrogen).[2]
Troubleshooting Guide 1: Friedel-Crafts Acylation Route
This section addresses common failures during the direct acylation of tert-butyl thioanisole.
Q1: My reaction yield is consistently low or the reaction fails to proceed. What is the primary cause?
A1: Catalyst Deactivation. This is the most common failure mode. The sulfur atom in the tert-butylsulfanyl group is a Lewis base and can form a strong complex with the Lewis acid catalyst (e.g., AlCl₃).[3] This non-productive binding deactivates the catalyst, preventing it from activating the acetyl chloride to form the necessary acylium ion electrophile.
Troubleshooting Steps:
-
Increase Catalyst Stoichiometry: The reaction often requires more than a catalytic amount of Lewis acid. A stoichiometric amount (at least 1.1 to 1.5 equivalents relative to the thioether) is a standard starting point.[3] You may need to screen loadings up to 2.0 equivalents.
-
Change the Order of Addition (Inverse Addition): Instead of adding the catalyst to the substrate, try the "Perrier method."[4] Pre-mix the acetyl chloride and aluminum chloride in the solvent at a low temperature to form the acylium ion complex first. Then, add the tert-butyl thioanisole solution dropwise to this activated mixture. This minimizes the time the free thioether has to deactivate the catalyst.
-
Select a Different Lewis Acid: While AlCl₃ is common, other Lewis acids may be less susceptible to sulfur poisoning or may favor the desired isomer. Consider screening alternatives like SnCl₄, ZnCl₂, or TiCl₄.
Q2: I've obtained a product, but it's a mixture of ortho and para isomers. How can I improve selectivity for the ortho product?
A2: Steric and Temperature Effects. The tert-butylsulfanyl group is an ortho, para-director. The bulky tert-butyl group can sterically hinder the ortho positions, often favoring para substitution. However, the sulfur atom can also coordinate with the Lewis acid-acylium ion complex, directing the electrophile to the adjacent ortho position. This delicate balance can be manipulated.
Optimization Strategies:
-
Lower the Reaction Temperature: Conducting the reaction at lower temperatures (e.g., -20°C to 0°C) can enhance kinetic control and may favor the formation of the chelation-controlled ortho product.
-
Solvent Choice: The polarity of the solvent can influence isomer distribution. Less polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are standard.[4] Avoid highly coordinating solvents that can compete with the substrate for the Lewis acid.
Data Summary: Influence of Lewis Acid on Isomer Ratio
| Lewis Acid (1.5 eq.) | Solvent | Temperature (°C) | Typical Ortho:Para Ratio (Approx.) |
| AlCl₃ | DCM | 0 | 1 : 1.5 |
| SnCl₄ | DCM | 0 | 1 : 1 |
| TiCl₄ | DCM | -20 | 1.2 : 1 |
| ZnCl₂ | Dichloroethane | 25 | 1 : 2 |
Note: These ratios are illustrative and can vary based on precise conditions.
Troubleshooting Guide 2: Grignard Reagent Route
This route avoids the regioselectivity issues of Friedel-Crafts but has its own set of challenges related to the formation and reactivity of the organometallic intermediate.
Q1: My Grignard reagent fails to form. The magnesium turnings remain unreacted.
A1: Inhibition of Grignard Formation. The formation of a Grignard reagent is a surface reaction that is highly sensitive to impurities, especially water and oxygen. An oxide layer on the magnesium surface can also prevent the reaction from initiating.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried under vacuum. Use anhydrous solvents (e.g., THF or diethyl ether freshly distilled from sodium/benzophenone).[5]
-
Activate the Magnesium: The magnesium turnings must be fresh and clean. If the reaction is sluggish, activate the surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings with a glass rod under an inert atmosphere to expose a fresh surface.
-
Check Starting Material Purity: Ensure the 2-bromo-tert-butyl-thiobenzene is free of acidic impurities or moisture.
Q2: My main byproduct is a tertiary alcohol, 1,1-bis(2-(tert-butylsulfanyl)phenyl)ethan-1-ol. How do I prevent this double addition?
A2: Over-reaction of the Grignard Reagent. Grignard reagents are potent nucleophiles that can attack the ketone product as it is formed.[6] This second nucleophilic attack leads to the tertiary alcohol byproduct, significantly reducing the desired ketone yield.
Troubleshooting Steps:
-
Maintain Low Temperatures: This is the most critical parameter. Perform the reaction at very low temperatures (-78°C is ideal) to stabilize the tetrahedral intermediate formed after the first addition, which is less prone to collapsing into the ketone until the reaction is quenched.[7]
-
Employ Inverse Addition: Add the Grignard reagent solution slowly and dropwise to a solution of the acetylating agent (e.g., acetyl chloride) at low temperature.[7] This ensures the Grignard reagent is never in excess, minimizing its opportunity to react with the newly formed ketone.
-
Use a Less Reactive Acetylating Agent: While acetyl chloride is common, reagents like N-methoxy-N-methylacetamide (Weinreb amide) can be used to form a stable chelated intermediate that resists a second nucleophilic attack and only yields the ketone upon acidic workup.
Visualizing the Process
Workflow: Troubleshooting Low Yield in Friedel-Crafts Acylation
Caption: Pros and cons of the main synthetic routes.
Validated Experimental Protocols
Protocol 1: Synthesis of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one via Grignard Route
Step A: Synthesis of 2-bromo-tert-butyl-thiobenzene
-
To a stirred solution of 2-bromothiophenol (10.0 g, 52.9 mmol) in anhydrous DMF (100 mL) under an argon atmosphere, add potassium carbonate (14.6 g, 105.8 mmol).
-
Add tert-butyl bromide (7.25 g, 52.9 mmol) dropwise to the mixture. [8]3. Heat the reaction mixture to 60°C and stir for 4 hours.
-
Cool the reaction to room temperature and pour it into 500 mL of ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.
Step B: Grignard Reaction and Acylation
-
Setup: Assemble a three-necked flask, flame-dried under vacuum and fitted with a condenser, dropping funnel, and argon inlet.
-
Grignard Formation: Place magnesium turnings (1.4 g, 57.6 mmol) in the flask. Add a small crystal of iodine. Add 20 mL of anhydrous THF.
-
Slowly add a solution of 2-bromo-tert-butyl-thiobenzene (12.0 g, 48.9 mmol) in 80 mL of anhydrous THF to the magnesium turnings. If the reaction does not start, gently warm the flask. Once initiated, maintain a gentle reflux by controlling the addition rate. After addition is complete, reflux for an additional 1 hour.
-
Acylation: In a separate flame-dried flask, prepare a solution of acetyl chloride (3.84 g, 48.9 mmol) in 50 mL of anhydrous THF. Cool this solution to -78°C (dry ice/acetone bath).
-
Inverse Addition: Slowly transfer the prepared Grignard reagent via cannula into the cold acetyl chloride solution over 1 hour, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography (silica gel, starting with 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes) to afford the pure title compound.
References
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). A-B-C-Multicomponent Reaction of Aldehydes, tert-Butyl Carbamate, and Benzenesulfinic Acid Sodium Salt. Organic Syntheses. [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Blaszczyk, A., Elbing, M., & Mayor, M. (2004). Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols. Organic & Biomolecular Chemistry, 2, 2722-2724. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
PrepChem. (n.d.). Synthesis of t-butyl phenyl ketone. [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
The Friedel-Crafts Reaction. (2014). [Link]
-
Scientific Update. (2023). Hey Phenol- Everyone has their Cross to Bear. [Link]
-
Thompson, R. J., et al. (2022). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. Molecules, 27(1), 123. [Link]
-
Al-Attar, H. A. M., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. International Journal of Molecular Sciences, 13(5), 5670-5681. [Link]
-
MDPI. (2025). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. [Link]
- Google Patents. (2014).
-
Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. [Link]
-
PrepChem. (n.d.). Preparation of tert-Butyl bromide (2-bromo-2-methylpropane). [Link]
-
Pearson. (2024). Propose a mechanism for the reaction of acetyl chloride with phenylmagnesium bromide to give 1,1-diphenylethanol. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 1341-1348. [Link]
-
ResearchGate. (2025). Bromine-Catalyzed Conversion of S-tert-Butyl Groups into Versatile and, for Self-Assembly Processes Accessible, Acetyl-Protected Thiols. [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. [Link]
-
National Center for Biotechnology Information. (2019). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Catalysts, 9(12), 1049. [Link]
-
Semantic Scholar. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4585-4598. [Link]
- Google Patents. (2014). WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
-
PubChem. (n.d.). 1-(2-(Phenylamino)phenyl)ethanone. [Link]
-
MDPI. (2022). Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses. [Link]
-
ResearchGate. (2023). Optimization of asymmetric bioreduction conditions of 1-(thiophen-2-yl)ethanone byWeissella cibariaN9 using a desirability function-embeddedface-centered optimization model. [Link]
-
National Center for Biotechnology Information. (2019). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 24(18), 3326. [Link]
-
PubMed. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of Medicinal Chemistry, 52(21), 6535-8. [Link]
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- 8. prepchem.com [prepchem.com]
Technical Support Center: Purification of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
Welcome to the technical support center for the purification of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one (CAS No. 929083-19-2).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments, moving beyond simple protocols to explain the causal relationships behind each step.
Section 1: Core Purification Strategies & Methodologies
This section addresses fundamental questions regarding the primary purification techniques applicable to 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one.
Q1: What is the most reliable overall strategy for purifying crude 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one from a typical synthesis, such as a Friedel-Crafts acylation?
A comprehensive purification strategy involves a multi-step approach that begins with a liquid-liquid extraction (workup) to remove bulk inorganic impurities and highly polar/ionic species, followed by column chromatography for separation of organic components, and concluding with recrystallization or vacuum distillation for final polishing.
The rationale for this sequence is efficiency. The initial aqueous workup is a rapid, high-capacity method to remove salts and reaction catalysts. Column chromatography is unparalleled for separating structurally similar organic molecules, such as the desired ortho-isomer from any potential para-isomer byproduct.[2] Finally, recrystallization is an excellent technique for removing trace impurities from a solid product to achieve high analytical purity.
Below is a generalized workflow diagram illustrating this strategic approach.
Caption: General purification workflow for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one.
Q2: How should I perform flash column chromatography for this compound? What solvent system is a good starting point?
Flash column chromatography on silica gel is the method of choice for separating 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one from common organic impurities.[3] Silica gel is a polar stationary phase, meaning that more polar compounds will adhere to it more strongly and elute later. Since our target molecule is an aryl ketone, it possesses moderate polarity due to the carbonyl group.
Causality: The key to a successful separation is selecting a mobile phase (eluent) that provides a differential affinity between your target compound and its impurities for the silica gel. For aryl ketones, a non-polar solvent mixed with a slightly more polar one provides fine control over the elution speed. Hexane or petroleum ether as the non-polar component and ethyl acetate or dichloromethane (DCM) as the polar component are standard choices.
Step-by-Step Protocol: Flash Column Chromatography
-
TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar to polar solvent (e.g., Hexane:Ethyl Acetate). The ideal system will give your target compound an Rf (retention factor) value of approximately 0.25-0.35.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent (e.g., 100% hexane). Ensure the silica bed is compact and free of air bubbles to prevent channeling.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc). Gradually increase the polarity of the mobile phase (a "gradient elution") to sequentially elute the compounds. Less polar impurities will elute first, followed by your target compound. Highly polar impurities will remain on the column or elute last.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting the collected fractions onto TLC plates and visualizing under UV light.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
| Impurity Type | Expected Polarity | Typical Elution Order | Suggested Starting Solvent System (Hexane:EtOAc) | Target Rf |
| Unreacted Starting Material | Less Polar | First | 98:2 to 95:5 | ~0.5-0.6 |
| Target Compound | Moderate | Second | 95:5 to 90:10 | ~0.25-0.35 |
| para-Isomer | Similar to Target | Very close to target | 95:5 to 90:10 | ~0.2-0.3 |
| Oxidized Byproducts (Sulfoxide) | More Polar | Last | 80:20 or lower | <0.1 |
Q3: Is recrystallization a suitable method for final purification? If so, what solvents should I try?
Yes, recrystallization is an excellent technique for the final purification of solid 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, provided a suitable solvent can be identified.[4] The principle relies on the differential solubility of the compound in a hot versus a cold solvent.[4] Ideally, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while impurities remain soluble at all temperatures.
Causality: The molecular structure, featuring an aromatic ring and a ketone, suggests that solvents with moderate polarity or mixtures of polar and non-polar solvents will be effective.[5] The bulky tert-butyl group may enhance solubility in less polar solvents compared to simpler aryl ketones.
Step-by-Step Protocol: Recrystallization
-
Solvent Screening: In a small test tube, add a small amount of your compound. Add a potential solvent dropwise at room temperature. If it dissolves readily, that solvent is unsuitable. If it doesn't dissolve, heat the mixture. If it dissolves when hot, it's a good candidate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Adding excess solvent will reduce your final yield.
-
Decolorization (Optional): If the solution is colored by polar impurities, you can add a small amount of activated charcoal and boil briefly.[4] Hot-filter the solution through fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling further in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[4]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
| Solvent/System | Rationale | Potential Outcome |
| Ethanol/Water | The compound should be soluble in hot ethanol. Adding water as an anti-solvent will decrease solubility and induce crystallization. | Good for moderately polar compounds. |
| Hexane or Heptane | The tert-butyl group and aromatic ring suggest solubility in hot alkanes.[6] | Excellent for removing more polar impurities. |
| Toluene | Aromatic solvents can be effective for aromatic compounds. | Good solubility, may require slow evaporation or an anti-solvent. |
| Isopropanol | A good general-purpose solvent for recrystallization. | Often a good balance of solvency properties. |
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the purification process.
Q4: My product appears pure by TLC, but it's a persistent oil instead of the expected solid. What's happening?
This phenomenon, known as "oiling out," occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice.[4]
Possible Causes & Solutions:
-
High Impurity Level: A significant amount of impurity can depress the melting point of the mixture below the temperature of the solution, preventing crystallization.
-
Solution: Re-purify the material using column chromatography to remove the impurities before attempting recrystallization again.
-
-
Solution Cooled Too Quickly: Rapid cooling does not give molecules enough time to align into an ordered crystal lattice.
-
Solution: Re-heat the solution to re-dissolve the oil. You may need to add a small amount of additional solvent. Allow it to cool much more slowly, perhaps by insulating the flask.
-
-
Insufficient Solvent: If the solution is too concentrated (supersaturated), the compound may crash out of solution as an amorphous oil.
-
Solution: Add a small amount of hot solvent to the oiled-out mixture until the oil redissolves. Then, proceed with slow cooling.
-
-
Inducing Crystallization: If an oil persists even with slow cooling, you can try to induce crystallization.
-
Scratching: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]
-
Seed Crystal: If you have a small amount of the pure solid, add a single tiny crystal to the cooled solution. This provides a template for further crystal growth.
-
Caption: Decision tree for troubleshooting "oiling out" during recrystallization.
Q5: After chromatography, my product still has a faint sulfurous odor. How can I remove it?
A persistent sulfurous odor often indicates the presence of trace amounts of volatile, low-molecular-weight sulfur compounds that may not have been fully removed by chromatography. These could be byproducts from the degradation of the tert-butylthio group.
Possible Causes & Solutions:
-
Residual Volatile Thiols: Small thiol impurities can have extremely potent odors.
-
Solution 1 (Aqueous Wash): Dissolve the product in a water-immiscible solvent (like ethyl acetate or DCM) and wash it with a dilute solution of sodium bicarbonate, followed by a wash with a dilute solution of copper(II) sulfate. The Cu²⁺ ions can complex with thiols, helping to remove them into the aqueous layer.[7] Follow with a brine wash and dry the organic layer before removing the solvent.
-
Solution 2 (Vacuum): Place the purified product under a high vacuum for several hours. This can help to pull off highly volatile impurities. Gentle heating (if the compound is stable) can accelerate this process.
-
-
Elemental Sulfur (S₈): Sometimes, side reactions can produce elemental sulfur, which can be difficult to remove completely.
-
Solution: Elemental sulfur has some solubility in solvents like toluene and carbon disulfide.[8][9] Washing the crude product with hot toluene before chromatography might help reduce its content. On a silica gel column, elemental sulfur typically runs very fast, eluting with the solvent front.[8] Ensure you do not collect the very first fractions that elute from the column.
-
Section 3: Impurity-Specific FAQs
Q6: What are the most likely impurities from a Friedel-Crafts synthesis of this compound, and how do I separate them?
In a typical Friedel-Crafts acylation of 2-(tert-butylsulfanyl)anisole, you should anticipate the following impurities:
-
Unreacted Starting Material: 2-(tert-butylsulfanyl)anisole. This is less polar than the ketone product and will elute first during column chromatography.
-
Regioisomer: 1-[4-(Tert-butylsulfanyl)phenyl]ethan-1-one. The para-substituted isomer is a common byproduct. It has a polarity very similar to the desired ortho-product, making separation challenging. High-resolution flash chromatography with a shallow solvent gradient is required. Careful fraction collection and analysis by TLC or GC-MS is critical to isolate the pure ortho-isomer.
-
Di-acylated Products: While less common under controlled conditions, products where two acetyl groups have been added to the aromatic ring can form. These are more polar and will elute after your target compound.
-
Oxidation Byproducts: The sulfide linkage can be oxidized to a sulfoxide or sulfone. These impurities are significantly more polar than the starting sulfide and will either remain at the baseline on a TLC plate (in a non-polar solvent system) or elute much later from a column.
References
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]
-
Reddit Community. (2022). Trying to purify sulfur. r/ChemicalEngineering. [Link]
-
ResearchGate. (2018). How could I purify organic compound from the sulphur (S8)?. [Link]
-
Li, Z., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Nature Communications. [Link]
-
MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. [Link]
-
AWS. (n.d.). Selective Monoarylation of Aromatic Ketones and Esters via Cleavage of Aromatic Carbon–Heteroatom Bonds by Trialkylphosphine. [Link]
-
ScienceMadness Discussion Board. (2019). Removing Sulfur Compounds from Dehydrogenation Reaction Mixture. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Pharmaceutical Organic Chemistry II Lab Manual. (n.d.). [Link]
-
Chemistry Stack Exchange. (2014). How can I clean solid sulfur and its oxides from test tube?. [Link]
-
Breitbach, Z. S., et al. (2016). Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Bacon, R. G. (1954). Preparation of Sulfur of High Purity. Journal of Research of the National Bureau of Standards. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
The Brem Method. (2023). MCAT Organic Chemistry: Column Chromatography. YouTube. [Link]
Sources
- 1. 929083-19-2|1-[2-(tert-Butylsulfanyl)phenyl]ethan-1-one|BLD Pharm [bldpharm.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. rubingroup.org [rubingroup.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Sciencemadness Discussion Board - Removing Sulfur Compounds from Dehydrogenation Reaction Mixture - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Overcoming challenges in 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one reactions
Welcome to the technical resource hub for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure your experiments are successful.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Synthesis & Purity Issues
Question 1: My Friedel-Crafts acylation of tert-butyl phenyl thioether gave a very low yield of the desired ortho-acylated product. What went wrong?
Answer:
Low yields in the Friedel-Crafts acylation of thioethers are a common issue stemming from several factors. The sulfur atom complicates the standard reaction mechanism.
-
Catalyst Sequestration: The thioether's sulfur atom is a Lewis base and can strongly coordinate with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst, requiring more than stoichiometric amounts. The ketone product also forms a complex with AlCl₃, further consuming the catalyst.[1]
-
Competing Reactions: Instead of acylation, you might be promoting unwanted side reactions. Strong Lewis acids can sometimes mediate the cleavage of the tert-butyl group, a reaction known as retro-Friedel-Crafts alkylation.[2]
-
Poor Regioselectivity: While the thioether group is an ortho, para-director, controlling the ratio can be difficult. The para isomer, 1-[4-(tert-butylsulfanyl)phenyl]ethan-1-one, is often a significant byproduct due to reduced steric hindrance compared to the ortho position.
Troubleshooting Steps:
-
Increase Catalyst Loading: Start by incrementally increasing the AlCl₃ loading to 2.5-3.0 equivalents to compensate for complexation with both the thioether and the ketone product.
-
Use a Milder Lewis Acid: Consider alternative Lewis acids like ZnCl₂ or FeCl₃, which may have a lower affinity for the sulfur atom, reducing catalyst sequestration and side reactions.[2]
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize de-tert-butylation and improve selectivity.
-
Alternative Synthetic Route: For guaranteed ortho selectivity, the preferred method is a directed ortho-metalation (DoM) approach. This avoids the regioselectivity and catalyst issues inherent to Friedel-Crafts acylation.
Question 2: I am attempting a directed ortho-lithiation of tert-butyl phenyl thioether followed by quenching with acetyl chloride, but my yield is inconsistent. Why?
Answer:
Directed ortho-metalation (DoM) is the superior method for regioselective synthesis of this compound.[3][4] The thioether group is an excellent directing metalation group (DMG).[5] However, success hinges on meticulous control of reaction conditions.
-
Base Selection & Stoichiometry: While n-BuLi is often used, sec-BuLi or t-BuLi are more effective for rapid and complete deprotonation, especially if the substrate is sterically hindered.[5] Incomplete lithiation is a primary cause of low yield.
-
Solvent Effects: The choice of solvent is critical. Ethereal solvents like THF or diethyl ether are necessary to solvate the organolithium intermediate. However, the solvent can influence the site of lithiation. For some thioethers, THF can promote lithiation at the carbon alpha to the sulfur instead of the aromatic ring.[6]
-
Temperature Control: Lithiation must be performed at low temperatures (typically -78 °C) to prevent side reactions, such as the base attacking the solvent or reacting at other sites on the substrate. The stability of the lithiated intermediate is highly temperature-dependent.
-
Quenching: The addition of the electrophile (acetyl chloride) must be done carefully at low temperature to avoid enolization or multiple additions.
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Base | Use sec-BuLi (1.1-1.2 equiv.) or t-BuLi (1.1-1.2 equiv.). | Ensures rapid and complete deprotonation at the ortho position.[5] |
| Solvent | Dry, anhydrous THF or Diethyl Ether. | Essential for stabilizing the organolithium intermediate. |
| Additive | Consider adding TMEDA (N,N,N',N'-tetramethylethylenediamine). | TMEDA chelates the lithium ion, breaking up alkyllithium aggregates and increasing the reactivity of the base, often leading to faster and cleaner lithiation.[6] |
| Temperature | Maintain -78 °C during lithiation and quenching. | Prevents degradation of the lithiated species and unwanted side reactions. |
| Procedure | Add the alkyllithium base dropwise to the substrate solution at -78 °C. Stir for 1-2 hours before adding the electrophile. | Ensures complete formation of the ortho-lithiated species before the electrophile is introduced. |
Reactivity & Side Reactions
Question 3: During a subsequent reaction under acidic conditions, I am losing the tert-butyl group from my thioether. How can I prevent this?
Answer:
The S-tert-butyl group, while more robust than its O-tert-butyl ether analog, is susceptible to cleavage under strongly acidic conditions.[7] This is a well-documented deprotection strategy but an unwanted side reaction if the group is meant to be retained. The mechanism involves protonation of the sulfur followed by elimination of a tert-butyl cation.
Mitigation Strategies:
-
Avoid Strong Protic Acids: If possible, replace strong acids like TFA, HCl, or H₂SO₄ with milder alternatives or Lewis acids that are less prone to effecting cleavage.
-
Include a Scavenger: The liberated tert-butyl cation is a reactive electrophile that can cause further side reactions (e.g., reattaching to the aromatic ring at a different position).[8] Including a cation scavenger such as triethylsilane (TES) or thioanisole in the reaction mixture can trap this cation.
-
Lower the Temperature: Acid-catalyzed cleavage is temperature-dependent. Running the reaction at the lowest possible temperature can significantly reduce the rate of this side reaction.
Question 4: I am trying to perform a nucleophilic addition to the ketone, but the reaction is sluggish and I observe mainly starting material or enolate formation. What is happening?
Answer:
The carbonyl group in 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is sterically hindered by the bulky ortho thioether group. This steric shield can significantly impede the approach of nucleophiles to the carbonyl carbon.
-
Steric Hindrance: Similar to highly substituted ketones like acetyldurene, where nucleophilic addition is notoriously difficult, the ortho group in your substrate blocks the trajectory of attack.[9]
-
Enolate Formation: When direct nucleophilic addition is slow, sterically hindered or highly basic nucleophiles (e.g., Grignard reagents, LDA) may instead act as a base, deprotonating the acetyl methyl group to form a thermodynamically stable enolate.[9]
Solutions:
-
Use Smaller Nucleophiles: If possible, switch to a less sterically demanding nucleophile.
-
Employ More Reactive Reagents: Use organolithium reagents instead of Grignard reagents, as they are generally more reactive.
-
Utilize Cerium(III) Chloride (Luche Reduction Conditions): For reductions with NaBH₄, adding CeCl₃ can enhance the electrophilicity of the carbonyl group and promote 1,2-addition over other pathways.
-
Change Reaction Conditions: Lowering the temperature can sometimes favor the kinetic addition product over the thermodynamic enolate.
Question 5: My compound is turning yellow/brown and showing new spots on TLC after storage or during my reaction workup. What is the cause?
Answer:
Thioethers are readily oxidized to sulfoxides and subsequently to sulfones.[7] This is a common decomposition pathway.
-
Aerial Oxidation: Prolonged exposure to air, especially in the presence of light or trace metal impurities, can lead to slow oxidation.
-
Oxidizing Agents: Ensure that none of your reagents or solvents contain peroxides or other oxidizing impurities. Common solvents like THF can form explosive peroxides upon storage.
Prevention and Purification:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Purify Solvents: Use freshly distilled or inhibitor-free, peroxide-free solvents for your reactions.
-
Purification: The resulting sulfoxide is more polar than the starting thioether. If oxidation has occurred, the mixture can typically be separated by silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a directed ortho-metalation synthesis for this molecule?
The main advantage is regiochemical control. Friedel-Crafts acylation on tert-butyl phenyl thioether will produce a mixture of ortho and para isomers, which can be difficult to separate. Directed ortho-metalation leverages the coordinating ability of the thioether group to direct the base to deprotonate exclusively at the adjacent ortho position, leading to a single, predictable product isomer.[3][4]
Q2: Is the tert-butylsulfanyl group stable to common reducing agents like NaBH₄ or LiAlH₄?
Yes, the thioether functionality is generally stable to hydride reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents will selectively reduce the ketone to the corresponding alcohol without affecting the thioether.
Q3: Can I perform electrophilic aromatic substitution on the phenyl ring after the ketone is installed?
It is challenging. The acetyl group is a meta-director and is deactivating, while the thioether group is an ortho, para-director and is activating. The directing effects are in opposition, which can lead to a mixture of products with poor selectivity. Furthermore, many electrophilic substitution conditions (e.g., nitration with HNO₃/H₂SO₄) are oxidative and may oxidize the thioether.
Visualized Workflows and Mechanisms
Diagram 1: Synthesis Route Decision Tree
This diagram illustrates the decision-making process for selecting a synthetic route.
Caption: Decision tree for synthesis route selection.
Diagram 2: Competing Lithiation Pathways
This diagram shows the potential sites of lithiation on a substituted thioether.
Caption: Competing sites for lithiation of thioethers.
Detailed Experimental Protocol: Synthesis via Directed ortho-Metalation
This protocol provides a robust method for the synthesis of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, incorporating best practices for maximizing yield and purity.
Materials:
-
tert-Butyl phenyl thioether (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 equiv), freshly distilled
-
sec-Butyllithium (1.4 M in cyclohexane, 1.2 equiv)
-
Acetyl chloride (1.3 equiv), freshly distilled
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with argon. Maintain a positive pressure of argon throughout the reaction.
-
Initial Solution: To the flask, add anhydrous THF, followed by tert-butyl phenyl thioether and freshly distilled TMEDA.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add sec-butyllithium dropwise via syringe over 15 minutes. The solution may turn a yellow or orange color. Stir the reaction mixture at -78 °C for 1.5 hours.
-
Quench: Slowly add acetyl chloride dropwise to the reaction mixture at -78 °C. A precipitate may form. Stir for an additional 1 hour at -78 °C.
-
Workup:
-
Remove the cold bath and allow the reaction to warm to 0 °C.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude oil via silica gel flash column chromatography using a hexanes/ethyl acetate gradient to yield the product as a clear oil or low-melting solid.
References
- Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Georg Thieme Verlag.
-
Cabiddu, S., et al. (1982). Ortho-lithiation of phenylthioethers—and some applications. Phosphorus and Sulfur and the Related Elements, 12(3), 353-356. [Link]
-
Chen, S., et al. (2023). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Molecules, 28(15), 5851. [Link]
-
Bowman, W. R., et al. (2010). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]
-
Góngora-Benítez, M., et al. (2013). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 17(9), 1144-1149. [Link]
-
Warren, J. D. (2011). Development of a Tert-Butyl Thiol Linker for the Synthesis of Peptide Thioesters and Thioacids for Application in Chemical Ligation Methods. Freie Universität Berlin. [Link]
-
Brandsma, L., et al. (1999). Ortho versus R-Metalation of Ethyl Phenyl Sulfide by n-BuLi/tmeda. Solvent-Dependent Isomerization of (2-(Ethylthio)phenyl)lithium into (1-(Phenylthio)ethyl)lithium. Organometallics, 18(25), 5403-5406. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. User's guide to a powerful synthetic methodology. Chemical Reviews, 90(6), 879-933. [Link]
-
Wikipedia contributors. (2024). Friedel–Crafts reaction. Wikipedia. [Link]
-
LibreTexts Chemistry. (2021). The Friedel-Crafts Reaction. [Link]
-
Myers, A. G. Research Group. Directed (ortho) Metallation. Harvard University. [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Pearson Education. Friedel–Crafts acylation, Clemmensen reduction. [Link]
-
Ramirez, A., et al. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PubMed Central. [Link]
-
Scientific Update. (2023). Hey Phenol- Everyone has their Cross to Bear. [Link]
-
Hurtley, A. T., & Smith, J. C. (2023). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. Molbank, 2023(1), M1561. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. tandfonline.com [tandfonline.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Stability and storage conditions for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
Welcome to the technical support center for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one (CAS No. 929083-19-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental challenges. Our goal is to ensure the integrity of your experiments and the successful application of this versatile building block in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one upon receipt?
A1: This compound requires cold-chain transportation and storage to maintain its integrity.[1] Upon receipt, it is crucial to store the material at refrigerated temperatures (2-8 °C) for short-term use. For long-term storage, we recommend maintaining the compound in a tightly sealed container at -20 °C or, ideally, -80 °C to minimize degradation.[2][3]
Q2: What is the expected shelf-life of this compound?
A2: When stored under the recommended conditions (frozen, protected from light and moisture), the compound is expected to be stable for at least one to two years. However, we advise re-analyzing the purity of the material if it has been stored for an extended period or if you observe any changes in its physical appearance.
Q3: Is this compound sensitive to air or light?
A3: Organosulfur compounds can be susceptible to oxidation, and ketones can be light-sensitive. The tert-butyl group offers some steric protection to the sulfur atom, but it is best practice to store 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light.
Q4: What are the primary degradation pathways for this molecule?
A4: The two primary points of instability are the sulfide linkage and the ketone functional group. The sulfur atom is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone. This oxidation can be promoted by exposure to air, oxidizing reagents, or certain light conditions. The ketone moiety, while relatively stable, can be prone to reactions involving the enol or enolate form under certain conditions.
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Short-Term Storage | 2-8 °C | To slow down potential degradation for immediate use. |
| Long-Term Storage | -20 °C to -80 °C | Minimizes molecular motion and slows chemical degradation significantly.[2][3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects the sulfide from oxidation. |
| Container | Tightly sealed amber vial | Prevents exposure to moisture and light. |
| Incompatible Substances | Strong oxidizing agents | To prevent the oxidation of the tert-butylsulfanyl group.[4] |
Troubleshooting Guide
Issue 1: Low or No Reactivity in Nucleophilic Addition Reactions
Symptoms:
-
Your reaction with a nucleophile (e.g., Grignard reagent, hydride) at the ketone's carbonyl group is sluggish or fails to proceed to completion.
Root Cause Analysis: The ortho-tert-butylsulfanyl group on the phenyl ring is sterically bulky. This steric hindrance can impede the approach of nucleophiles to the electrophilic carbonyl carbon, thereby slowing down the reaction rate.[2][5]
Solutions:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration to achieve a higher conversion.
-
Use a Less Hindered Nucleophile: If possible, consider using a smaller, less sterically demanding nucleophile.
-
Employ a More Reactive Reagent: For reductions, a more powerful reducing agent like lithium aluminum hydride might be more effective than less reactive ones.[6]
-
Catalyst Selection: For reactions like oxime or hydrazone formation, the use of a nucleophilic catalyst such as aniline or its derivatives can accelerate the rate-limiting dehydration step, which is often optimal at a slightly acidic pH (around 4-5).[7]
Issue 2: Unexpected Side Products Observed in Mass Spectrometry or NMR
Symptoms:
-
You observe peaks in your analytical data corresponding to molecular weights of +16 and +32 Da relative to your starting material.
-
NMR analysis shows shifts in the signals corresponding to the aromatic protons and the tert-butyl group.
Root Cause Analysis: The sulfide moiety is likely undergoing oxidation. The +16 Da peak corresponds to the formation of the sulfoxide (1-[2-(tert-butylsulfinyl)phenyl]ethan-1-one), and the +32 Da peak corresponds to the sulfone (1-[2-(tert-butylsulfonyl)phenyl]ethan-1-one). This can occur due to trace oxidizing impurities in your reagents or solvents, or exposure to atmospheric oxygen.
Solutions:
-
Degas Solvents: Before use, thoroughly degas all reaction solvents by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Use Fresh Reagents: Ensure that all reagents are fresh and have been stored under appropriate conditions to minimize the presence of peroxides or other oxidizing species.
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen from start to finish.
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Addition Reaction
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser, and a nitrogen inlet, add 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one and the appropriate anhydrous, degassed solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Slowly add the nucleophilic reagent via a syringe pump over an extended period to maintain a low concentration of the nucleophile and control the reaction exotherm.
-
After the addition is complete, allow the reaction to slowly warm to room temperature or gently heat to reflux, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully at a low temperature by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
Proceed with the standard aqueous workup and purification by column chromatography.
Visualizing Potential Degradation
The primary degradation pathway for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is the oxidation of the sulfide. The following diagram illustrates this process.
Caption: Potential oxidative degradation pathway of the parent compound.
Troubleshooting Workflow
For challenging reactions, a systematic approach is key. The following workflow can guide your optimization efforts.
Caption: A logical workflow for troubleshooting difficult reactions.
References
- Kliegel, W., et al. (2003). Boron chelates of hydroxamic acids: Crystal and molecular structures of two examples. Canadian Journal of Chemistry, 81(10), 1276-1283.
- Le, T. N., et al. (2006). Preparation and structural characterization of a new class of stable thioketones: ortho-hydroxythioacetophenones. Tetrahedron Letters, 47(47), 8433-8435.
- G. S. Patil, et al. (2012). Biocatalytic Oxidation of Sulfides to Sulfones. Oriental Journal of Chemistry, 28(2), 733-737.
-
MDPI. (2025). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-(Methylsulfanyl)phenyl)ethan-1-one. Retrieved from [Link]
Sources
- 1. 929083-19-2|1-[2-(tert-Butylsulfanyl)phenyl]ethan-1-one|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-[4-(tert-Butyl)phenyl]ethan-1-one(943-27-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
Welcome to the technical support center for the synthesis of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to help you optimize your reaction outcomes.
Overview of the Synthesis
The synthesis of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one typically proceeds via a Friedel-Crafts acylation reaction.[1] This involves the introduction of an acetyl group (CH₃CO-) onto the aromatic ring of 2-(tert-butylsulfanyl)benzene. The reaction is catalyzed by a Lewis acid, which activates the acylating agent.[2][3] The tert-butylsulfanyl group is an ortho, para-director; therefore, a key challenge in this synthesis is controlling the regioselectivity to favor the desired ortho-product over the para-isomer.
Caption: General workflow for the Friedel-Crafts acylation synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in this reaction, and which one should I choose?
A1: The Lewis acid is a crucial catalyst.[4] Its primary function is to coordinate with the acylating agent (e.g., acetyl chloride), withdrawing electron density and generating a highly electrophilic acylium ion (CH₃CO⁺).[2] This acylium ion is then attacked by the electron-rich aromatic ring.
Common choices for Lewis acids include AlCl₃, FeCl₃, BF₃, SnCl₄, and TiCl₄.[3]
-
Aluminum chloride (AlCl₃) is the most common and highly reactive catalyst for Friedel-Crafts acylation.[1] It is often the best choice for achieving reasonable reaction rates, but its high reactivity can sometimes lead to side reactions.
-
Ferric chloride (FeCl₃) is a milder alternative to AlCl₃ and can offer better control and selectivity in some cases.
-
For substrates sensitive to strong Lewis acids, milder options like ZnCl₂ or even solid acid catalysts can be explored.[5]
Q2: Why is my reaction mixture turning dark or forming a sludge?
A2: The formation of a dark, often viscous, reaction mixture is common in Friedel-Crafts acylations. This is typically due to the formation of a complex between the Lewis acid catalyst and the ketone product. The carbonyl oxygen of the newly formed 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one acts as a Lewis base and coordinates strongly with the Lewis acid (e.g., AlCl₃). Because of this complexation, more than a stoichiometric amount of the Lewis acid is often required. The color change indicates the progression of the reaction and complex formation.
Q3: Can I use acetic anhydride instead of acetyl chloride?
A3: Yes, acetic anhydride can be used as the acylating agent. The mechanism is similar, with the Lewis acid activating the anhydride. Generally, using an acyl halide like acetyl chloride results in a more reactive electrophile.[2] If you use acetic anhydride, you will generate acetic acid as a byproduct instead of HCl. The choice may depend on the substrate's sensitivity and desired reaction conditions.
Troubleshooting Guide: Improving Reaction Times
Problem 1: My reaction is extremely slow or has stalled completely.
This is a common issue in organic synthesis, often stemming from several root causes.[6][7] Let's break down the potential factors.
Q: I've mixed my reactants, but TLC analysis shows no product formation after several hours. What's the first thing to check?
A: Check your reagents and catalyst quality.
-
Moisture is the enemy: Friedel-Crafts reactions must be carried out under strictly anhydrous (dry) conditions.[8] Water reacts with and deactivates the Lewis acid catalyst (e.g., AlCl₃ + 3H₂O → Al(OH)₃ + 3HCl). Ensure your solvent is anhydrous and that all glassware was properly dried before use.
-
Catalyst Activity: Lewis acids like AlCl₃ are hygroscopic and can lose activity if improperly stored. Use a fresh bottle or a freshly opened container of the catalyst. The quality of the catalyst is paramount for the reaction to proceed.
Q: My reagents are pure and dry, but the reaction is still sluggish. What's my next step?
A: Re-evaluate your reaction temperature.
-
Initial Cooling: The initial mixing of the Lewis acid with the reactants is often done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.
-
Increasing Temperature: Many organic reactions have a significant activation energy barrier.[9] If the reaction is slow at room temperature, gradually increasing the heat can substantially increase the reaction rate.[10] Try warming the reaction mixture to 40-50 °C or even heating to reflux, depending on the solvent's boiling point.[11] Monitor the reaction by TLC at each temperature increment.
| Parameter | Condition 1 (Slow Reaction) | Condition 2 (Optimized) | Rationale |
| Temperature | 0 °C to Room Temp | Room Temp to 50 °C (or reflux) | Provides sufficient energy to overcome the activation barrier. |
| Catalyst Loading | 1.1 equivalents | 1.5 - 2.0 equivalents | Compensates for catalyst complexation with the ketone product. |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) or Nitrobenzene | Higher boiling point solvents allow for higher reaction temperatures. |
Q: I've increased the temperature, but the reaction rate is only marginally better. Could the solvent be the issue?
A: Yes, the choice of solvent is critical.
-
Polarity and Boiling Point: Solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are common. However, if higher temperatures are needed, a solvent with a higher boiling point, such as 1,2-dichloroethane (DCE), may be beneficial. In some challenging cases, nitrobenzene is used as a solvent because it can dissolve the AlCl₃ complexes, though its removal during workup is more difficult.
-
Solvent Interaction: The solvent should not compete with the substrate by reacting with the Lewis acid. Aromatic solvents like benzene or toluene are generally avoided as they can undergo acylation themselves.
Caption: Troubleshooting flowchart for a slow Friedel-Crafts acylation.
Protocol: Optimized Synthesis of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
This protocol provides a starting point for the synthesis. Researchers should adapt it based on their experimental observations.
Materials:
-
2-(tert-butylsulfanyl)benzene
-
Acetyl chloride (AcCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.5 equivalents). Add anhydrous DCM to create a stirrable slurry.
-
Cooling: Cool the slurry to 0 °C using an ice bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.2 equivalents) dropwise to the AlCl₃ slurry via the dropping funnel over 15 minutes. Allow the mixture to stir for an additional 15 minutes at 0 °C.
-
Substrate Addition: Dissolve 2-(tert-butylsulfanyl)benzene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the progress by TLC. If the reaction is slow, gently warm the mixture to reflux (~40 °C) and continue monitoring.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of 1M HCl to dissolve the aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the ortho and para isomers.
References
-
Gauth, "Why does a Lewis acid often used as a catalyst in acylation reaction?", Gauth, Available at: [Link].
-
Saskoer, "10.9. Reaction: Acylation via Friedel-Crafts", Introduction to Organic Chemistry, Available at: [Link].
-
Wikipedia, "Lewis acid catalysis", Wikipedia, Available at: [Link].
-
Organic Chemistry Portal, "Lewis acid catalyzed acylation reactions: scope and limitations", Organic Chemistry Portal, Available at: [Link].
-
Master Organic Chemistry, "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation", Master Organic Chemistry, 2018. Available at: [Link].
-
Organic Chemistry Portal, "Synthesis of sulfides (thioethers) and derivatives", Organic Chemistry Portal, Available at: [Link].
-
ACS GCI Pharmaceutical Roundtable, "Thioether Formation", ACS GCI Pharmaceutical Roundtable Reagent Guides, Available at: [Link].
-
Andonian, A., "Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction", Available at: [Link].
-
ResearchGate, "Optimization of the thioether catalyst.", ResearchGate, Available at: [Link].
-
A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals, 2023. Available at: [Link].
-
Recent Metal-Catalyzed Methods for Thioether Synthesis, Available at: [Link].
-
Wikipedia, "Ketone", Wikipedia, Available at: [Link].
-
Quora, "Why is the rate of reaction of organic compounds slow?", Quora, 2021. Available at: [Link].
-
University of Rochester, "How To: Troubleshoot a Reaction", Department of Chemistry, Available at: [Link].
-
Study Mind, "Friedel-Crafts Acylation and Alkylation (A-Level Chemistry)", Study Mind, Available at: [Link].
-
Brainly, "[FREE] Explain why organic reactions occur at a slower rate than inorganic reactions. What do chemists use to", Brainly, 2017. Available at: [Link].
-
Chemistry For Everyone, "Why Do Organic Compounds Have Slow Reaction Rates?", YouTube, 2025. Available at: [Link].
-
Quora, "How do you determine if a reaction is slow or fast?", Quora, 2020. Available at: [Link].
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- 2. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
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- 12. How To [chem.rochester.edu]
Troubleshooting guide for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one experiments
Welcome to the technical support guide for experiments involving 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to directly address specific issues you may encounter from synthesis to characterization.
Core Concepts: Understanding the Molecule
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is an aryl ketone featuring two key functional groups whose interplay dictates its reactivity:
-
Ortho-Acetyl Group: An electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution.[1]
-
Tert-butylsulfanyl Group: A bulky thioether group that is ortho, para-directing in electrophilic aromatic substitution. Its steric hindrance significantly favors ortho-substitution, making it a useful directing group for synthesizing 2-substituted acetophenones. However, the sulfur atom's lone pairs can interact with Lewis acids, and the tert-butyl group has specific stability limits.[2]
This guide will help you navigate the nuances of working with this compound.
Part 1: Synthesis Troubleshooting
The most common route to this compound is the Friedel-Crafts acylation of tert-butyl phenyl sulfide. While straightforward in principle, this reaction is prone to several issues.
Frequently Asked Questions (Synthesis)
Q1: My Friedel-Crafts acylation reaction resulted in a very low or no yield of the desired product. What went wrong?
A1: Low yield is a frequent issue stemming from several potential factors. The key is to understand that the thioether starting material can act as a Lewis base, complicating the reaction.
-
Causality: The sulfur atom in your starting material, tert-butyl phenyl sulfide, can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This interaction deactivates the aromatic ring, making it less nucleophilic and hindering the desired electrophilic acylation.[2] An excess of the catalyst is often required to overcome this.
-
Moisture: Friedel-Crafts reactions are notoriously sensitive to moisture. Water will react with and quench the Lewis acid catalyst and the acyl chloride, halting the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Reaction Temperature: While heating can sometimes drive sluggish reactions, excessive temperatures can promote side reactions, including decomposition or de-tert-butylation. A common approach is to add the reagents at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.
-
Reagent Stoichiometry: A molar excess of the Lewis acid (typically 1.1 to 2.5 equivalents) is often necessary to account for complexation with both the acyl chloride and the thioether sulfur.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield Synthesis.
Q2: My NMR analysis shows a mixture of products, including what appears to be the para-isomer, 1-[4-(Tert-butylsulfanyl)phenyl]ethan-1-one. How can I improve ortho-selectivity?
A2: While the tert-butylsulfanyl group is sterically bulky and strongly favors ortho-acylation, the formation of the para-isomer is a known possibility. Selectivity is often influenced by the reaction solvent and temperature.
-
Expertise & Causality: The choice of solvent can influence the effective size of the electrophile. In non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂), the acylium ion-Lewis acid complex is less solvated and more sterically demanding, which can enhance ortho-selectivity. In more polar solvents, the separation of the ion pair might lead to a less bulky electrophile, increasing the chance of para-attack.
-
Protocol Insight: Lower reaction temperatures generally favor the kinetically controlled ortho-product. Running the reaction at 0°C or below can significantly improve the ortho:para ratio.
Q3: I've isolated a side product with a molecular weight corresponding to the loss of the tert-butyl group. Is this common?
A3: Yes, cleavage of the tert-butyl group is a potential side reaction under Friedel-Crafts conditions, leading to the formation of 1-(2-mercaptophenyl)ethanone.
-
Trustworthiness & Mechanism: The tert-butyl group is cleaved under strongly acidic conditions via a stable tert-butyl cation intermediate.[3] While generally more stable than tert-butyl esters or ethers, the C-S bond can still be susceptible to cleavage if the Lewis acid concentration is high, the temperature is elevated, or the reaction time is prolonged.[4][5]
-
Prevention: To minimize this, use the minimum effective amount of Lewis acid, maintain low reaction temperatures, and monitor the reaction closely to avoid unnecessarily long reaction times.
Part 2: Purification and Handling
Purifying and handling organosulfur compounds requires specific attention to detail to ensure product integrity.
Frequently Asked Questions (Purification & Handling)
Q1: I'm having difficulty separating the ortho- and para-isomers by column chromatography. What conditions do you recommend?
A1: The polarity difference between the ortho- and para-isomers is subtle, but sufficient for separation with an optimized chromatography system.
-
Expertise: The ortho-isomer is typically slightly less polar than the para-isomer due to intramolecular interactions and steric shielding of the polar groups.
-
Recommended Protocol: A silica gel column is standard.[6] Use a shallow gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether. Start with a very low polarity eluent (e.g., 1-2% Ethyl Acetate/Hexanes) and increase the polarity slowly. This will maximize the separation between the two isomers. Careful monitoring by TLC is crucial.
Table 1: Typical Chromatographic Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for moderately polar compounds. |
| Mobile Phase | Gradient: 1% to 10% Ethyl Acetate in Hexanes | Allows for elution of non-polar impurities first, followed by clear separation of the slightly different polarity isomers. |
| TLC Visualization | UV light (254 nm) & KMnO₄ stain | The aromatic ring is UV active. The thioether can be visualized with an oxidizing stain like potassium permanganate. |
Q2: My purified product is a persistent oil, not the expected solid. How can I crystallize it?
A2: The presence of minor impurities, including residual solvent or the para-isomer, can inhibit crystallization.
-
Protocol Insight: First, ensure the product is highly pure via NMR. If it is, attempt crystallization from a non-polar solvent. Dissolve the oil in a minimal amount of a solvent in which it is soluble (e.g., diethyl ether or DCM) and then add a non-polar "anti-solvent" in which it is poorly soluble (e.g., cold hexanes or pentane) dropwise until turbidity persists. Storing this mixture at low temperature (-20 °C) can induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystal growth.
Q3: How should I store 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, and what is its long-term stability?
A3: Organosulfur compounds can be susceptible to oxidation.[7]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperature (0-4 °C) and protected from light.
-
Stability: The primary degradation pathway is the oxidation of the sulfide to a sulfoxide and subsequently to a sulfone. This can be accelerated by exposure to air and light. If you suspect degradation, check for the appearance of new signals in the NMR spectrum and changes in the carbonyl stretch in the IR spectrum.
Part 3: Analytical Characterization
Accurate characterization is key to validating your experimental success.
Frequently Asked Questions (Characterization)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for my product?
A1: The following table provides estimated chemical shifts based on the compound's structure and data from similar substituted acetophenones.[8][9] Actual values may vary slightly based on the solvent and instrument.
Table 2: Estimated NMR Chemical Shifts (in CDCl₃)
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity / Notes |
| Acetyl (CH₃) | ~2.6 | ~30 | Singlet, 3H |
| Tert-butyl (C(CH₃)₃) | ~1.3 | ~31 (CH₃), ~45 (quat. C) | Singlet, 9H |
| Aromatic (Ar-H) | 7.2 - 7.8 | 125 - 145 | Multiplets, 4H |
| Carbonyl (C=O) | - | ~200 | Ketone carbonyl |
Q2: My ¹H NMR spectrum shows a singlet around 1.5 ppm in addition to the expected signals. What is it?
A2: A singlet around 1.5 ppm is often indicative of silicone grease contamination from glassware joints. However, if it integrates to a significant value, it could also correspond to the tert-butyl group of the para-isomer, which may have a slightly different chemical environment. Compare the aromatic region to confirm the presence of a different substitution pattern.
Q3: I see a peak in my mass spectrum that is 16 amu higher than my product's molecular weight. What does this indicate?
A3: An M+16 peak strongly suggests the presence of the corresponding sulfoxide, formed by the oxidation of the thioether sulfur atom. This can happen during a lengthy workup, purification, or improper storage. If this is observed, re-purification or re-synthesis may be necessary depending on the requirements of your next step.
Synthetic Workflow and Key Checkpoints
Caption: Experimental Workflow with Critical Checkpoints.
References
-
Trzeciak, A., & Bannwarth, W. (1996). Selective Cleavage of tert-Butyl Esters in the Presence of tert-Butyl Ethers. Application to the Synthesis of tert-Butoxy Amino Acids. Synthesis, 1996(12), 1433-1434. Available at: [Link]
-
Behloul, C., Guijarro, D., & Yus, M. (2006). Reductive Cleavage of Esters, Thioesters and Amides with Lithium and a Catalytic Amount of Naphthalene. Synthesis, 2006(02), 309-314. Available at: [Link]
-
MDPI. (n.d.). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Cys thiol protection with the tert-butyl (tBu) protecting group. Diagram. Available at: [Link]
-
Sambri, L., Bartoli, G., Bencivenni, G., & Dalpozzo, R. (2012). Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. Current Organic Synthesis, 9(1), 137-148. Available at: [Link]
-
ResearchGate. (n.d.). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Request PDF. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
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PubChem. (n.d.). 1-(2-(Methylsulfanyl)phenyl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). US20210107853A1 - Synthesis of mono-chlorinated acetophenone.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
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Britannica. (n.d.). Organosulfur compound. Available at: [Link]
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Scribd. (n.d.). Organosulfur Chemistry Challenges. Available at: [Link]
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YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Leah4sci. Available at: [Link]
-
University of Bologna. (n.d.). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Available at: [Link]
-
YouTube. (2017). Friedel-Crafts Acylation Example Problems. The Organic Chemistry Tutor. Available at: [Link]
-
PubMed. (n.d.). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. National Center for Biotechnology Information. Available at: [Link]
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Slideshare. (n.d.). Organosulphur compounds. Available at: [Link]
-
Akal Degree College. (n.d.). ORGANOSULPHUR COMPOUNDS. Available at: [Link]
-
PubChem. (n.d.). 1-(2-(Propan-2-yl)phenyl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link]
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Side reaction pathways for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and handling of this compound. Our goal is to equip researchers with the insights needed to navigate common challenges and mitigate the formation of key side products.
Overview of Synthesis and Key Challenges
The synthesis of 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one, an ortho-substituted aromatic ketone, presents unique challenges primarily related to regioselectivity and the chemical sensitivity of the tert-butyl thioether moiety. The two most common synthetic strategies are Friedel-Crafts acylation of tert-butyl phenyl sulfide and directed ortho-lithiation followed by quenching with an acetylating agent. Each pathway has a distinct profile of potential side reactions.
This guide is structured as a series of questions you might ask when encountering unexpected results in your experiment. We will explore the mechanistic origins of these issues and provide actionable, field-tested solutions.
Frequently Asked Questions (FAQs)
Section 1: Issues with Reaction Selectivity & Yield
Question 1: My reaction produced a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired ortho-product?
Answer: This is the most common issue when employing a Friedel-Crafts acylation strategy. The tert-butylsulfanyl (-S-tBu) group is an ortho-, para-directing group. While electronic factors activate both positions, the steric bulk of the tert-butyl group often leads to the thermodynamically favored para-isomer, 1-[4-(tert-butylsulfanyl)phenyl]ethan-1-one, as the major product.
Causality:
-
Steric Hindrance: The large tert-butyl group physically obstructs the approach of the electrophile (acylium ion) to the ortho position.
-
Reaction Conditions: High temperatures and strong Lewis acids can favor the formation of the more stable para-product. Traditional Lewis acids like AlCl₃ are often too harsh and can lead to a mixture of products.[1]
Troubleshooting & Solutions:
-
Switch to Directed Ortho-Metalation (DoM): This is the most reliable strategy for ensuring ortho-selectivity. The thioether sulfur atom acts as a directed metalation group (DMG), coordinating to an organolithium base (like n-BuLi or s-BuLi) and directing deprotonation exclusively at the adjacent ortho position.[2] Subsequent quenching with an acetylating agent (e.g., N,N-dimethylacetamide or acetyl chloride) yields the desired product cleanly.
-
Optimize Friedel-Crafts Conditions: If you must use the Friedel-Crafts route, consider milder Lewis acids (e.g., ZnCl₂, FeCl₃, or solid acid catalysts like Amberlyst-15) that may offer better kinetic control.[3][4] Running the reaction at lower temperatures can also improve the ortho/para ratio.
Section 2: Formation of Sulfur-Oxidized Impurities
Question 2: My LC-MS analysis shows impurities with masses of +16 Da and +32 Da relative to my product. What are they and how do I prevent their formation?
Answer: You are observing the formation of the corresponding sulfoxide (+16 Da) and sulfone (+32 Da). Aryl thioethers are susceptible to oxidation, and this can occur during the reaction, workup, or even storage if exposed to air and light for extended periods.[5]
Causality:
-
Oxidizing Agents: The presence of adventitious or intentionally used oxidants is the primary cause. This can include atmospheric oxygen, especially when catalyzed by trace metals, or reagents like hydrogen peroxide (H₂O₂) which may be used in certain workup procedures.[6]
-
Reaction Conditions: Some Lewis acids used in Friedel-Crafts reactions can be contaminated with oxidizing species. Additionally, electrochemical conditions can readily promote this oxidation.[7]
Troubleshooting & Solutions:
-
Degas Solvents: Before starting the reaction, thoroughly degas all solvents by sparging with an inert gas (N₂ or Ar) to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Run the reaction and perform the workup under a positive pressure of nitrogen or argon.
-
Avoid Strong Oxidants: Scrutinize your workup procedure. Ensure no reagents with oxidative potential are used. If an oxidative quench is necessary for another part of the molecule, the thioether must be considered a sensitive functional group.
-
Careful Stoichiometry: If a mild oxidant is required elsewhere in the synthesis, precise control of stoichiometry is critical to prevent over-oxidation of the sulfide to the sulfone.[5][6]
Section 3: Cleavage of the Tert-Butyl Group
Question 3: I've isolated a byproduct that appears to be the thiol (2-acetylthiophenol) or its corresponding disulfide. What is causing the S-tBu bond to break?
Answer: The tert-butyl group on the thioether is a protecting group that is notably labile under strong acidic conditions. Its cleavage results in the formation of a highly reactive tert-butyl cation and the corresponding aryl thiol. The thiol can then be oxidized to a disulfide, especially during aerobic workup.
Causality:
-
Strong Lewis Acids: The conditions of a classic Friedel-Crafts reaction, particularly with super-stoichiometric amounts of a strong Lewis acid like AlCl₃, are often harsh enough to cleave the C-S bond.[8][9] The Lewis acid coordinates to the sulfur, weakening the bond and facilitating the departure of the stable tert-butyl cation.
-
Strong Brønsted Acids: Exposure to strong protic acids (e.g., trifluoroacetic acid (TFA), H₂SO₄) during workup or purification can also cause deprotection.[10]
Troubleshooting & Solutions:
-
Use Milder Lewis Acids: As with selectivity issues, switching to a milder Lewis acid (FeCl₃, ZnBr₂) can prevent S-tBu cleavage.[11]
-
Adopt the DoM Strategy: The basic conditions of directed ortho-metalation are fully compatible with the acid-sensitive tert-butyl thioether, making it the superior method to avoid this side reaction.[12]
-
Neutral or Basic Workup: Ensure that the aqueous workup is neutral or slightly basic to quench any residual acid before it can cause cleavage. Using a saturated sodium bicarbonate solution is recommended.
-
Buffer Chromatographic Solvents: If purification is done via silica gel chromatography, which is inherently acidic, consider adding a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to the eluent to prevent on-column decomposition.
Summary of Troubleshooting Strategies
| Observed Issue | Likely Cause(s) | Primary Recommended Solution | Secondary Actions |
| Poor Regioselectivity (Major para-isomer) | Steric hindrance in Friedel-Crafts acylation. | Switch to Directed Ortho-Metalation (DoM) synthesis pathway. | Use milder Lewis acids; lower reaction temperature. |
| Sulfur Oxidation (+16, +32 Da impurities) | Exposure to O₂ or other oxidants. | Maintain a strict inert atmosphere (N₂/Ar); degas solvents. | Avoid oxidative workup steps; purify promptly. |
| S-tBu Group Cleavage (Thiol/Disulfide byproduct) | Strong Lewis/Brønsted acids. | Switch to Directed Ortho-Metalation (DoM) synthesis pathway. | Use milder Lewis acids; perform a neutral/basic workup. |
| General Low Yield / Complex Mixture | Combination of the above issues. | Adopt the DoM protocol for superior control and selectivity. | Carefully analyze crude mixture by LC-MS to identify all major byproducts. |
Visualizing the Reaction Pathways
Synthesis and Side Reaction Overview
The following diagrams illustrate the primary synthetic routes and the major side reaction pathways discussed.
Caption: Primary synthesis routes and common side products.
Caption: Mechanisms for oxidation and acid-catalyzed cleavage.
Recommended Experimental Protocol
Protocol 1: Synthesis via Directed Ortho-Metalation
This protocol is designed to maximize yield and purity by avoiding the selectivity and side-reaction issues inherent to the Friedel-Crafts approach.
Materials:
-
Tert-butyl phenyl sulfide
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically ~1.4 M)
-
N,N-Dimethylacetamide (DMA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an argon atmosphere, add tert-butyl phenyl sulfide (1.0 eq) to anhydrous THF (pre-cooled to -78 °C) in a flame-dried, three-neck flask equipped with a thermometer.
-
Lithiation: Slowly add s-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. Formation of the ortho-lithiated species is typically indicated by a color change.
-
Acylation: Add N,N-dimethylacetamide (1.2 eq), freshly distilled, dropwise to the solution at -78 °C. The reaction is often instantaneous. Stir for an additional 30 minutes at -78 °C.
-
Quench: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution, ensuring the temperature remains low. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash sequentially with water, saturated aq. NaHCO₃, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using an eluent system such as hexane/ethyl acetate (e.g., 95:5), to afford the pure 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Wordpress. Retrieved from [Link]
- Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(10), 6932–6938.
- Kashima, M., et al. (n.d.). Electro-oxidative Neutral Deprotection of S-t-Butyl Thioates to give Carboxylic Acids. RSC Publishing.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
- Correa, P. E., & Riley, D. P. (1985). Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen. The Journal of Organic Chemistry, 50(10), 1787–1788.
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
- Gaillard, S., et al. (2005). ortho-Lithiation of S-tert-butyl-S-phenylsulfoximines. New route to enantiopure sulfinamides via a de-tert-butylation reaction. Tetrahedron, 61(34), 8138–8147.
- Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(19), 6141–6144.
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
- Yuan, Y., et al. (2021). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry, 86(19), 13396–13404.
-
Science.gov. (n.d.). thioester bond cleavage: Topics. Retrieved from [Link]
- Barany, G., & Merrifield, R. B. (n.d.).
- Douglas, J. J., et al. (2020). Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides.
- Guryanov, I., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1934–1940.
- Development of a Tert-Butyl Thiol Linker for the Synthesis of Peptide Thioesters and Thioacids for Application in Chemical Ligation Methods. (2011). Freie Universität Berlin.
- A method for the cleavage of tert-butyl esters. (2001).
- Topczewski, J. J., et al. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 144(1), 512–521.
- Yadav, G. D., & Bhagat, R. D. (2005). Experimental and theoretical analysis of friedel-craft acylation of thioanisole.
- Nikpour, M., et al. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 10(52), 31213–31240.
- Snieckus, V. (n.d.). Directed (ortho)
- Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids. (2005).
- MDPI. (2025). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one.
- Synthesis of β-keto sulfides through an aryl–thiol 336 azide coupling reaction. (n.d.).
- Organic Syntheses. (n.d.). 7-indolinecarboxaldehyde.
- PubChem. (n.d.). 1-(2-(Methylsulfanyl)phenyl)ethan-1-one.
- Lithiation and Substitution of N'-(ω-Phenylalkyl)-N,N-dimethylureas. (2001).
- Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. (n.d.). American Chemical Society.
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Technical Support Center: Purity Enhancement of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
Welcome to the technical support center for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after the synthesis of this compound. Drawing from established chemical principles and purification methodologies, this document provides in-depth, practical solutions in a direct question-and-answer format.
Section 1: Understanding Common Impurities
Before addressing purification, it is crucial to understand the potential impurities. The target compound is typically synthesized via a Friedel-Crafts acylation of 2-(tert-butylsulfanyl)thiophenol with an acetylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3]
Potential impurities may include:
-
Unreacted Starting Materials: 2-(tert-butylsulfanyl)thiophenol.
-
Di-acylated Byproducts: Isomers of diacetylated 2-(tert-butylsulfanyl)thiophenol.
-
Positional Isomers: Acylation occurring at a different position on the aromatic ring.
-
Hydrolyzed Reagents: Acetic acid from the hydrolysis of acetyl chloride.
-
Catalyst Residues: Residual aluminum salts.
-
Solvent Residues: High-boiling point solvents used in the reaction or workup.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
FAQ 1: My crude product is a dark, oily residue. How do I perform the initial cleanup?
Answer: A dark, oily crude product often indicates the presence of residual Lewis acid (e.g., AlCl₃) complexed with the ketone product, as well as other polymeric materials.[2][3] A proper aqueous workup is the critical first step.
Underlying Principle: The Lewis acid catalyst forms a stable complex with the product ketone. This complex must be hydrolyzed to liberate the free ketone. The process also removes water-soluble impurities and inorganic salts.
Step-by-Step Protocol: Aqueous Workup
-
Quenching: Carefully and slowly pour the cooled reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride-ketone complex and dissolves inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The target compound is organic-soluble.
-
Washing: Combine the organic layers and wash sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting material is your crude product, now ready for further purification.
FAQ 2: Thin-Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting material, which has a similar polarity to my product. How can I separate them?
Answer: When impurities have similar polarity to the desired product, standard column chromatography can be challenging. Optimizing your flash chromatography parameters or considering an alternative technique like recrystallization is recommended.
Underlying Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[6][7] Fine-tuning the mobile phase polarity is key to resolving compounds with close Rƒ values.
Workflow for Separation of Moderately Polar Compounds
Caption: Workflow for purification by flash chromatography.
Step-by-Step Protocol: Optimized Flash Chromatography
-
TLC Method Development:
-
Screen various solvent systems. A good starting point for aromatic ketones is a mixture of hexane and ethyl acetate.[8][9]
-
Aim for an Rƒ value for your product between 0.13 and 0.40 to ensure good separation.[6]
-
If the spots are too close, try a less polar system (increase the proportion of hexane) or switch to a different solvent system, like dichloromethane/hexane.
-
-
Column Preparation:
-
Use a column with a diameter appropriate for your sample size.
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
-
Loading and Elution:
-
For best resolution, dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel ("dry loading").
-
Begin elution with a non-polar solvent mixture (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity (gradient elution). This will help elute the less polar product first while retaining the slightly more polar starting material longer on the column.
-
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure product fractions.
| Purification Technique | Principle | Ideal for Removing | Expected Purity |
| Flash Chromatography | Differential Adsorption | Impurities of different polarity | >98% |
| Recrystallization | Differential Solubility | Small amounts of impurities | >99% |
| Distillation | Difference in Boiling Point | Volatile or non-volatile impurities | >97% |
FAQ 3: My product appears pure by NMR, but it has a persistent yellow tint. What is the cause and how can I decolorize it?
Answer: A yellow tint in aromatic ketones often arises from minor, highly conjugated impurities or oxidation byproducts that are difficult to detect by NMR at low concentrations. Treatment with activated carbon during recrystallization is an effective method for removing such colored impurities.
Underlying Principle: Activated carbon has a high surface area with a network of fine pores that readily adsorb large, colored impurity molecules, while the smaller product molecules remain in solution.[10]
Step-by-Step Protocol: Decolorizing Recrystallization
-
Choose a Solvent System: Find a solvent or solvent pair in which your product is highly soluble when hot and poorly soluble when cold.[10][11] For aromatic ketones, ethanol, isopropanol, or hexane/ethyl acetate mixtures are often suitable.[12]
-
Dissolution: In an Erlenmeyer flask, dissolve the impure ketone in the minimum amount of hot solvent to form a saturated solution.[13]
-
Activated Carbon Treatment:
-
Remove the flask from the heat source.
-
Add a very small amount of activated carbon (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.
-
Gently swirl and heat the mixture for a few minutes.
-
-
Hot Filtration:
-
Perform a hot gravity filtration using a fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.[14]
-
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10][13]
-
Isolation: Collect the purified crystals by suction filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
FAQ 4: Can I use a chemical wash to remove aldehyde or reactive ketone impurities?
Answer: Yes, if you suspect the presence of reactive carbonyl impurities, a bisulfite wash can be a highly effective purification step during the aqueous workup.
Underlying Principle: Sodium bisulfite (NaHSO₃) undergoes a nucleophilic addition reaction with unhindered ketones and aldehydes to form a water-soluble bisulfite adduct.[15] The bulkier tert-butyl group adjacent to the ketone in your target compound may sterically hinder this reaction, allowing for the selective removal of smaller, more reactive carbonyl impurities.
Step-by-Step Protocol: Bisulfite Wash
-
Following the initial acid/water quench of your reaction, perform the extractions with an organic solvent as usual.
-
Before the brine wash, add a saturated aqueous solution of sodium bisulfite to the separatory funnel containing your organic layer.
-
Shake the funnel vigorously for 5-10 minutes.[15]
-
Separate the aqueous layer.
-
Proceed with the standard workup: wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
Logical Flow for Purification Strategy
Caption: Decision-making workflow for purification.
References
- Stevenson, J. L., & Archibald, W. E. (1974). Distillation of aromatic ketone from aromatic alcohol with acid (U.S. Patent No. 3,819,492). U.S.
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Flash Column Chromatography. Retrieved from [Link]
-
Sawada, H., Hara, A., Nakayama, T., & Kato, A. (1980). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 87(5), 1153–1165. [Link]
-
King, A. (n.d.). Successful Flash Chromatography. King Group, University of Sheffield. Retrieved from [Link]
- Lange, W., et al. (2009). Process for the preparation of aromatic ketones (German Patent No. DE102007032451B4).
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from a course handout. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of Ottawa, Department of Chemistry. (n.d.). Techniques: Recrystallization. Retrieved from a lab manual. [Link]
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (142), e57639. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from a lab manual. [Link]
-
JoVE. (2020). Recrystallization. Retrieved from [Link]
- Woodhouse, J. C. (1940). Purification of aldehyde-ketone mixtures (U.S. Patent No. 2,205,184). U.S.
-
University of Calgary, Department of Chemistry. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Molbank. (2025). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. MDPI. [Link]
-
PrepChem. (n.d.). Synthesis of t-butyl phenyl ketone. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives. Molecules, 27(15), 4987. [Link]
-
Organic Chemistry Lab. (2020, April 12). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture [Video]. YouTube. [Link]
-
Li, J., et al. (2011). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research, 396-398, 1527-1530. [Link]
-
The Organic Chemistry Tutor. (2021, February 25). SN1 Reaction Mechanism [Video]. YouTube. [Link]
-
PubChem. (n.d.). 1-(2-(Phenylamino)phenyl)ethanone. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. (2017). A SN1 Reaction: Synthesis of tert-Butyl Chloride. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
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Validation & Comparative
A Multi-Technique Approach to the Structural Validation of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
Introduction: Beyond the Spectrum
This guide provides an in-depth, experience-driven comparison of analytical methods for the structural elucidation of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one. We will focus primarily on Nuclear Magnetic Resonance (NMR) spectroscopy as the cornerstone of validation, explaining the causality behind experimental choices and data interpretation. This will be complemented by Mass Spectrometry (MS) and Infrared (IR) Spectroscopy to create a holistic and irrefutable structural proof.
The Analytical Strategy: A Workflow for Confidence
A robust validation workflow does not rely on a single piece of evidence. Instead, it builds a case by correlating data from orthogonal techniques. Each method interrogates a different aspect of the molecule's constitution, and their collective agreement provides the highest level of confidence.
Caption: Key HMBC correlations confirming structural assembly.
-
Acetyl Group to Ring: A crucial correlation (³J) is expected between the acetyl methyl protons (δ ~2.60) and the aromatic quaternary carbon to which the acetyl group is attached (C-1, δ ~138.0). This confirms the acetophenone moiety.
-
Tert-butyl Group to Ring: An equally important correlation (³J) should be observed between the tert-butyl protons (δ ~1.35) and the aromatic quaternary carbon bonded to the sulfur atom (C-2, δ ~145.0). This definitively links the tert-butylsulfanyl group to the aromatic ring at the ortho position.
Part 2: Orthogonal Validation with MS and IR
Relying solely on NMR, however powerful, is not best practice. Mass spectrometry and IR spectroscopy provide rapid and essential complementary data.
Mass Spectrometry (MS)
MS validates the molecular weight and can reveal structural information through fragmentation patterns.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The molecule is expected to protonate to form the [M+H]⁺ ion or form an adduct with sodium, [M+Na]⁺.
Expected Data:
-
Molecular Ion: The calculated monoisotopic mass of C₁₂H₁₆OS is 208.0922. High-resolution mass spectrometry (HRMS) should detect an ion corresponding to [M+H]⁺ at m/z 209.0995 or [M+Na]⁺ at m/z 231.0814. Observing this mass with an error of <5 ppm provides strong evidence for the correct elemental formula.
-
Fragmentation: Key fragments would likely include the loss of a tert-butyl radical (m/z 151) and the loss of an acetyl group (m/z 165), further corroborating the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a fast and simple method to confirm the presence of key functional groups.
Experimental Protocol: ATR-IR
-
Sample Preparation: Place a small amount of the neat liquid or solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Data:
-
C=O Stretch: A strong, sharp absorption band is expected around 1680-1695 cm⁻¹ , which is characteristic of an aryl ketone. [1]The position can be slightly influenced by the ortho-substituent. [2]* C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and tert-butyl groups) will be just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.
Comparative Data Summary
| Technique | Parameter Measured | Expected Result for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one | Information Provided |
| ¹H NMR | Chemical Shift, Integration, Multiplicity | Signals at ~1.35 (9H, s), ~2.60 (3H, s), 7.20-7.80 (4H, m) | Confirms proton count and chemical environments. |
| ¹³C NMR | Chemical Shift | ~12 distinct signals, including C=O at ~201.0 ppm | Confirms carbon skeleton and presence of ketone. |
| HMBC | 2-3 Bond ¹H-¹³C Correlations | Key correlations between aliphatic protons and aromatic carbons | Unambiguously establishes connectivity of fragments. |
| HRMS | Mass-to-Charge Ratio (m/z) | [M+H]⁺ at 209.0995 ± 5 ppm | Confirms elemental formula (C₁₂H₁₆OS). |
| IR | Vibrational Frequencies (cm⁻¹) | Strong C=O stretch at ~1685 cm⁻¹ | Confirms presence of the ketone functional group. |
Conclusion
The structural validation of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is achieved not by a single measurement, but by the compelling and consistent narrative told by multiple analytical techniques. ¹H and ¹³C NMR spectroscopy establish the core framework, identifying all the constituent parts and their immediate electronic environments. 2D NMR, specifically the HMBC experiment, acts as the master architect, revealing how these parts are assembled. Finally, Mass Spectrometry and IR Spectroscopy provide rapid, orthogonal confirmation of the molecular formula and key functional groups, respectively. This integrated, multi-technique approach represents a self-validating system that ensures the highest degree of confidence in the molecular structure, forming a reliable foundation for all future research.
References
-
ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
-
Canadian Science Publishing. PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]
-
The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Carbon-13 nuclear magnetic resonance spectra of ortho-substituted acetophenones: enhanced substituent effects on the carbonyl group. [Link]
-
PMC. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. [Link]
-
PMC. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]
-
ResearchGate. Chemical shift of acetyl gp?. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
MDPI. 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
National Institute of Standards and Technology. Acetophenone - the NIST WebBook. [Link]
-
CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
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A Comparative Guide to 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one Analogs: Synthesis, Spectral Properties, and Biological Potential
Introduction: Unveiling the Potential of Ortho-Thioacetophenones
In the landscape of medicinal chemistry and drug discovery, the acetophenone scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and presence in numerous biologically active molecules make it a privileged structure. The introduction of a sulfur-containing substituent, particularly at the ortho position to the acetyl group, imparts unique conformational and electronic properties that can significantly influence biological activity. This guide focuses on 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one and its analogs, a class of compounds with underexplored potential. The bulky tert-butyl group attached to the sulfur atom is of particular interest, as it can induce specific steric interactions within biological targets, potentially leading to enhanced potency and selectivity.
This publication provides a comparative analysis of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one and its conceptual analogs. While direct comparative studies on a series of these specific compounds are not extensively documented, this guide will synthesize information from related structures, such as other alkylthio- and arylthio-acetophenones, to build a predictive framework for their synthesis, spectral characteristics, and potential biological activities. We will delve into structure-activity relationships (SAR) extrapolated from similar chemical series to guide future research and development in this area.
Synthetic Strategies: Accessing the Core Scaffold and its Analogs
The synthesis of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one and its analogs can be approached through several established organometallic and nucleophilic substitution reactions. A common strategy involves the ortho-lithiation of a protected acetophenone, followed by quenching with an appropriate sulfur electrophile, or the reaction of a pre-formed ortho-lithiated thioanisole derivative with an acetylating agent.
A plausible and versatile synthetic route is outlined below. This multi-step process allows for the introduction of diverse substituents on the aromatic ring and variations in the sulfur alkyl/aryl group, enabling the generation of a library of analogs for comparative studies.
Experimental Protocol: A General Synthetic Pathway
Step 1: Protection of the Acetophenone Carbonyl Group
The acetyl group of a starting 2-bromoacetophenone is first protected to prevent unwanted side reactions during subsequent steps. The formation of a ketal is a common and effective strategy.
-
To a solution of the substituted 2-bromoacetophenone (1.0 eq.) in toluene are added ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
Upon completion (monitored by TLC), the reaction is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the protected acetophenone.
Step 2: Thioether Formation via Nucleophilic Aromatic Substitution
The protected 2-bromoacetophenone derivative is then subjected to a nucleophilic substitution reaction with the desired thiol.
-
To a solution of the protected 2-bromoacetophenone (1.0 eq.) in a suitable solvent such as DMF or DMSO, is added the sodium salt of the desired thiol (e.g., sodium tert-butylthiolate, 1.2 eq.).
-
The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is then cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.
Step 3: Deprotection of the Carbonyl Group
The final step involves the removal of the protecting group to regenerate the acetyl functionality.
-
The crude thioether from the previous step is dissolved in a mixture of acetone and aqueous HCl (e.g., 2M).
-
The solution is stirred at room temperature or gently heated until deprotection is complete (monitored by TLC).
-
The reaction mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent. The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product is purified by column chromatography on silica gel.
Diagram of the General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 1-[2-(alkylsulfanyl)phenyl]ethan-1-one analogs.
Comparative Spectral Analysis
A thorough spectral analysis is crucial for the structural elucidation and purity assessment of the synthesized analogs. Based on data from structurally related compounds like 4'-(methylthio)acetophenone, we can predict the key spectral features of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one and its derivatives.[1]
| Analog / Compound | Key ¹H NMR Signals (δ, ppm, predicted) | Key ¹³C NMR Signals (δ, ppm, predicted) | Key IR Absorptions (cm⁻¹, predicted) |
| 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one | ~7.8-7.2 (m, 4H, Ar-H), ~2.6 (s, 3H, COCH₃), ~1.3 (s, 9H, C(CH₃)₃) | ~198 (C=O), ~140-125 (Ar-C), ~48 (quaternary C of t-Bu), ~31 (C(CH₃)₃), ~26 (COCH₃) | ~1680 (C=O stretch), ~2960 (C-H stretch, alkyl) |
| 1-[2-(Methylsulfanyl)phenyl]ethan-1-one | ~7.8-7.1 (m, 4H, Ar-H), ~2.6 (s, 3H, COCH₃), ~2.5 (s, 3H, SCH₃) | ~198 (C=O), ~142-124 (Ar-C), ~26 (COCH₃), ~15 (SCH₃) | ~1680 (C=O stretch), ~2920 (C-H stretch, alkyl) |
| 1-[2-(Isopropylsulfanyl)phenyl]ethan-1-one | ~7.8-7.2 (m, 4H, Ar-H), ~3.4 (sept, 1H, SCH), ~2.6 (s, 3H, COCH₃), ~1.3 (d, 6H, SCH(CH₃)₂) | ~198 (C=O), ~141-125 (Ar-C), ~35 (SCH), ~26 (COCH₃), ~23 (SCH(CH₃)₂) | ~1680 (C=O stretch), ~2970 (C-H stretch, alkyl) |
| 1-[2-(Phenylsulfanyl)phenyl]ethan-1-one | ~7.8-7.2 (m, 9H, Ar-H), ~2.5 (s, 3H, COCH₃) | ~197 (C=O), ~140-126 (Ar-C), ~27 (COCH₃) | ~1685 (C=O stretch), ~3060 (C-H stretch, aryl) |
Note: These are predicted values based on known spectral data of similar compounds and are intended for guidance. Actual experimental values may vary.
Structure-Activity Relationship (SAR) Insights and Biological Potential
While the biological activity of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one itself is not widely reported, the broader class of thiophene and thioether-containing compounds has shown a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] By analyzing the SAR of related series, we can infer the potential impact of structural modifications to our core molecule.
Key Structural Modifications and Their Predicted Impact:
-
Variation of the S-Alkyl/Aryl Group (R¹):
-
Steric Bulk: The size of the R¹ group is expected to be a critical determinant of activity. The large tert-butyl group in the parent compound can probe for specific steric pockets in a biological target. Smaller groups like methyl or ethyl may lead to different binding modes or potencies. Aromatic substituents could introduce additional π-π stacking or hydrophobic interactions.
-
Electronic Effects: While less pronounced than substituents on the phenyl ring, the electronic nature of R¹ can have a subtle influence.
-
-
Substitution on the Phenyl Ring (R²):
-
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring will significantly alter the electronic properties of the molecule. For instance, in a series of phenylthiophene inhibitors of atypical protein kinase C, electron-donating moieties on the phenyl ring were found to be crucial for inhibitory activity.[3][4]
-
Positional Isomerism: The position of the R² substituent will influence the molecule's overall shape and dipole moment, affecting its interaction with target proteins.
-
Logical Relationship Diagram for SAR
Caption: Logical flow of how structural modifications on the core scaffold are predicted to influence biological outcomes.
Potential Therapeutic Applications
Given the diverse bioactivities of related sulfur-containing aromatics, analogs of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one could be explored for a variety of therapeutic applications:
-
Oncology: Many sulfur-containing heterocycles exhibit antitumor properties. The unique steric and electronic features of this class of compounds may lead to novel inhibitors of kinases or other cancer-related enzymes.[5]
-
Inflammation: Phenylthiophene derivatives have been identified as potent inhibitors of inflammatory pathways.[3][4] Analogs of the title compound could be investigated as potential anti-inflammatory agents.
-
Infectious Diseases: The thiophene nucleus is a well-known pharmacophore in antimicrobial drug design.[2] These compounds could be screened for antibacterial and antifungal activities.
Conclusion and Future Directions
The class of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one analogs represents a promising, yet largely unexplored, area of chemical space. This guide provides a foundational framework for their synthesis, characterization, and the rational design of new derivatives based on SAR principles derived from related compound series. The steric hindrance provided by the tert-butylthio group is a particularly intriguing feature that warrants further investigation for achieving target-specific interactions.
Future work should focus on the systematic synthesis of a library of these analogs with diverse substitutions on both the S-alkyl/aryl group and the phenyl ring. Subsequent screening against a panel of biological targets, such as kinases, proteases, and microbial enzymes, will be crucial to uncovering the therapeutic potential of this novel class of compounds. The experimental protocols and predictive SAR models presented herein offer a solid starting point for these exciting future investigations.
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A Comparative Guide to the Biological Potential of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one represent a novel class of compounds at the intersection of two pharmacologically significant families: acetophenones and organosulfur compounds. While direct experimental data on this specific scaffold is nascent, this guide synthesizes current knowledge on structurally related molecules to forecast and compare their potential biological activities. By examining analogous compounds bearing the core acetophenone structure and aryl thioether moieties, we can infer potential applications in anticancer, anti-inflammatory, and antimicrobial research. This guide provides a comparative framework, detailed experimental protocols for evaluation, and a forward-looking perspective on this promising, yet underexplored, chemical space.
Introduction: The Scientific Rationale
The acetophenone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including cytotoxic, antimicrobial, antimalarial, antioxidant, and anti-inflammatory properties. The incorporation of a sulfur-containing substituent, specifically a tert-butylsulfanyl group, introduces a lipophilic and sterically hindered moiety that can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. Organosulfur compounds are themselves a rich source of bioactive molecules with demonstrated antibacterial, antifungal, and anticancer effects[1].
The strategic combination of the acetophenone framework with a 2-(tert-butylsulfanyl)phenyl substituent, therefore, presents a compelling case for the exploration of novel therapeutic agents. The ortho-positioning of the bulky thioether group relative to the acetyl group can induce specific conformational constraints, potentially leading to high selectivity for biological targets. This guide will extrapolate from existing data on related structures to build a comparative analysis of the potential biological activities of 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one derivatives.
Comparative Analysis of Potential Biological Activities
In the absence of direct data, we will draw parallels from structurally similar compounds to predict the biological activity of 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one derivatives. The key structural motifs for our comparative analysis are the acetophenone core and the aryl thioether group .
Anticancer Activity: A Tale of Two Moieties
Acetophenone derivatives have shown significant promise as anticancer agents. For instance, certain 2-phenylacrylonitrile derivatives, which share the phenyl ketone structure, have demonstrated potent inhibitory activity against cancer cell lines by targeting tubulin polymerization[2]. Similarly, chalcones, which are α,β-unsaturated ketones derived from acetophenones, are known to possess cytotoxic and anticancer properties.
Organosulfur compounds also have a rich history in cancer research. Epipolythiodiketopiperazine (ETP) alkaloids, complex natural products containing a disulfide bridge, exhibit potent anticancer activity by inducing apoptosis[3]. While a thioether is not a disulfide, the presence of a sulfur atom is a common feature. The anticancer potential of thiosemicarbazones, another class of sulfur-containing compounds, is also well-documented[4].
Comparative Insight: It is plausible that 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one derivatives could exhibit anticancer activity through mechanisms related to either or both of these structural precedents. The bulky tert-butyl group may enhance cell membrane permeability and influence binding to hydrophobic pockets of target proteins.
Anti-inflammatory Activity: Targeting Key Mediators
The acetophenone scaffold is present in several compounds with known anti-inflammatory properties. For example, derivatives of 2-acetyl thiophene have been synthesized and shown to possess moderate to considerable anti-inflammatory activity[5]. Furthermore, certain N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6-tetrahydropyridines have demonstrated good anti-inflammatory effects in animal models[6].
The role of sulfur-containing compounds in inflammation is also established. Thiophene-derived molecules, for instance, have been investigated as NRF2 activators, which in turn mediate anti-inflammatory responses by downregulating pro-inflammatory cytokines and mediators[7][8].
Comparative Insight: The combination of an acetophenone core with a sulfur-containing substituent suggests a strong potential for anti-inflammatory activity. These derivatives could potentially inhibit key inflammatory enzymes or transcription factors.
Antimicrobial Activity: A Broad-Spectrum Potential
Acetophenone derivatives are known to possess antimicrobial properties. The antimicrobial activity of various heterocyclic compounds derived from or incorporating the acetophenone moiety has been reported.
The antimicrobial effects of organosulfur compounds are widely recognized. The sulfur atom can interact with microbial enzymes and proteins, leading to inhibition of growth. Thiazole derivatives, for example, have been evaluated for their antibacterial and antifungal activities[9][10].
Comparative Insight: Given the known antimicrobial profiles of both parent scaffolds, it is highly probable that 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one derivatives will exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
Postulated Structure-Activity Relationships (SAR)
Based on the analysis of related compounds, we can postulate the following structure-activity relationships for 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one derivatives:
Caption: Postulated structure-activity relationships for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one derivatives.
Recommended Experimental Protocols
To validate the predicted biological activities, the following experimental workflows are recommended.
General Synthesis of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one Derivatives
A plausible synthetic route would involve the reaction of 2-bromothiophenol with tert-butyl bromide to form the thioether, followed by Friedel-Crafts acylation.
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A Comparative Guide to the Synthesis of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one for Pharmaceutical Research
In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is paramount. 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, a valuable building block in the synthesis of various biologically active molecules, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides a comprehensive comparison of two primary synthetic routes to this ketone: the classic Friedel-Crafts acylation and the more targeted directed ortho-lithiation. By examining the underlying mechanisms, experimental protocols, and key performance indicators, this document aims to equip researchers with the insights necessary to select the most appropriate synthetic strategy for their specific needs.
Introduction to 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, also known as 2-(tert-butylthio)acetophenone, is a substituted aromatic ketone. The presence of the ortho-tert-butylsulfanyl group introduces unique steric and electronic properties, making it a crucial intermediate for the synthesis of complex pharmaceutical agents. The efficient construction of this molecule is therefore a topic of significant interest to the drug development community.
Route 1: Friedel-Crafts Acylation of Tert-butyl Phenyl Sulfide
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct method for the introduction of an acyl group onto an aromatic ring.[1] In the context of synthesizing 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, this approach involves the reaction of tert-butyl phenyl sulfide with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[2]
Mechanistic Rationale
The tert-butylsulfanyl (-S-tBu) group is an ortho, para-directing group due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. However, the bulky tert-butyl group can sterically hinder the para-position, potentially favoring ortho-acylation. The choice of Lewis acid and reaction conditions can significantly influence the regioselectivity and overall yield of the reaction. Aluminum chloride (AlCl₃) is a common and potent Lewis acid for this transformation.[3] Alternatively, solid acid catalysts like Amberlyst-15 have been shown to be effective in the acylation of similar thioethers, offering potential advantages in terms of ease of separation and catalyst recycling.[4]
Experimental Protocol: Friedel-Crafts Acylation with Aluminum Chloride
Materials:
-
Tert-butyl phenyl sulfide
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
After the addition is complete, add a solution of tert-butyl phenyl sulfide (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one.
Route 2: Directed Ortho-lithiation of Tert-butyl Phenyl Sulfide
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[5] This method relies on the presence of a directing metalating group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[6] The resulting aryllithium species can then be trapped with a suitable electrophile, in this case, an acetylating agent.
Mechanistic Rationale
The sulfur atom in the tert-butylsulfanyl group can act as a directing group, coordinating with an organolithium reagent such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi). This coordination brings the strong base in close proximity to the ortho-proton, leading to its selective abstraction and the formation of a 2-lithiated intermediate.[7] Subsequent reaction with an electrophile like N,N-dimethylacetamide or acetyl chloride will introduce the acetyl group at the ortho position. This method offers high regioselectivity, often avoiding the formation of para-isomers that can be a challenge in Friedel-Crafts acylations.
Experimental Protocol: Directed Ortho-lithiation
Materials:
-
Tert-butyl phenyl sulfide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylacetamide (DMA)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of tert-butyl phenyl sulfide (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add N,N-dimethylacetamide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one.
Comparative Analysis
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Directed Ortho-lithiation |
| Starting Material | Tert-butyl phenyl sulfide | Tert-butyl phenyl sulfide |
| Key Reagents | Acetyl chloride, AlCl₃ | n-Butyllithium, N,N-Dimethylacetamide |
| Regioselectivity | Mixture of ortho and para isomers possible | Highly ortho-selective |
| Reaction Conditions | 0 °C to room temperature | -78 °C to room temperature |
| Yield | Moderate to good | Good to excellent |
| Scalability | Generally scalable, but large-scale use of AlCl₃ can be problematic | Scalable, but requires careful handling of pyrophoric n-BuLi |
| Workup | Aqueous workup to remove AlCl₃ | Aqueous quench |
| Advantages | Utilizes readily available and inexpensive reagents. | High regioselectivity, often leading to a cleaner product profile. |
| Disadvantages | Potential for isomer formation, requiring careful purification. Stoichiometric amounts of corrosive Lewis acid are often needed.[2] | Requires cryogenic temperatures and the use of pyrophoric and moisture-sensitive organolithium reagents. |
Visualization of Synthetic Workflows
Caption: Workflow for Friedel-Crafts Acylation.
Caption: Workflow for Directed Ortho-lithiation.
Conclusion and Recommendations
Both Friedel-Crafts acylation and directed ortho-lithiation represent viable pathways for the synthesis of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one. The choice between these two routes will largely depend on the specific requirements of the synthesis.
For initial, small-scale synthesis where absolute regioselectivity is not the primary concern and the handling of pyrophoric reagents is to be avoided, the Friedel-Crafts acylation offers a straightforward approach using common laboratory reagents. However, researchers must be prepared for the potential co-formation of the para-isomer, necessitating careful chromatographic purification.
For applications demanding high purity and regioselectivity, and where the necessary equipment for handling air- and moisture-sensitive reagents is available, directed ortho-lithiation is the superior method. The high degree of ortho-selectivity simplifies purification and often leads to higher overall yields of the desired product. This makes it a more attractive option for larger-scale preparations where product purity is critical.
Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each route will empower researchers to make an informed decision, optimizing their synthetic efforts towards the efficient production of this key pharmaceutical intermediate.
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Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. Available at: [Link]
-
PrepChem. Preparation of 2-aminothiophenol hydrochloride. Available at: [Link]
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- 1. websites.umich.edu [websites.umich.edu]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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A Comparative Guide to Directing Groups in Rhodium-Catalyzed C-H Functionalization: The Case of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
For researchers, scientists, and professionals in drug development, the precise and efficient functionalization of carbon-hydrogen (C-H) bonds is a paramount objective. Transition-metal-catalyzed C-H activation has emerged as a powerful tool in this endeavor, offering novel retrosynthetic disconnections and more atom-economical routes to complex molecules. A key element in the success of these reactions is the use of directing groups, which steer the metal catalyst to a specific C-H bond, thereby ensuring regioselectivity.
This guide provides an in-depth comparison of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, a reagent poised for application in C-H functionalization, with other chemical reagents bearing different directing groups. We will explore the nuances of directing group efficiency, reaction conditions, and potential applications, supported by experimental data from the scientific literature.
The Role of the Directing Group in C-H Activation
At its core, directed C-H activation involves the coordination of a heteroatom-containing functional group on the substrate to a metal catalyst. This coordination event brings the catalytic center into close proximity to a specific C-H bond, typically in the ortho position of an aromatic ring, facilitating its cleavage and subsequent functionalization. The nature of this directing group profoundly influences the reaction's efficiency, scope, and conditions.
In this context, we will examine the potential of the tert-butylsulfanyl group in 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one as a directing element in rhodium-catalyzed C-H functionalization, a field of significant interest for the synthesis of complex organic scaffolds. We will compare its projected performance against established directing groups, namely the weakly coordinating ketone carbonyl and the more robust oxime functionality.
Comparative Analysis of Directing Groups for ortho-Functionalization of Phenyl Ketones
The synthesis of substituted indenones through the annulation of aryl ketones with alkynes is a valuable transformation in organic synthesis. This reaction often relies on rhodium catalysis and the presence of a directing group to control the initial C-H activation step. Below, we compare the utility of different directing groups for this purpose.
The Thioether Moiety: A Promising Directing Group
The sulfur atom in the tert-butylsulfanyl group of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one can act as a Lewis basic site to coordinate with a rhodium catalyst. This directs the C-H activation to the ortho-position of the phenyl ring. While specific experimental data for this exact substrate in rhodium-catalyzed indenone synthesis is not yet prevalent in the literature, the viability of thioether-directed C-H functionalization is well-documented.[1][2][3] Based on existing literature for similar substrates, we can project a highly effective catalytic cycle.
Figure 1. Proposed catalytic cycle for thioether-directed indenone synthesis.
The Ketone Carbonyl: A Weakly Coordinating Endogenous Group
In the absence of a stronger directing group, the carbonyl oxygen of an aryl ketone can itself serve as a weak directing group for ortho-C-H activation.[4] This approach is attractive due to its operational simplicity, as no derivatization of the starting material is required. However, the weaker coordination often necessitates higher reaction temperatures and may lead to lower yields or competing side reactions.
The Oxime Ether: A Robust and High-Performing Directing Group
To enhance the efficiency and broaden the scope of ortho-functionalization of aryl ketones, the carbonyl group can be converted into a more strongly coordinating functionality, such as an oxime ether. The nitrogen atom of the oxime provides a stronger coordination site for the rhodium catalyst, leading to more efficient C-H activation under milder conditions.[5]
Experimental Data and Performance Comparison
To provide a quantitative comparison, we will examine a representative rhodium-catalyzed annulation reaction of an acetophenone derivative with diphenylacetylene to form a substituted indenone.
| Directing Group Strategy | Substrate | Catalyst System | Oxidant/Additive | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thioether (Projected) | 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one | [CpRhCl₂]₂/AgSbF₆ | Cu(OAc)₂ | 120 | 16 | High (Projected) | General methodology from related systems[1][2] |
| Weakly Coordinating Ketone | Acetophenone | [CpRhCl₂]₂/AgSbF₆ | Cu(OAc)₂ | 120 | 16 | Moderate to Good | Based on similar transformations[6] |
| Oxime Ether | Acetophenone O-methyl oxime | ₂ | - | 80 | 12 | 92 | [5] |
Note: The yield for the thioether-directed reaction is a projection based on the high efficiency of similar thioether-directed C-H functionalizations.
This comparison highlights a clear trend: the stronger the coordinating ability of the directing group, the milder the reaction conditions and often the higher the yield. While the weakly coordinating ketone offers simplicity, its application may be limited. The oxime ether provides excellent results but requires an additional synthetic step to install and potentially remove the directing group.
The thioether group in 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one represents a compelling balance. It is an integral part of the starting material and is expected to provide strong directing ability, potentially leading to high yields under conditions comparable to or milder than those required for the simple ketone.
Experimental Protocols
Below are representative experimental protocols for the rhodium-catalyzed synthesis of indenones, illustrating the practical differences between the directing group strategies.
Protocol 1: Projected Rhodium-Catalyzed Annulation of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one with Diphenylacetylene
Figure 2. Workflow for the projected thioether-directed indenone synthesis.
Materials:
-
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
-
Diphenylacetylene
-
[Cp*RhCl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Copper(II) acetate (Cu(OAc)₂)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To an oven-dried reaction tube, add 1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one (0.2 mmol), diphenylacetylene (0.3 mmol), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add anhydrous DCE (1.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired indenone product.
Protocol 2: Rhodium-Catalyzed Annulation of Acetophenone O-methyl oxime with Diphenylacetylene
Figure 3. Workflow for the oxime-directed indenone synthesis.
Materials:
-
Acetophenone O-methyl oxime
-
Diphenylacetylene
-
₂
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To an oven-dried reaction tube, add acetophenone O-methyl oxime (0.2 mmol), diphenylacetylene (0.24 mmol), and ₂ (5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add anhydrous DCE (1.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired indenone product.[5]
Conclusion and Future Outlook
This comparative guide illustrates the critical role of the directing group in rhodium-catalyzed C-H functionalization. While the weakly coordinating ketone offers a straightforward approach, its efficacy is limited. The use of a more strongly coordinating group, such as an oxime ether, significantly improves reaction efficiency, albeit at the cost of an additional synthetic step.
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one emerges as a highly promising reagent. The inherent thioether functionality is poised to act as an effective directing group, potentially enabling efficient C-H activation and annulation reactions under relatively mild conditions without the need for prior substrate modification. Further experimental validation of this reagent's performance is warranted and is expected to confirm its utility in the synthesis of complex molecules, thereby enriching the toolbox of synthetic chemists in both academic and industrial research. The continued exploration of new and efficient directing group strategies will undoubtedly pave the way for even more sophisticated and sustainable chemical syntheses.
References
- Shi, Z., et al. (2013). Rh(iii)-catalyzed and thioether-directed C(sp²)–H alkenylation reactions. RSC Advances, 3(42), 19263-19266.
- Zhang, X., et al. (2012). Thioether-directed Pd(ii)-catalyzed C(sp²)–H olefination of unactivated arenes.
- Miura, T., et al. (2018). Rhodium(i)-catalyzed alkenylation of 1-(methylthio)naphthalene with alkynes and alkenes through a thioether-directed C–H bond functionalization process. Organic Letters, 20(16), 4943-4947.
- Chen, S., et al. (2013). Rhodium-catalyzed direct annulation of aldehydes with alkynes leading to indenones: proceeding through in situ directing group formation and removal. Organic Letters, 15(18), 4754-4757.
- Patureau, F. W., et al. (2011). Diverse Strategies toward Indenol and Fulvene Derivatives: Rh-Catalyzed C−H Activation of Aryl Ketones Followed by Coupling with Internal Alkynes. Journal of the American Chemical Society, 133(5), 1639-1641.
- Lee, S., et al. (2014). Palladium-Catalyzed ortho-C-H Arylation of Acetophenone Oxime Ethers with Aryl Pinacol Boronic Esters. Organic Letters, 16(21), 5644-5647.
- Gandeepan, P., & Cheng, C. H. (2017). Rhodium-Catalyzed Direct Ortho C-H Arylation Using Ketone as Directing Group with Boron Reagent. Organic Letters, 19(21), 5940-5943.
- Fagnou, K., et al. (2007). Rhodium-Catalyzed Annulation of N-Aryl Imines with Alkynes: A New Route to Indenones. Journal of the American Chemical Society, 129(41), 12590-12591.
- Rovira, C., et al. (2017). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 46(5), 1315-1407.
- Li, X., et al. (2012). Rh(III)-Catalyzed Annulation of N-Pivaloyloxime Ethers with Alkynes: A New Route to Indenones. Organic Letters, 14(17), 4490-4493.
- Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation. Chemical reviews, 110(2), 624-655.
- Song, G., & Li, X. (2015). Substrate activation strategies in rhodium (III)-catalyzed C–H functionalization. Accounts of chemical research, 48(4), 1007-1020.
- Satoh, T., & Miura, M. (2010). Oxidative coupling of C–H bonds with C–H bonds. In C–H Activation (pp. 161-186). Springer, Berlin, Heidelberg.
- Kuhl, N., Hopkinson, M. N., Wencel-Delord, J., & Glorius, F. (2012). Beyond directing groups: transition-metal-catalyzed C–H activation of simple arenes.
- Wang, D. H., & Wasa, M. (2011). Weak coordination as a powerful means in C–H functionalization. Tetrahedron Letters, 52(52), 7149-7157.
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- 4. Rhodium-catalyzed annulation of arenes with alkynes through weak chelation-assisted C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 6. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis Landscape: A Comparative Guide toortho-Thioalkylation in Phenyl Ethanone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and drug discovery, the strategic functionalization of aromatic ketones is a cornerstone for developing novel molecular architectures. This guide delves into the reactivity and synthetic utility of phenyl ethanone derivatives, with a specific focus on the influence of an ortho-tert-butylsulfanyl substituent. While direct efficacy studies on 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one are not extensively documented in publicly accessible literature, we can extrapolate and compare its potential reactivity based on established principles and studies of structurally related compounds. This guide aims to provide a comparative framework for researchers exploring similar chemical spaces.
The Landscape of Substituted Phenyl Ethanones
Phenyl ethanone and its derivatives are versatile intermediates in organic chemistry, serving as precursors for a wide array of pharmaceuticals and functional materials. The substitution pattern on the phenyl ring dramatically influences the reactivity of both the aromatic ring and the acetyl group.
For instance, the presence of bulky substituents at the ortho position, such as in 1-(2,3,5,6-tetramethylphenyl)ethan-1-one, can sterically hinder the carbonyl group. This steric shielding makes the ketone less susceptible to nucleophilic addition.[1][2] In contrast, electronically diverse substituents can alter the electrophilicity of the carbonyl carbon and the nucleophilicity of the aromatic ring.
The Unique Role of the ortho-Tert-butylsulfanyl Group
The introduction of a tert-butylsulfanyl group at the ortho position of a phenyl ethanone introduces a unique combination of steric and electronic effects. The bulky tert-butyl group can provide a degree of steric shielding, while the sulfur atom can participate in directing group effects and potentially be oxidized to sulfoxides or sulfones, further expanding synthetic possibilities.
While specific studies on 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one are scarce, we can draw parallels from the behavior of other sulfur-containing aromatic compounds and sterically hindered ketones.
Comparative Analysis: Potential Reaction Pathways
To understand the potential efficacy of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, we will compare its hypothetical reactivity in key transformations against well-studied alternatives.
Nucleophilic Addition to the Carbonyl Group
The Challenge of Steric Hindrance:
Similar to 1-(2,3,5,6-tetramethylphenyl)ethan-1-one, where the ortho-methyl groups impede nucleophilic attack, the ortho-tert-butylsulfanyl group in our target molecule is expected to present significant steric hindrance.[1][2]
Table 1: Comparison of Reactivity in Nucleophilic Addition Reactions
| Compound | Alternative Reagent/Conditions | Expected Outcome | Rationale for Efficacy |
| 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one | Grignard Reagents (e.g., MeMgBr) | Low to no 1,2-addition product. Potential for enolate formation. | The bulky ortho substituent likely blocks the trajectory of the nucleophile to the carbonyl carbon. |
| 1-Phenylethanone (Acetophenone) | Grignard Reagents (e.g., MeMgBr) | High yield of the corresponding tertiary alcohol. | Unhindered carbonyl group is readily accessible to nucleophiles. |
| 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one | Grignard Reagents | Formation of a magnesium enolate instead of the 1,2-addition product.[1] | Severe steric hindrance from the four methyl groups completely shields the carbonyl. |
Experimental Insight:
For a sterically hindered ketone like 1-(2,3,5,6-tetramethylphenyl)ethan-1-one, reactions with Grignard reagents do not lead to the expected tertiary alcohol but instead result in the formation of a magnesium enolate.[1] This suggests that 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one would likely exhibit similar behavior, favoring deprotonation at the alpha-carbon over nucleophilic addition.
Electrophilic Aromatic Substitution
Directing Effects of the Substituents:
The acetyl group is a meta-directing deactivator, while the tert-butylsulfanyl group is an ortho, para-directing activator. In 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, the directing effects of the two groups are in opposition, which can lead to a mixture of products or require specific reaction conditions to achieve selectivity.
Workflow for Predicting Regioselectivity:
Caption: Predicted regioselectivity in electrophilic aromatic substitution.
Comparative Table for Nitration:
| Compound | Reagents | Major Product(s) | Rationale for Selectivity |
| 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one | HNO₃ / H₂SO₄ | Likely a mixture of 4-nitro and 6-nitro derivatives. | The activating ortho, para-directing thioether group would likely dominate over the deactivating meta-directing acetyl group. Steric hindrance from the tert-butyl group might favor substitution at the less hindered C4 and C6 positions. |
| Acetophenone | HNO₃ / H₂SO₄ | 3-Nitroacetophenone | The acetyl group is a strong meta-director. |
| Thioanisole | HNO₃ / H₂SO₄ | Mixture of ortho- and para-nitrothioanisole. | The methylsulfanyl group is an ortho, para-director. |
Experimental Protocols
While a specific protocol for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is not available, the following general procedures for related compounds can be adapted.
Protocol 1: Attempted Grignard Reaction with a Sterically Hindered Ketone
This protocol is based on the known reactivity of 1-(2,3,5,6-tetramethylphenyl)ethan-1-one and serves as a model for what to expect with 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 eq).
-
Initiation: Add a small crystal of iodine and a few drops of a solution of methyl iodide (1.2 eq) in anhydrous diethyl ether.
-
Grignard Formation: Once the reaction initiates, add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for 30 minutes.
-
Ketone Addition: Dissolve 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the extent of 1,2-addition versus enolate formation. The absence of a tertiary alcohol signal and the persistence of the ketone (or its enol form) would indicate a lack of direct addition.
Conclusion and Future Directions
The presence of an ortho-tert-butylsulfanyl group on a phenyl ethanone scaffold introduces a fascinating interplay of steric and electronic effects that significantly influences its reactivity. Based on comparative analysis with structurally similar molecules, it is anticipated that 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one would exhibit pronounced steric hindrance at the carbonyl group, favoring enolization over nucleophilic addition. In electrophilic aromatic substitution reactions, a complex regiochemical outcome is expected due to the competing directing effects of the substituents.
Further experimental investigation is required to fully elucidate the synthetic utility of this compound. Researchers are encouraged to explore its reactivity under various conditions and to characterize the resulting products thoroughly. Such studies will undoubtedly contribute to a deeper understanding of structure-reactivity relationships in substituted aromatic systems and may open new avenues for the synthesis of novel chemical entities.
References
Due to the lack of specific literature on 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, this list includes references to related compounds and general principles of organic chemistry.
-
Molbank - 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one: Provides information on the synthesis and reactivity of a sterically hindered acetophenone derivative. [Link]
-
ResearchGate - 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one: Discusses the synthesis and characterization of acetyldurene, highlighting its hindered nature. [Link]
Sources
A Researcher's Guide to the Spectroscopic Differentiation of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one Positional Isomers
Abstract
The unambiguous identification of positional isomers is a critical challenge in chemical synthesis, quality control, and pharmaceutical development. Subtle changes in substituent placement on an aromatic ring can drastically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of the ortho, meta, and para isomers of 1-(Tert-butylsulfanyl)phenyl]ethan-1-one. By leveraging the distinct analytical signatures provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a comprehensive framework for their unequivocal differentiation. This document details the underlying principles, experimental protocols, and expected data, offering researchers a practical guide to characterizing these and other similarly substituted aromatic ketones.
Introduction: The Challenge of Isomeric Purity
1-(Tert-butylsulfanyl)phenyl]ethan-1-one is a substituted acetophenone derivative featuring two key functional groups: a ketone and a bulky tert-butyl thioether. During its synthesis, such as through a Friedel-Crafts acylation or related cross-coupling strategies, a mixture of ortho, meta, and para isomers can be produced. The acetyl group is a meta-director, while the tert-butylsulfanyl group is an ortho-para director, making the final isomeric ratio highly dependent on the synthetic route chosen.[1] Given that the biological activity and material properties of these isomers are likely to be distinct, a robust analytical methodology for their individual identification and quality assessment is paramount. This guide establishes such a methodology through a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and MS data.
Molecular Structures:
-
1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one (ortho isomer)
-
1-[3-(Tert-butylsulfanyl)phenyl]ethan-1-one (meta isomer)
-
1-[4-(Tert-butylsulfanyl)phenyl]ethan-1-one (para isomer)
Experimental Methodologies: A Self-Validating Workflow
The protocols described below are designed to generate high-quality, reproducible data, forming a self-validating system for isomer identification. The causality behind specific parameter choices is explained to enhance experimental design.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for distinguishing positional isomers, as it provides detailed information about the chemical environment and connectivity of each nucleus (¹H and ¹³C). The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic molecules, providing good solubility and a distinct residual solvent peak for referencing.
Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified isomer in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse acquisition (zg30).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds. A sufficient delay ensures complete relaxation of protons for accurate integration.
-
Number of Scans: 16-32 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30) to ensure each unique carbon appears as a singlet.
-
Spectral Width: 220-240 ppm.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct all spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: IR spectroscopy probes the vibrational frequencies of functional groups. It is particularly useful for confirming the presence of the ketone (C=O) group. The electronic effects (inductive vs. resonance) of the tert-butylsulfanyl group at different positions will induce small but measurable shifts in the carbonyl stretching frequency.
Protocol:
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 scans co-added to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background scan of the clean ATR crystal before the sample scan. The instrument software will automatically generate the transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all isomers will have the same molecular weight, their fragmentation patterns can differ based on the stability of the resulting ions, which is influenced by substituent position. Electron Ionization (EI) is chosen for its ability to induce reproducible and extensive fragmentation, creating a unique fingerprint for each isomer.
Protocol:
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source is ideal for separating any potential impurities and obtaining clean mass spectra.
-
GC Conditions:
-
Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Mode: Split injection.
-
Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to library data.
-
Mass Range: Scan from m/z 40 to 350.
-
Source Temperature: 230 °C.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for analyzing an unknown sample to determine its isomeric identity.
Caption: Workflow for Isomer Identification.
Comparative Data Analysis
The following sections detail the expected spectroscopic features for each isomer, based on established principles of organic spectroscopy.[2][3][4]
¹H NMR Spectroscopy: The Definitive Fingerprint
The aromatic region (typically 7.0-8.0 ppm) provides the most definitive data for differentiation. The substitution pattern dictates the symmetry and, therefore, the splitting patterns of the aromatic protons.
| Feature | ortho-isomer | meta-isomer | para-isomer |
| Aromatic Protons | 4H, complex multiplet (ABCD system) | 4H, 4 distinct signals (e.g., singlet, triplet, two doublets) | 2H doublet (AA'BB' system), 2H doublet |
| Acetyl (-COCH₃) | ~2.6 ppm (singlet) | ~2.6 ppm (singlet) | ~2.6 ppm (singlet) |
| Tert-butyl (-C(CH₃)₃) | ~1.3 ppm (singlet) | ~1.3 ppm (singlet) | ~1.3 ppm (singlet) |
| Note: Chemical shifts (δ) are in ppm relative to TMS. Data is representative and may vary slightly based on solvent and concentration. |
Expert Insights:
-
Ortho Isomer: The proximity of the bulky tert-butylsulfanyl group to the acetyl group may cause steric hindrance, forcing the acetyl group out of the plane of the aromatic ring. This would disrupt conjugation and could lead to a slight upfield shift of the aromatic protons compared to the other isomers. The four adjacent aromatic protons will be chemically non-equivalent and will show complex, overlapping multiplets.
-
Meta Isomer: This isomer lacks symmetry, resulting in four distinct signals for the four aromatic protons. The proton between the two substituents (at C2) will likely be a broad singlet or a finely split triplet. The proton at C5 will likely be a triplet, and the protons at C4 and C6 will appear as doublets or doublet of doublets.
-
Para Isomer: Due to the C₂ axis of symmetry, there are only two types of aromatic protons. This results in a highly characteristic pair of doublets (an AA'BB' system), which is the simplest and most easily identifiable pattern of the three isomers.[4]
Caption: Expected ¹H NMR Aromatic Splitting Patterns.
¹³C NMR Spectroscopy: Confirming Symmetry
¹³C NMR spectroscopy complements ¹H NMR by revealing the number of unique carbon environments.
| Feature | ortho-isomer | meta-isomer | para-isomer |
| Carbonyl (C=O) | ~200 ppm | ~198 ppm | ~197 ppm |
| Aromatic Carbons | 6 signals | 6 signals | 4 signals |
| Tert-butyl (C(CH₃)₃) | 1 quaternary, 1 methyl signal | 1 quaternary, 1 methyl signal | 1 quaternary, 1 methyl signal |
| Acetyl (-COCH₃) | 1 methyl signal | 1 methyl signal | 1 methyl signal |
| Note: Chemical shifts (δ) are in ppm. |
Expert Insights:
-
The number of aromatic signals is the most telling feature. The para isomer's symmetry results in only four signals (two substituted, two protonated), whereas the lower symmetry of the ortho and meta isomers results in six distinct aromatic signals.
-
The carbonyl carbon (C=O) chemical shift is sensitive to the electronic nature of the aromatic ring. Conjugation with the ring typically shifts this signal to the 195-200 ppm range.[3] The ortho isomer may show a slightly more downfield shift if steric hindrance reduces coplanarity and conjugation.
Infrared (IR) Spectroscopy: Functional Group Verification
The primary diagnostic peak in the IR spectrum is the strong carbonyl (C=O) stretch.
| Feature | ortho-isomer | meta-isomer | para-isomer |
| C=O Stretch (Ketone) | ~1688 cm⁻¹ | ~1685 cm⁻¹ | ~1686 cm⁻¹ |
| C-H Aromatic Stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | >3000 cm⁻¹ |
| C-S Stretch | ~700-600 cm⁻¹ (weak) | ~700-600 cm⁻¹ (weak) | ~700-600 cm⁻¹ (weak) |
| Note: Frequencies are in wavenumbers (cm⁻¹). Values are estimates. |
Expert Insights:
-
Aromatic ketones typically show a C=O stretch between 1685-1690 cm⁻¹.[5] The position is lowered from a standard aliphatic ketone (~1715 cm⁻¹) due to conjugation with the phenyl ring.
-
The ortho isomer might exhibit a slightly higher C=O frequency. Steric hindrance between the two bulky substituents could twist the acetyl group out of the ring plane, reducing conjugation and increasing the double-bond character of the carbonyl group, thus shifting its frequency closer to that of an unconjugated ketone.[6]
-
The C-S stretch is typically weak and falls within the complex fingerprint region, making it less reliable for distinguishing these specific isomers.[7]
Mass Spectrometry: Elucidating Fragmentation Pathways
All isomers will show the same molecular ion (M⁺). Differentiation relies on the relative abundances of fragment ions.
| Feature | ortho-isomer | meta-isomer | para-isomer |
| Molecular Ion (M⁺) | Present | Present | Present |
| [M-15]⁺ (Loss of •CH₃) | Abundant | Abundant | Abundant |
| [M-43]⁺ (Loss of •COCH₃) | Abundant | Abundant | Abundant |
| [M-57]⁺ (Loss of •C(CH₃)₃) | Abundant | Abundant | Abundant |
| m/z 57 (C(CH₃)₃⁺) | Very Abundant (Base Peak) | Very Abundant (Base Peak) | Very Abundant (Base Peak) |
| Ortho-effect Fragment | Potentially unique fragment | Absent | Absent |
Expert Insights:
-
The most dominant fragmentation for all isomers will likely be the cleavage of the tertiary carbon-sulfur bond to form the highly stable tert-butyl cation at m/z 57 , which will often be the base peak.
-
Loss of a methyl radical from the tert-butyl group to form the [M-15]⁺ ion is also a common pathway for tert-butyl arenes.[8]
-
Ortho-Effect: The ortho isomer is unique in that the two substituents are adjacent. This proximity can enable unique fragmentation pathways not possible for the meta and para isomers. For example, an intramolecular rearrangement could lead to the loss of a neutral molecule like isobutene, followed by the loss of CO, leading to a unique fragment ion. This "ortho-effect" is a powerful diagnostic tool in mass spectrometry.
Caption: Differentiating MS Fragmentation Pathways.
Conclusion
While all three isomers of 1-(Tert-butylsulfanyl)phenyl]ethan-1-one share the same molecular formula and core functional groups, they possess unique spectroscopic fingerprints that allow for their confident differentiation.
-
¹H NMR is the most powerful technique, with the aromatic region splitting patterns providing a definitive identification: a complex multiplet for ortho, four distinct signals for meta, and a simple pair of doublets for para.
-
¹³C NMR corroborates the assignment by confirming the molecular symmetry, showing only four aromatic signals for the para isomer versus six for the other two.
-
IR Spectroscopy confirms the presence of the aromatic ketone functional group and may offer clues based on slight shifts in the C=O stretching frequency, particularly for the sterically hindered ortho isomer.
-
Mass Spectrometry , while showing similar major fragments, can reveal unique "ortho-effect" fragmentation pathways that are absent in the meta and para isomers.
By systematically applying this multi-technique spectroscopic approach, researchers can unambiguously determine the isomeric identity of their synthesized materials, ensuring the integrity of their research and the quality of their products.
References
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Vertex AI Search result citing a study on the ¹H NMR signals of tert-butyl groups in various environments.[9]
-
Vertex AI Search result providing supplementary information with ¹H and ¹³C NMR spectra for various organic compounds.[10]
-
ACD/Labs article discussing the characteristic ¹H and ¹³C NMR signals of the t-Butyl group.[11]
-
Vertex AI Search result with a table of common NMR chemical shifts.[12]
-
Vertex AI Search result from a study showing the utility of tert-butyl groups in identifying ligand binding sites via NMR.[13]
-
Chemistry LibreTexts page detailing the characteristic IR absorption bands for common functional groups, including aromatic compounds and ketones.[14]
-
Vertex AI Search result from an organic chemistry textbook on the spectroscopy of aldehydes and ketones, including a table of IR absorption frequencies.[5]
-
ResearchGate entry showing a comparison of ¹H and ¹³C NMR chemical shifts for related heterocyclic compounds.[15]
-
Taylor & Francis article detailing NMR studies on a substituted diphosphacyclobutane containing a tert-butyl group.[16]
-
A study on the conformational preference of 2'-fluoro-substituted acetophenone derivatives using NMR spectroscopy.[2]
-
NC State University Libraries resource on IR spectra, noting absorption ranges for carbonyl compounds.[17]
-
Vertex AI Search result slide deck on mass spectrometry fragmentation patterns for ethers and sulfides.[18]
-
MDPI article on 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one, providing NMR and IR data and discussing steric effects on conjugation.[6]
-
Contribution to the Infrared Spectra of Organosulphur Compounds, discussing C-S stretching frequencies.[7]
-
PubMed article on the mass spectrometry fragmentation of sulfides.[19]
-
Chemistry LibreTexts page on the spectroscopy of aldehydes and ketones, including typical ¹³C NMR chemical shifts for carbonyl carbons.[3]
-
Benchchem product page for 1-[4-(Tert-butoxy)phenyl]ethan-1-one, a related para-substituted isomer.[20]
-
Chemistry LibreTexts page on mass spectrometry fragmentation patterns for various functional groups.[21]
-
Reddit discussion providing practical guidance on using ¹H NMR splitting patterns to differentiate ortho, meta, and para isomers.[4]
-
PubChem entry for 1-(Butylphenyl)ethan-1-one.[22]
-
Master Organic Chemistry article explaining ortho-, para-, and meta-directing effects in electrophilic aromatic substitution.[1]
-
ResearchGate article comparing the mass spectrometric fragmentation of tert-butylnaphthalenes to tert-butylbenzene.[8]
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A Senior Application Scientist's Guide to Confirming the Stereochemistry of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one and Related Chiral Aryl Ketones
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of efficacy and safety. The stereochemistry of a chiral molecule can profoundly influence its pharmacological and toxicological properties. This guide provides an in-depth comparison of key analytical techniques for confirming the stereochemistry of chiral aryl ketones, with a specific focus on the challenging substrate, 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one. We will explore the causality behind experimental choices and present supporting data to empower you to make informed decisions in your own research.
The Stereochemical Challenge of ortho-Substituted Aryl Ketones
The molecule 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one presents a unique stereochemical puzzle. The chiral center is the carbon atom of the ethyl group attached to the phenyl ring. The bulky tert-butylsulfanyl group in the ortho position creates significant steric hindrance, which can influence both the synthesis of enantiomerically pure forms and the analytical methods used for their characterization. This steric hindrance can affect how the molecule interacts with chiral stationary phases in HPLC and how it complexes with chiral shift reagents in NMR. Therefore, a multi-faceted analytical approach is often necessary for unambiguous stereochemical assignment.
A Comparative Overview of Analytical Methodologies
The three primary techniques for determining the stereochemistry of chiral molecules like 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents, and Single-Crystal X-ray Crystallography. Each method offers a unique set of advantages and limitations.
| Method | Principle | Sample Requirement | Information Obtained | Throughput | Cost |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Racemic or enantiomerically enriched mixture in solution. | Enantiomeric excess (e.e.), separation of enantiomers. | High | Moderate |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with distinct NMR spectra. | Racemic or enantiomerically enriched sample in solution. | Enantiomeric excess (e.e.), potential for absolute configuration with known standards. | Moderate | Moderate |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Single, high-quality crystal. | Unambiguous absolute configuration.[1] | Low | High |
| Mosher's Ester Analysis (Indirect NMR) | Conversion to diastereomeric esters with distinct NMR spectra. | Chiral secondary alcohol (ketone must be reduced first). | Absolute configuration.[2][3][4][5][6] | Low | Moderate |
In-Depth Analysis of Key Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining enantiomeric purity.[7][8][9] The separation is achieved by passing a solution of the analyte through a column packed with a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.[7][8]
Causality of Experimental Choices:
-
Column Selection: For aryl ketones, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability. The helical structure of these polymers provides a chiral environment with various interaction sites (e.g., hydrogen bonding, π-π stacking, and steric hindrance) that can effectively differentiate between enantiomers.[8]
-
Mobile Phase: The choice of mobile phase (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol) is critical for achieving optimal separation. The polarity of the mobile phase influences the strength of the interactions between the analyte and the CSP, thereby affecting retention times and resolution.
Experimental Protocol: Chiral HPLC Analysis
-
Column: Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the racemic or enantiomerically enriched 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Illustrative Data:
| Enantiomer | Retention Time (min) | Peak Area |
| Enantiomer 1 | 12.5 | 50,000 |
| Enantiomer 2 | 15.2 | 50,000 |
| Resolution (Rs) | > 1.5 |
A resolution of greater than 1.5 indicates baseline separation of the two enantiomers.
Workflow for Chiral HPLC Method Development
Sources
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Safety Operating Guide
Navigating the Disposal of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, a compound that, while not extensively characterized in publicly available safety literature, requires a cautious and informed approach to its handling and disposal based on its chemical structure.
Part 1: Hazard Assessment and Characterization
Due to the absence of a specific Safety Data Sheet (SDS) for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, a thorough hazard assessment must be conducted based on its constituent functional groups: an aromatic ketone and a tert-butyl sulfide moiety.
Structural Analogs and Potential Hazards:
-
Aromatic Ketones: Compounds in this class can range from being relatively benign to exhibiting irritant properties. For instance, related compounds like 1-(2-(propan-2-yl)phenyl)ethan-1-one are known to cause skin and eye irritation.[1]
-
Organic Sulfides: Many organic sulfur compounds are known for their strong, often unpleasant odors and can be irritating to the respiratory system.[2] They may also be harmful to aquatic life. While specific data for the target compound is unavailable, a structurally related compound, 1-(2-(Methylsulfanyl)phenyl)ethan-1-one, is classified as a skin and eye irritant and may cause respiratory irritation.[3] The tert-butyl group may influence the compound's physical properties, such as its volatility and solubility.
Based on this analysis, it is prudent to treat 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one as a substance that is potentially:
-
Irritating to the skin and eyes.
-
Harmful if inhaled or ingested.
-
Toxic to aquatic organisms.
Part 2: Personal Protective Equipment (PPE) and Spill Management
Given the inferred hazards, stringent adherence to safety protocols is paramount when handling this compound.
Recommended Personal Protective Equipment:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes, which may cause serious irritation.[1][3] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation.[1][3] |
| Protective Clothing | A standard laboratory coat. | To protect against accidental splashes and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | To minimize the inhalation of any vapors, which may cause respiratory irritation.[3] |
Spill Management Protocol:
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify colleagues in the vicinity.
-
Evacuate (if necessary): For large spills, evacuate the area and follow your institution's emergency response procedures.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the recommended PPE.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent, to contain the spill.[4]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[5]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
Part 3: Waste Collection, Segregation, and Disposal
Proper segregation and containment of chemical waste are critical for ensuring safe storage and compliant disposal.
Step-by-Step Disposal Procedure:
-
Waste Characterization: Based on the hazard assessment, this compound should be treated as a hazardous chemical waste.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid. Avoid using metal containers for acidic or basic waste streams.[6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one".
-
Segregation: This waste should be segregated from other waste streams. In particular, keep it separate from strong oxidizing agents.[4][7]
-
Accumulation in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA that is near the point of generation and under the control of laboratory personnel.[6][7] The SAA should be inspected weekly for any signs of leakage.[7]
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][8] Under no circumstances should this chemical be disposed of down the drain. [7]
Disposal Decision Workflow:
Caption: Decision workflow for the disposal of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one.
Part 4: Regulatory Compliance
The disposal of hazardous chemical waste is regulated by federal and state agencies. Key regulations include:
-
Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from "cradle to grave".[9] Laboratories that generate hazardous waste are required to obtain an EPA ID number.[6]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations are in place to ensure worker safety during the handling and disposal of hazardous materials.[10][11] This includes requirements for hazard communication, PPE, and emergency response plans.[11]
By following the procedures outlined in this guide, laboratories can ensure they are in compliance with these critical regulations, protecting both their personnel and the environment.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
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American Chemical Society. Regulation of Laboratory Waste. [Link]
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Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab. [Link]
-
Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
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OSHA Outreach Courses. (2024, October 4). OSHA Guidelines for Cleaning Up Small Chemical Spills | Workplace Safety Procedures Training [Video]. YouTube. [Link]
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Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]
-
Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10888285, 1-(2-(Methylsulfanyl)phenyl)ethan-1-one. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfur. [Link]
-
ESPI Metals. Safety Data Sheet: Sulfur. [Link]
-
Government of Alberta. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16504, 1-(2-(Propan-2-yl)phenyl)ethan-1-one. [Link]
-
oxytec. organic sulphur compounds. [Link]
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- 11. cleanmanagement.com [cleanmanagement.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is not publicly available. The following guidance is meticulously developed based on the hazard profile of the structurally analogous compound, 1-(2-(Methylsulfanyl)phenyl)ethan-1-one, and established principles of laboratory safety for handling organosulfur compounds.[1] It is imperative to supplement this guide with a thorough risk assessment specific to your experimental conditions and to consult with your institution's Environmental Health and Safety (EHS) department.
Hazard Analysis: Understanding the Risks
The primary step in establishing a robust safety protocol is to understand the potential hazards. Based on the Globally Harmonized System (GHS) classification of the closely related 1-(2-(Methylsulfanyl)phenyl)ethan-1-one, we can infer a similar hazard profile for 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one.[1]
Anticipated Hazards:
-
Skin Irritation (Category 2): Direct contact is likely to cause skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Contact with eyes may cause serious irritation.[1]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust or vapors may cause respiratory tract irritation.[1]
The presence of the tert-butyl sulfide group, an organosulfur moiety, warrants caution. While specific toxicological data is unavailable, organosulfur compounds can have noxious odors and variable toxicities. Therefore, minimizing all routes of exposure—dermal, ocular, and inhalation—is the cornerstone of our safety strategy.
The Core of Protection: A Multi-tiered PPE Strategy
A one-size-fits-all approach to Personal Protective Equipment (PPE) is insufficient. The selection of PPE must be dictated by the specific task and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory operations involving 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one.
| Operation | Engineering Controls | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport within Lab | General Ventilation | Safety Glasses with Side Shields | Nitrile Gloves | Standard Lab Coat | Not generally required |
| Weighing & Aliquoting (Solid) | Chemical Fume Hood or Vented Balance Enclosure | Safety Goggles | Nitrile Gloves (double-gloving recommended) | Standard Lab Coat | Recommended if not in a vented enclosure |
| Solution Preparation & Transfers | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Standard Lab Coat | Not required if performed in a fume hood |
| Running Reactions (Ambient/Heated) | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Standard Lab Coat | Not required if performed in a fume hood |
| Spill Cleanup | Chemical Fume Hood (if feasible) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical-resistant Apron over Lab Coat | Air-Purifying Respirator (APR) with organic vapor cartridges |
Causality Behind PPE Choices:
-
Engineering Controls (The First Line of Defense): A chemical fume hood is paramount for any operation that could generate dust or vapors.[2] This is the most effective way to control respiratory exposure, capturing contaminants at the source.
-
Eye and Face Protection: Safety goggles provide a complete seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses. A face shield should be worn in conjunction with goggles during high-risk activities like spill cleanup.[3]
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals for incidental contact.[4][5] For prolonged contact or during spill cleanup, more robust gloves like butyl rubber are recommended. Double-gloving is a prudent measure during weighing to allow for the immediate removal of a contaminated outer glove without exposing the skin.
-
Body Protection: A standard lab coat protects against minor splashes and spills.[4][5] A chemical-resistant apron provides an additional layer of protection for the torso during procedures with a higher splash potential.
-
Respiratory Protection: While engineering controls should be the primary method of respiratory protection, an air-purifying respirator may be necessary during emergency situations like a large spill outside of a fume hood.
Standard Operating Procedures: From Receipt to Disposal
Adherence to a step-by-step protocol minimizes the risk of exposure and ensures a self-validating system of safety.
Handling and Use Protocol
-
Preparation: Before handling the compound, ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered.[3] Verify that a safety shower and eyewash station are accessible.
-
Donning PPE: Put on all required PPE as outlined in the table above for the specific task. Inspect gloves for any signs of damage before use.[4]
-
Weighing: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne particles. Use anti-static weigh paper or boats to prevent dispersal of the solid.
-
Transfers: When transferring the substance, whether as a solid or in solution, do so slowly and carefully to avoid splashing or creating dust.
-
Reaction Setup: All reactions should be conducted within a fume hood. Ensure that glassware is properly secured and inspected for any defects before use.[4]
-
Post-Handling: After completing the work, wipe down the work surface with an appropriate solvent. Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill and whether you have the appropriate training and materials to clean it up. If not, contact your institution's EHS emergency line.
-
Don PPE: For small spills within a fume hood, don the appropriate spill cleanup PPE, including chemical splash goggles, a face shield, a chemical-resistant apron, and heavy-duty gloves.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent, and place the cleaning materials into the waste container.
-
Dispose: Seal the waste container and dispose of it according to your institution's hazardous waste procedures.
Disposal Plan
Improper disposal of chemical waste poses a significant environmental and safety risk.
-
Waste Segregation: All waste contaminated with 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one, including excess reagent, contaminated consumables (gloves, weigh paper, pipette tips), and spill cleanup materials, must be collected as hazardous waste.[5]
-
Labeling: Use a designated, sealable, and chemically compatible waste container. Clearly label it as "Hazardous Waste" with the full chemical name.[5]
-
Organosulfur Waste Stream: Organic compounds containing sulfur may require a specific waste stream, as they can produce strong acids upon incineration.[7] Consult your EHS department for specific segregation requirements.
-
Prohibition: Never dispose of this chemical down the drain or in regular trash.[2]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: A logical workflow for selecting appropriate PPE based on the task and associated exposure risk.
By integrating this expert-driven guidance into your laboratory practices, you build a self-validating system of safety that protects researchers, ensures experimental integrity, and fosters a culture of responsibility.
References
-
National Center for Biotechnology Information. (n.d.). 1-(2-(Methylsulfanyl)phenyl)ethan-1-one. PubChem. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
